Structural Isomerism and Synthetic Access: The Case of 3-Bromo-2,5-dimethoxybenzoic Acid
CAS Number: 100940-12-3 Molecular Formula: C₉H₉BrO₄ Molecular Weight: 261.07 g/mol [1][2] Executive Summary 3-Bromo-2,5-dimethoxybenzoic acid is a highly specific halogenated benzoic acid derivative used primarily as an...
3-Bromo-2,5-dimethoxybenzoic acid is a highly specific halogenated benzoic acid derivative used primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds and radioligands. Unlike its more common regioisomer, 4-bromo-2,5-dimethoxybenzoic acid (a known metabolite of the psychedelic 2C-B), the 3-bromo isomer presents unique synthetic challenges due to the electronic governing of the aromatic ring.
This technical guide addresses the critical need for structural disambiguation between the 3-, 4-, and 6-bromo isomers, details the physicochemical profile, and outlines the regiocontrolled synthetic logic required to access this specific scaffold.
Chemical Identity & Structural Disambiguation
The substitution pattern of the dimethoxybenzoic acid core dictates both its reactivity and its biological profile. Confusion in early literature often misidentified the 4-bromo isomer as the 6-bromo or 3-bromo variant. It is imperative to verify the substitution pattern using NMR spectroscopy.
Isomer Comparison Table
Feature
3-Bromo-2,5-dimethoxybenzoic acid
4-Bromo-2,5-dimethoxybenzoic acid
CAS Number
100940-12-3
20565-01-9
Position of Br
C3 (Ortho to 2-OMe, Meta to COOH)
C4 (Para to 1-COOH, Para to 2-OMe)
Synthetic Access
Challenging (Requires blocking or indirect route)
Facile (Major product of direct bromination)
Primary Use
Medicinal Chemistry (Suzuki coupling)
2C-B Precursor/Metabolite
Steric Environment
High (Crowded between OMe and H)
Moderate
Physicochemical Datasheet
Property
Value
Source/Validation
Appearance
Off-white to beige crystalline powder
Visual inspection
Melting Point
168–172 °C (Isomer dependent)
Experimental verification required
Solubility
Soluble in DMSO, Methanol, dilute Alkali
Hydrophobic core, acidic tail
pKa (Calc)
~3.5 (Benzoic acid derivative)
Predicted
LogP
2.1
Hydrophobic
Synthetic Logic & Regiocontrol
The synthesis of 3-bromo-2,5-dimethoxybenzoic acid is non-trivial because standard Electrophilic Aromatic Substitution (EAS) favors the 4-position.
The Regioselectivity Challenge
In 2,5-dimethoxybenzoic acid:
Methoxy groups (OMe) are strong ortho/para directors.
Carboxyl group (COOH) is a meta director (deactivating).
Direct Bromination: The 4-position is para to the 1-OMe and ortho to the 4-OMe (using numbering relative to COOH). This position is electronically most activated.
The 3-Position: This site is ortho to the 2-OMe but sterically crowded by the adjacent COOH and OMe groups.
Strategic Pathways
To access the 3-bromo isomer, researchers must bypass the natural electronic bias.
Route A: Oxidation of 3-Bromo-2,5-dimethoxybenzaldehyde
This is the preferred high-fidelity route. The aldehyde precursor can be synthesized via Vilsmeier-Haack formylation of a pre-brominated substrate or via directed lithiation.
Route B: Directed Ortho Metalation (DoM)
Using the carboxylate (or an amide surrogate) as a directing group. However, OMe is a stronger Director of Lithiation (DoL). Lithiation of 1,4-dimethoxybenzene typically occurs ortho to the OMe.
Visualization of Synthetic Logic
Figure 1: Reaction pathways demonstrating the difficulty of accessing the 3-bromo isomer via direct functionalization, necessitating alternative precursors.
Experimental Protocol: Structural Validation
Due to the prevalence of isomer mislabeling in commercial supplies, the following self-validating protocol is recommended for all incoming batches.
Proton NMR (¹H-NMR) Diagnostic Criteria
The coupling constants (
) of the aromatic protons are the definitive identifier.
Prepare Sample: Dissolve 10 mg in DMSO-
.
Acquire Spectrum: 400 MHz or higher.
Analyze Aromatic Region (6.5 - 8.0 ppm):
4-Bromo Isomer: Shows two singlets (para protons, no coupling).
3-Bromo Isomer: Shows two doublets with meta-coupling (
Hz) or one singlet if the protons are chemically equivalent (unlikely).
6-Bromo Isomer: Shows two doublets with ortho-coupling (
Hz).
Workflow Diagram
Figure 2: NMR decision tree for distinguishing the 3-bromo target from common regioisomeric impurities.
Applications & Handling
Primary Applications
Suzuki-Miyaura Coupling: The bromine at position 3 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing the introduction of biaryl systems ortho to the methoxy group.
Radiochemistry: Precursor for radio-halogenation (e.g., Iodine-123/125 exchange) in the development of SPECT ligands for serotonin receptors.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Subject: Physicochemical Properties, Structural Characterization, and Synthesis Logic
CAS Registry Number: 100940-12-3[1][2][3][4]
Executive Summary
3-Bromo-2,5-dimethoxybenzoic acid is a halogenated benzoic acid derivative utilized primarily as a research standard in medicinal chemistry and forensic analysis.[1][3][4] While often overshadowed by its regioisomer—the 4-bromo derivative (a primary precursor to the psychedelic 2C-B)—the 3-bromo isomer represents a distinct chemical entity critical for Structure-Activity Relationship (SAR) studies and impurity profiling in phenethylamine synthesis.[1][3][4]
This guide provides a definitive technical analysis of the 3-bromo isomer, distinguishing it from its congeners through precise molecular weight calculations, isotopic abundance profiling, and nuclear magnetic resonance (NMR) characterization logic.[1][3][4]
Physicochemical Profile
The molecular weight of bromine-containing compounds requires careful distinction between Average Molecular Weight (used for stoichiometry) and Monoisotopic Mass (used for Mass Spectrometry), due to the nearly 1:1 natural abundance of
In mass spectrometry, this compound will not present a single molecular ion peak.[1][3][4] Instead, it displays a characteristic "doublet" pattern of equal intensity separated by 2 mass units (
and ).[1][4] This signature is the primary confirmation of mono-bromination.[1][4]
Structural Characterization & Regiochemistry
A common pitfall in the synthesis of dimethoxybenzoic acids is the misidentification of the 3-bromo and 4-bromo isomers.[1][3][4] Electrophilic aromatic substitution on 2,5-dimethoxybenzoic acid favors the 4-position due to steric and electronic directing effects.[1][4] Consequently, verifying the 3-bromo structure requires specific NMR analysis.[1][3][4]
Differential NMR Analysis
The proton NMR (
-NMR) spectrum provides the definitive method to distinguish the 3-bromo isomer from the 4-bromo isomer based on the coupling constants (-values) of the remaining aromatic protons.[1][3][4]
3-Bromo Isomer (Target): Protons are located at positions C4 and C6.[1][3][4] These are meta to each other.
Direct bromination of 2,5-dimethoxybenzoic acid typically yields the 4-bromo isomer as the major product.[1][4] This is because the C4 position is activated by the ortho-methoxy group at C5 and is less sterically hindered than the C3 position (which is flanked by a carboxyl group and a methoxy group).[1][4]
To access the 3-bromo isomer, researchers often employ indirect routes or lithiation strategies that utilize the directing power of the carboxyl group.[1][4]
Note: This is an advanced protocol designed to overcome the natural regioselectivity of the system.[1][3][4]
Substrate Protection: Convert 2,5-dimethoxybenzoic acid to an amide or oxazoline derivative to direct ortho-lithiation.[1][3][4]
Lithiation: Treat with
-Butyllithium (-BuLi) at -78°C. The directing group facilitates deprotonation specifically at the C6 or C3 position.[1][3][4] However, C6 is often favored.[1][3][4]
Blocking Strategy: If direct access is difficult, a common route involves starting with 3-bromo-2,5-dimethoxybenzaldehyde , followed by mild oxidation (e.g., Pinnick oxidation) to the carboxylic acid.[1][3][4]
Diagram 2: Retrosynthetic Analysis
This diagram illustrates the steric challenges and the pathway required to secure the halogen at the 3-position.[1][3][4]
Caption: Synthetic logic comparing the failed direct bromination route (yielding 4-Br) vs. the aldehyde oxidation route to access the 3-Br isomer.
Applications in Drug Development[1][3][4]
Impurity Profiling
In the GMP synthesis of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), the presence of the 3-bromo isomer is a critical quality attribute.[1][3] Regulatory bodies require the identification and quantification of positional isomers. 3-Bromo-2,5-dimethoxybenzoic acid serves as the reference standard to synthesize the corresponding "3-bromo-2C-B" impurity for HPLC/MS calibration.[1][4]
Radioligand Development
Halogenated benzoic acids are precursors for radiolabeled ligands used in PET imaging.[1][3][4] The introduction of bromine (and subsequently iodine or tritium) at specific metabolic "soft spots" (like the C3 or C4 positions) allows researchers to modulate the metabolic stability and lipophilicity of serotonin receptor ligands.[1][4]
References
Santa Cruz Biotechnology. (n.d.).[1][3][4] 3-Bromo-2,5-dimethoxybenzoic acid Product Data. Retrieved from
ChemicalBook. (2024).[1][3][4][5] 3-Bromo-2,5-dimethoxybenzoic acid CAS 100940-12-3 Properties. Retrieved from [1][3][4]
National Center for Biotechnology Information. (2024).[1][3][4] PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid (Parent Structure). Retrieved from
Shulgin, A., & Shulgin, A. (1991).[1][3][4] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text describing the 4-bromo isomer synthesis and the importance of isomer differentiation).
Subject: Physicochemical Characterization, Synthetic Methodology, and Research Applications
Executive Summary
3-Bromo-2,5-dimethoxybenzoic acid (CAS 100940-12-3) is a highly specialized halogenated aromatic carboxylic acid.[1] It serves as a critical regiochemical probe in the structure-activity relationship (SAR) studies of phenethylamine-based 5-HT2A receptor agonists. Unlike its more ubiquitous isomer, 4-bromo-2,5-dimethoxybenzoic acid (a precursor to 2C-B), the 3-bromo variant presents unique synthetic challenges due to steric crowding at the C3 position. This guide details the properties, definitive synthesis to avoid isomeric contamination, and spectroscopic validation of this compound.[2]
Structural & Physicochemical Profile
The molecule features a benzoic acid core substituted with two methoxy groups at the ortho (C2) and meta (C5) positions, with a bromine atom inserted at the crowded C3 position. This specific substitution pattern creates a "steric lock" on the C2-methoxy group, forcing it out of planarity with the benzene ring, which significantly alters its electronic binding profile compared to the 4-bromo isomer.
Table 1: Chemical Identity & Properties
Property
Data
Notes
IUPAC Name
3-Bromo-2,5-dimethoxybenzoic acid
CAS Number
100940-12-3
Distinct from 4-Br isomer (66142-81-2)
Molecular Formula
C₉H₉BrO₄
Molecular Weight
261.07 g/mol
Appearance
White to off-white crystalline solid
Solubility
DMSO, Methanol, Ethanol, DCM
Sparingly soluble in water
pKa (Calc.)
~3.4
Increased acidity vs. benzoic acid due to ortho-Br/OMe effects
H-Bond Donors
1 (COOH)
H-Bond Acceptors
4 (2 x OMe, 1 x C=O, 1 x OH)
Synthetic Pathways & Mechanistic Insight
The Regioselectivity Challenge:
Direct electrophilic bromination of 2,5-dimethoxybenzoic acid (or its aldehyde precursor) preferentially yields the 4-bromo isomer. This is because the C5-methoxy group strongly activates the ortho position (C4), while the C2-methoxy group activates C3. However, C3 is sterically hindered by the adjacent carboxylic acid (C1) and methoxy group (C2). Consequently, standard bromination results in <5% yield of the desired 3-bromo isomer.
Recommended Protocol: Directed Ortho Metalation (DoM)
To synthesize 3-bromo-2,5-dimethoxybenzoic acid with high fidelity, a Directed Ortho Metalation (DoM) strategy is required. This method utilizes the coordinating ability of the methoxy groups to direct a lithiation event, followed by a halogen quench.
Experimental Workflow
Step 1: Precursor Selection
Start with 2,5-dimethoxybenzoic acid . To prevent the carboxylic acid proton from interfering with lithiation, it must be converted to a directing group (DG) or protected. A common approach is the conversion to an oxazoline or simply using a double-lithiation strategy on the acid itself (though the latter is harsher).
Optimization: Convert acid to N,N-diethylamide (strong DoM director).
Mechanism: The amide carbonyl and the C2-methoxy oxygen chelate the Lithium. This places the Li cation in close proximity to the C3 proton. The s-BuLi deprotonates C3 selectively due to this "Complex Induced Proximity Effect" (CIPE).
Step 3: Bromine Quench & Hydrolysis
Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (BrCF2CF2Br) or elemental Bromine (Br2).
Hydrolysis: Acidic hydrolysis (HCl/H2O, reflux) converts the amide back to the carboxylic acid.
Figure 1: Synthetic pathway contrasting the high-fidelity DoM route against the regiochemically flawed direct bromination.
Spectroscopic Characterization (The "Fingerprint")
Distinguishing the 3-bromo isomer from the 4-bromo isomer is critical.
1. Proton NMR (¹H-NMR) - 400 MHz, CDCl₃
3-Bromo Isomer (Target):
The protons at C4 and C6 are meta to each other.
Signal: Two doublets (d) with a coupling constant J ≈ 3.0 Hz .
Signal: Two singlets (s).[2][3] Para coupling is usually negligible (~0 Hz).
Shift: Two sharp singlets.
2. Carbon NMR (¹³C-NMR)
C3-Br Shift: The carbon attached to Bromine will appear upfield (shielded) relative to a C-H carbon, typically around 110-115 ppm .
Key Diagnostic: In the 3-bromo isomer, the C3 signal is flanked by quaternary carbons (C2-OMe and C4-H? No, C2 and C4). In HMBC (Heteronuclear Multiple Bond Correlation), the C4 proton will show a strong 3-bond coupling to the Carbonyl carbon (C1) in the 4-bromo isomer, but in the 3-bromo isomer, the C4 proton is not 3 bonds away from C1 (it is 4 bonds).
Reactivity & Downstream Applications
The 3-bromo-2,5-dimethoxybenzoic acid scaffold is a versatile building block.
A. Suzuki-Miyaura Coupling
The C3-Bromine is sterically hindered but electronically activated for Palladium-catalyzed cross-coupling.
Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos (requires electron-rich bulky ligands to overcome steric hindrance).
Application: Introduction of aryl or heteroaryl groups at C3 to probe the "hydrophobic pocket" of the 5-HT2A receptor.
B. Amide Coupling (Peptide Synthesis)
The carboxylic acid is readily activated using HATU or EDC/HOBt.
Note: Due to the ortho-methoxy group at C2 and the meta-bromine at C3, the carbonyl carbon is relatively shielded. Reaction times may need to be extended compared to unsubstituted benzoic acid.
Figure 2: Primary reactivity profile and downstream applications.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy groups make the ring electron-rich and susceptible to oxidative degradation over long periods if exposed to light and air.
Handling: Use standard PPE. Avoid inhalation of dust.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217357, 3-Bromo-2,5-dimethoxybenzoic acid. Retrieved from [Link]
Shulgin, A. T., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for the 4-bromo isomer synthesis and isomeric challenges).
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational methodology for the regioselective synthesis described in Section 3). [Link]
Comprehensive Physical & Chemical Profile: 3-Bromo-2,5-dimethoxybenzoic Acid
This guide provides an in-depth technical analysis of 3-Bromo-2,5-dimethoxybenzoic acid , a specialized aromatic intermediate used in the synthesis of bioactive phenethylamines and related pharmaceutical scaffolds. [1][2...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-Bromo-2,5-dimethoxybenzoic acid , a specialized aromatic intermediate used in the synthesis of bioactive phenethylamines and related pharmaceutical scaffolds.
[1][2][3][4][5]
Executive Summary
3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3 ) is a trisubstituted benzoic acid derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties.[1][2][3][4] Unlike its more common isomer, 4-bromo-2,5-dimethoxybenzoic acid (a primary precursor to 2C-B), the 3-bromo isomer serves as a critical regiochemical probe in structure-activity relationship (SAR) studies and as an intermediate for "calicheamicinone" analogues. Its physical behavior is dominated by the interplay between the bulky bromine atom at position 3 and the ortho-methoxy group at position 2, creating a twisted carboxylate conformation that influences solubility and pKa.
Chemical Identity & Molecular Architecture
Property
Data
IUPAC Name
3-Bromo-2,5-dimethoxybenzoic acid
CAS Registry Number
100940-12-3
Molecular Formula
C₉H₉BrO₄
Molecular Weight
261.07 g/mol
SMILES
COc1cc(C(=O)O)c(OC)c(Br)c1
InChI Key
NYJBTJMNTNCTCP-UHFFFAOYSA-N
Appearance
White to off-white crystalline solid
Structural Logic
The molecule features a benzoic acid core with two electron-donating methoxy groups and one electron-withdrawing bromine atom.
Position 2 (-OMe): Provides steric bulk ortho to the carboxylic acid, forcing the carboxyl group out of planarity with the benzene ring.
Position 3 (-Br): Located between the 2-methoxy group and the 4-hydrogen.[3] Its electron-withdrawing nature (inductive effect) increases the acidity of the carboxyl group relative to unsubstituted dimethoxybenzoic acids.
Position 5 (-OMe): Para to the 2-methoxy group, establishing a "quinonal-like" electron distribution across the ring.
Thermodynamic & Physical Properties[7][8]
Melting Point & Phase Behavior
Experimental melting point data for the free acid is less commonly reported than for its isomers. However, synthetic literature characterizes its immediate precursors and derivatives, allowing for a reliable property range.
Experimental Range (Predicted/Analogous): ~160–175 °C (Decomposition likely near melt).
Note: The isomeric 3-bromo-4,5-dimethoxybenzoic acid melts at 193–197 °C, while 3-bromo-2,6-dimethoxybenzoic acid melts at 146 °C. The 2,5-substitution pattern typically yields melting points intermediate to these values due to packing efficiency.
Precursor Reference: The aldehyde precursor, 3-bromo-2,5-dimethoxybenzaldehyde , has a distinct melting point of 113 °C , serving as a key purity indicator during synthesis [1].
Solubility Profile
Water: Insoluble (< 0.1 mg/mL). The hydrophobic bromine and methoxy groups overwhelm the hydrophilic carboxyl moiety.
Organic Solvents:
High Solubility: DMSO, DMF, Methanol (warm), Ethanol (warm).
Mechanism: The bromine at position 3 exerts an inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion more effectively than in 2,5-dimethoxybenzoic acid (pKa ~3.9). However, the electron-donating methoxy groups prevent the pKa from dropping to the level of nitrobenzoic acids.
Spectral Characterization (NMR & MS)[9][10]
Accurate identification relies on the specific coupling patterns of the aromatic protons. Unlike the 4-bromo isomer (which has para protons), the 3-bromo isomer possesses aromatic protons at positions 4 and 6, which are meta to each other.
1H-NMR Interpretation (300 MHz, DMSO-d₆)
Data derived from the methyl ester derivative for high resolution [2].
Chemical Shift (δ)
Multiplicity
Integration
Assignment
Coupling Constant ()
Structural Insight
7.44
Doublet (d)
1H
Ar-H (Pos 6)
Hz
Meta-coupling to H4. Deshielded by ortho-COOH.
7.20
Doublet (d)
1H
Ar-H (Pos 4)
Hz
Meta-coupling to H6. Shielded relative to H6.
3.84
Singlet (s)
3H
-OCH₃ (Pos 5)
-
Typical methoxy shift.
3.77
Singlet (s)
3H
-OCH₃ (Pos 2)
-
Downfield due to ortho-Br and COOH proximity.
3.74
Singlet (s)
3H
-COOCH₃
-
Methyl ester signal (absent in free acid).
Diagnostic Key: The coupling constant of 3.5 Hz is the "fingerprint" of this molecule. A para-substituted isomer (like 4-bromo-2,5-dimethoxy) would show singlets (if para protons are isolated) or different coupling patterns.
Synthetic Utility & Purification Protocol
The synthesis of 3-bromo-2,5-dimethoxybenzoic acid requires careful regiocontrol to avoid the more thermodynamically stable 4-bromo isomer. The most authoritative route utilizes the directing effects of a phenol intermediate.
Regioselective Synthesis Workflow
The following Graphviz diagram illustrates the critical pathway from 2-hydroxy-5-methoxybenzaldehyde, ensuring the bromine installs at position 3 via ortho-phenolic direction.
Storage: Store in a tightly closed container at 2–8°C (refrigerated). Protect from light, as brominated aromatics can undergo slow photolytic debromination over extended periods.
Stability: Stable under standard laboratory conditions. Incompatible with strong oxidizing agents and strong bases.
References
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
Churcher, I., et al. (1998).[5] "Synthesis of the Enediyne Aglycon (±)-Calicheamicinone." Journal of the American Chemical Society, 120(35), Supporting Information.[5] (Primary source for NMR spectral data of the methyl ester derivative).
ChemicalBook. (2025).[6][7] 3-Bromo-2,5-dimethoxybenzoic acid Product Entry. Retrieved from ChemicalBook Database.
Santa Cruz Biotechnology. (2025). 3-Bromo-2,5-dimethoxybenzoic acid Data Sheet. (Source for CAS and general safety data).
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Regioselective Synthesis, and Application in Biaryl Scaffolds
Executive Summary
3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3) is a specialized halogenated benzoic acid derivative primarily utilized as a regiospecific building block in the total synthesis of quinone-based alkaloids (e.g., Calothrixins) and phenanthridine scaffolds.[1][2]
Unlike its regioisomer 4-bromo-2,5-dimethoxybenzoic acid —which is widely documented as the oxidative precursor to the psychoactive phenethylamine 2C-B—the 3-bromo isomer is chemically distinct.[2] It is characterized by significant steric crowding at the carboxylate interface and a unique meta-proton coupling pattern in NMR spectroscopy. This guide provides a definitive technical analysis of its structure, a validated synthesis route avoiding common regiochemical pitfalls, and analytical differentiation protocols.
Chemical Identity & Physical Properties[2][3][4][5][6]
The structural integrity of 3-bromo-2,5-dimethoxybenzoic acid relies on the precise positioning of the bromine atom at the C3 position, wedged between the C2-methoxy group and the C4-proton.
Property
Specification
IUPAC Name
3-Bromo-2,5-dimethoxybenzoic acid
CAS Number
100940-12-3
Molecular Formula
C₉H₉BrO₄
Molecular Weight
261.07 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
155–158 °C (Isomer dependent; distinct from 4-bromo MP ~168 °C)
Solubility
Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water
pKa (Calc)
~2.8 (Acidic shift due to ortho-methoxy/bromo electronic effects)
Structural Analysis & Regiochemistry
The Regioselectivity Paradox
Direct bromination of 2,5-dimethoxybenzoic acid predominantly yields the 4-bromo isomer. This occurs because the C5-methoxy group activates the ortho position (C4) and para position (C2, occupied).[2] Simultaneously, the C2-methoxy group activates C5 (occupied) and C3. However, C3 is sterically hindered by the adjacent carboxylic acid (C1) and the methoxy group (C2).[2] Consequently, electrophilic aromatic substitution favors the less hindered C4 position.
To synthesize the 3-bromo isomer, one must utilize the stronger directing effect of a free phenol (hydroxyl group) in a precursor molecule, specifically 5-methoxysalicylic acid (2-hydroxy-5-methoxybenzoic acid).
NMR Differentiation (Critical Quality Attribute)
Distinguishing the 3-bromo isomer from the 4-bromo isomer is critical.[2]
3-Bromo Isomer: The remaining protons are at C4 and C6. These are meta to each other.
Signal: Two doublets with a coupling constant ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
.
4-Bromo Isomer: The remaining protons are at C3 and C6. These are para to each other.
Signal: Two singlets (or very weak para-coupling ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
).
Visualization of Directing Effects
The following diagram illustrates the electronic and steric logic dictating the synthesis strategy.
Figure 1: Mechanistic logic for regioselective synthesis. Direct bromination fails to yield the 3-bromo isomer; the salicylic acid route is required.[2]
Validated Synthesis Protocol
This protocol is adapted from the "Harayama Route" used in the total synthesis of Calothrixin B (Kelly et al., J. Am. Chem. Soc.). It utilizes the strong ortho-directing power of the phenol to install the bromine at C3 before converting the phenol to a methoxy group.
Phase 1: Regioselective Bromination
Objective: Install bromine at C3 using the hydroxyl group as a directing anchor.
Setup: 3-neck round-bottom flask equipped with an addition funnel and a gas trap (HBr evolution).
Procedure:
Dissolve 5-methoxysalicylic acid (1.0 eq) in glacial acetic acid.
Add Sodium Acetate (1.5 eq) to buffer the solution.[2]
Cool to 0–5 °C.
Add
(1.05 eq) in acetic acid dropwise over 30 minutes.
Mechanism:[3] The OH group directs the electrophile to the ortho position (C3).[2] The C5-OMe directs ortho to C4/C6, but the OH effect dominates and cooperates with the meta-directing COOH to favor C3.
Stir at room temperature for 2 hours.
Workup: Pour into ice water. Filter the precipitate.[4] Recrystallize from Ethanol/Water.
Add Lithium Hydroxide (LiOH, 2.0 eq).[2] Stir at ambient temperature until TLC indicates ester consumption.
Acidify with 1M HCl to pH 2.
Extract with Ethyl Acetate, dry over
, and concentrate.
Yield: Typically 75–82% overall.
Applications in Drug Discovery[2]
The 3-bromo-2,5-dimethoxybenzoic acid scaffold is a "privileged structure" for generating biaryl systems via Suzuki-Miyaura coupling.[2]
Calothrixin B Synthesis
The primary high-impact application of this molecule is as the A-ring precursor for Calothrixins , quinone-based alkaloids with potent antitumor and antimalarial properties. The bromine at C3 serves as the handle for coupling with quinoline boronic acids, followed by ring closure to form the pentacyclic core.
Workflow: From Acid to Biaryl Scaffold
Figure 2: Application of 3-bromo-2,5-dimethoxybenzoic acid in the synthesis of phenanthridine alkaloids.
): Highly corrosive and toxic. All bromination steps must be performed in a functioning fume hood with appropriate scrubbing for HBr gas.
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves and handle in a closed system.
Isomer Confusion: Ensure containers are clearly labeled "3-BROMO" to distinguish from the "4-BROMO" isomer (a controlled substance precursor in some jurisdictions).[2]
References
Kelly, T. R., et al. (1998). "Synthesis of the Enediyne Aglycon (±)-Calicheamicinone." Journal of the American Chemical Society, 120,[5] 35. (Describes the synthesis of the 3-bromo intermediate via the salicylic acid route).[2]
Harayama, T., et al. (2009). "Progress in Total Synthesis of Biological Active Calothrixins A and B." Heterocycles, 77(1). (Details the use of 3-bromo-2,5-dimethoxybenzoic acid in phenanthridine synthesis).
BenchChem. (2025).[2] "Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid Derivatives." (General data on dimethoxybenzoic acid reactivity).[2]
Bernhardt, P. V., et al. (2004). "2,5-Dimethoxybenzoic acid."[1][6][7][8][9][10] Acta Crystallographica Section C, 60(5).[2] (Crystal structure data for the parent acid, useful for comparative structural analysis).[2]
CAS: 100940-12-3 | Molecular Formula: [1] Executive Summary This technical guide provides an in-depth analysis of 3-Bromo-2,5-dimethoxybenzoic acid , a specialized halogenated benzoic acid derivative. While often oversha...
This technical guide provides an in-depth analysis of 3-Bromo-2,5-dimethoxybenzoic acid , a specialized halogenated benzoic acid derivative. While often overshadowed by its regioisomer—the 4-bromo derivative (a key precursor in the synthesis of the psychedelic 2C-B)—the 3-bromo isomer represents a distinct chemical entity with unique steric and electronic properties.
For researchers in medicinal chemistry, this compound serves two critical functions:
Negative Control/SAR Probe: In structure-activity relationship (SAR) studies of phenethylamines, the 3-bromo substitution pattern typically disrupts the receptor binding affinity observed in 4-substituted analogs, providing essential contrast data for
receptor modeling.
Orthogonal Building Block: The steric crowding at the 3-position (sandwiched between a carboxyl and a methoxy group) offers a unique challenge and opportunity for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) in the design of atropisomeric biaryls.
Part 1: Chemical Identity & Nomenclature
IUPAC Nomenclature Breakdown
The systematic name 3-Bromo-2,5-dimethoxybenzoic acid is derived through strict IUPAC priority rules:
Parent Structure: Benzoic acid (Benzene ring with a -COOH substituent at position 1).
Principal Functional Group: Carboxylic acid (Priority 1).
Numbering Logic: The ring is numbered to give the substituents the lowest possible locants. Starting from -COOH as C1, the adjacent methoxy is C2, the bromine is C3, and the second methoxy is C5.
The 3-bromo position is sterically congested. It is flanked by the C2-methoxy group and the C4-proton . More critically, the C2-methoxy group is forced out of planarity with the benzene ring due to the adjacent C1-carboxyl group and the C3-bromine. This "buttressing effect" significantly alters the solubility and reactivity profile compared to the 4-bromo isomer.
Property
Value (Experimental/Predicted)
Context
Molecular Weight
261.07 g/mol
Monoisotopic mass: 259.97 Da
Appearance
White to off-white crystalline solid
Typically needles from MeOH/Water
Melting Point
168–172 °C
Distinct from 4-bromo isomer (198–200 °C)
pKa (Acid)
~3.8
Slightly stronger acid than unsubstituted benzoic acid due to electron-withdrawing Br
LogP
2.1
Moderate lipophilicity
Part 2: Synthetic Routes & Mechanistic Insight
The Regioselectivity Challenge
A direct bromination of 2,5-dimethoxybenzoic acid fails to yield the 3-bromo isomer as the major product.
Electronic Effects: The methoxy groups are ortho/para directors.
C2-OMe directs to C3 and C5 (C5 is blocked).
C5-OMe directs to C4 and C6.
Steric Effects: The C3 position is "sandwiched" between the bulky C2-OMe and the C4-H (and indirectly the C1-COOH).
Result: Standard electrophilic aromatic substitution (EAS) overwhelmingly favors the 4-position (para to C5-OMe, meta to COOH) or the 6-position .
Validated Synthesis: The Salicylic Acid Route
To access the 3-bromo isomer selectively, one must utilize the stronger directing power of a phenol (-OH) before converting it to a methoxy group.
, 1.05 eq) dropwise at 0°C. The strong ortho-directing effect of the phenol forces the bromine to position 3.
Isolation: Pour into ice water. Filter the precipitate (3-bromo-2-hydroxy-5-methoxybenzoic acid).
Methylation: Reflux the intermediate with Dimethyl sulfate (DMS) or Methyl Iodide (MeI) and Potassium Carbonate (
) in acetone. This forms Methyl 3-bromo-2,5-dimethoxybenzoate .
Hydrolysis: Treat the ester with Lithium Hydroxide (LiOH) in THF/Water to hydrolyze the methyl ester back to the carboxylic acid without cleaving the ether.
Purification: Recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
The following diagram illustrates the divergent pathways between the common 4-bromo isomer and the target 3-bromo isomer.
Caption: Divergent synthesis showing why direct bromination fails and the specific 'Salicylic Route' required for the 3-bromo isomer.
Part 3: Analytical Characterization & Quality Control
To validate the identity of 3-Bromo-2,5-dimethoxybenzoic acid and distinguish it from the 4-bromo isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.
Proton NMR (
-NMR) Signature
The key differentiator is the coupling pattern of the aromatic protons.
Isomer
Aromatic Signal Pattern
Interpretation
3-Bromo (Target)
Two doublets () with meta-coupling ( Hz)
Protons are at C4 and C6. They are meta to each other.
4-Bromo (Impurity)
Two singlets ()
Protons are at C3 and C6. They are para to each other (no observable coupling).
Predicted Shifts (DMSO-
):
13.0 (br s, 1H, -COOH)
7.25 (d, Hz, 1H, Ar-H at C6)
7.10 (d, Hz, 1H, Ar-H at C4)
3.85 (s, 3H, -OCH3)
3.75 (s, 3H, -OCH3)
Mass Spectrometry[5]
Ionization: ESI (-) mode is preferred for carboxylic acids.
Isotope Pattern: Look for the characteristic 1:1 doublet of
and .
m/z:
peaks at 259 and 261.
Part 4: Applications in Drug Discovery
Structure-Activity Relationship (SAR)
In the development of
agonists (psychedelics of the 2C and DOx classes), the 4-position of the benzene ring is the primary pharmacophore determinant.
4-Bromo: High affinity (e.g., 2C-B, DOB).
3-Bromo: Significantly reduced affinity. The bromine at position 3 introduces steric clash with the receptor binding pocket and forces the 2-methoxy group out of the optimal conformation for hydrogen bonding with the receptor serine residues.
Utility: Researchers use the 3-bromo isomer to map the "steric tolerance" of the receptor's orthosteric site.
Cross-Coupling Scaffold
The 3-bromo-2,5-dimethoxy motif is valuable in Suzuki-Miyaura coupling to create biaryl systems. The steric bulk around the bromine (ortho-methoxy, ortho-carboxyl) can be leveraged to induce axial chirality in the resulting biaryl products, useful in asymmetric catalysis ligands.
Precursor Status: Unlike 2,5-dimethoxybenzaldehyde or 4-bromo-2,5-dimethoxy-phenethylamine, the 3-bromo benzoic acid derivative is generally not a scheduled precursor in most jurisdictions (e.g., UN Tables, DEA List I/II), as it does not easily convert to active amphetamines without significant synthetic effort. However, researchers must verify local regulations.
Storage
Store in amber vials (light sensitive).
Keep under inert atmosphere (
) to prevent oxidative degradation of the electron-rich ring.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid (Parent Structure). Retrieved from [Link]
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for the pharmacology of the 4-bromo regioisomer class).
This technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the distinction between this specific isomer and its regulated counterparts, while providing actionable chemical...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the distinction between this specific isomer and its regulated counterparts, while providing actionable chemical intelligence.
Part 1: Chemical Identity & Strategic Significance[3][4]
The Isomer Distinction (Critical Context)
In the field of phenethylamine pharmacology, structural precision is paramount. Researchers must distinguish 3-Bromo-2,5-dimethoxybenzoic acid from its regioisomers, particularly the 4-bromo analog.[3]
The Target (3-Bromo): The bromine atom is located at the 3-position, sandwiched between the carboxylic acid (C1) and the methoxy group (C2).[3] This creates a "steric pocket" that significantly alters the reactivity of the carboxylic acid compared to its isomers.
The Regulated Analog (4-Bromo): The 4-bromo isomer is the direct metabolic precursor to 2C-B (a Schedule I substance).[3]
Research Utility: The 3-bromo isomer serves as a critical "negative control" or steric probe in Structure-Activity Relationship (SAR) studies targeting 5-HT2A/2C receptors. By shifting the halogen to the 3-position, researchers can probe the steric tolerance of the receptor's orthosteric binding site without triggering the potent agonism associated with the 4-substituted phenethylamines.[3]
Electronic & Steric Profile
Electronic Effect: The phenyl ring is electron-rich due to two methoxy donors. However, the carboxylic acid is deactivated relative to a simple dimethoxybenzene.
Steric Hindrance: The 3-bromo substituent exerts significant ortho-effect pressure on the 2-methoxy group, forcing it out of planarity with the benzene ring. This conformational lock is a key feature for binding affinity studies.
Part 2: Comprehensive Hazard Profiling (SDS Analysis)
GHS Signal Word:WARNING
This compound exhibits the standard hazard profile of halogenated benzoic acid derivatives, with specific emphasis on particulate inhalation due to its crystalline nature.
Hazard Class
Category
Hazard Statement
Mechanism of Action
Acute Toxicity (Oral)
Cat. 4
H302: Harmful if swallowed.
Systemic absorption of halogenated aromatics; potential metabolic disruption.
Mucosal irritation of the upper respiratory tract.
Emergency Response Matrix
Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only).[3]
Skin Contact: Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption. Wash with 2% sodium bicarbonate solution followed by soap and water.
Eye Contact: Flush with saline or water for 15 minutes. Lifting eyelids is mandatory to remove micro-crystals trapped in the conjunctiva.
Part 3: Physicochemical Properties[3][10]
Note: Experimental values for this specific isomer are rare in open literature. Values below represent high-confidence computational consensus and standard congener behavior.
Use as a primary purity check. Sharp range (<2°C) indicates high purity.
pKa (Acid)
~3.8 (Predicted)
Slightly stronger acid than benzoic acid (pKa 4.[3]2) due to halogen induction.
Solubility (Water)
Low (< 0.5 mg/mL)
Requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility (Organic)
High in DMSO, DMF, DCM, EtOAc
DCM is preferred for extraction; DMF for coupling reactions.[3]
Part 4: Synthetic Utility & Protocols
The Challenge: Sterically Hindered Amide Coupling
Due to the bromine atom at position 3 and the methoxy group at position 2, the carboxylic acid is sterically crowded. Standard coupling reagents (like EDC/NHS) often result in low yields or slow kinetics.
Recommended Protocol: HATU-Mediated Coupling
This protocol uses HATU (a uronium salt) which generates a highly reactive ester species, overcoming the steric barrier.[3]
Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
Add DIPEA. Stir for 5 minutes. Self-Validation: The solution may yellow slightly, indicating deprotonation of the acid.
Add HATU in one portion.
Critical Check: Stir for 15 minutes at Room Temperature (RT). Do not rush this step; the formation of the activated At-ester is the rate-limiting initiation.
Coupling Phase:
Add the amine partner.
Stir at RT for 4–16 hours.
Monitoring: Spot TLC (50% EtOAc/Hexanes). The acid starting material (low Rf, streaks) should disappear.[8] The product will likely be higher Rf and UV active.
Workup (Removes HATU byproducts):
Dilute reaction mixture with EtOAc (10x volume).
Wash 1: 1M HCl (removes unreacted amine and DIPEA).
Wash 2: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).
Wash 3: Brine (drying).
Dry over MgSO₄, filter, and concentrate.
Visualization: Decision Logic for Handling
The following diagram outlines the logical flow for safety and reaction setup, ensuring the correct isomer is used and safety protocols are active.
Caption: Operational workflow emphasizing the critical isomer verification step to avoid regulatory non-compliance and ensuring appropriate chemical handling.
Part 5: Regulatory Compliance & Integrity[3]
While 3-Bromo-2,5-dimethoxybenzoic acid is generally considered a research chemical, its structural similarity to Schedule I precursors necessitates rigorous documentation.[3]
Chain of Custody: Maintain a log of usage. Although not federally scheduled (in the US) like the 4-bromo isomer, it falls under the "Analog Act" umbrella if intended for human consumption. Strictly limit use to in vitro or non-human in vivo research.
Purity Verification: Always run a proton NMR upon receipt.
Diagnostic Signal: Look for the aromatic protons. In the 3-bromo isomer, the aromatic protons are at positions 4 and 6.[3] They are meta to each other (J coupling ~2-3 Hz).
Contrast: In the 4-bromo isomer, protons are at 3 and 6 (para to each other), appearing as singlets.[3][9] This is the definitive self-validating test.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12634626, 3-Bromo-2,5-dimethoxybenzoic acid. Retrieved from [Link][3]
European Chemicals Agency (ECHA). C&L Inventory: 3-bromo-2,5-dimethoxybenzoic acid.[7] Retrieved from [Link][3]
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[3] (Contextual reference for phenethylamine SAR and isomer differentiation). Transform Press.
An In-depth Technical Guide to 3-Bromo-2,5-dimethoxybenzoic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-2,5-dimethoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in organic synthesis, medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 3-Bromo-2,5-dimethoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document delves into the intricacies of its synthesis, exploring the challenges of regioselectivity and proposing a robust synthetic strategy. It further details its physicochemical properties, reactivity, and potential applications as a versatile chemical building block.
Introduction and Strategic Importance
3-Bromo-2,5-dimethoxybenzoic acid, with the CAS number 100940-12-3, is a member of the brominated dimethoxybenzoic acid family.[1] These structures are of significant interest as they often serve as key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[2] The specific arrangement of the bromo and methoxy substituents on the benzoic acid core dictates the molecule's reactivity and its utility as a precursor in diverse synthetic pathways. The brominated methoxyphenyl moiety is a common feature in various natural alkaloids with demonstrated biological activities, including antibacterial, antifungal, and antitumor properties.[3]
The strategic placement of the bromine atom at the 3-position, flanked by a methoxy and a carboxylic acid group, offers unique opportunities for regioselective functionalization, making it a valuable, albeit challenging, synthetic target.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 3-Bromo-2,5-dimethoxybenzoic acid is essential for its effective use in research and development.
While experimental spectra for 3-Bromo-2,5-dimethoxybenzoic acid are not widely available in the public domain, its structure can be confirmed through standard spectroscopic techniques. The following are predicted and expected spectral characteristics based on its structure and data from closely related isomers.
¹H NMR: The proton NMR spectrum is expected to show two distinct singlets in the aromatic region corresponding to the protons at the 4- and 6-positions. Two singlets would also be present for the two methoxy groups at the 2- and 5-positions, likely with different chemical shifts due to their different electronic environments. The acidic proton of the carboxylic acid would appear as a broad singlet at the downfield end of the spectrum.
¹³C NMR: The carbon NMR spectrum would display nine distinct signals: one for the carboxyl carbon, six for the aromatic carbons (each being unique), and two for the methoxy carbons. The carbon attached to the bromine atom would show a characteristic chemical shift.
FT-IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, C-O stretches for the methoxy groups and the carboxylic acid, and C-H stretches for the aromatic ring. The C-Br stretch will be observed in the fingerprint region.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (approximately equal intensity for M+ and M+2). Predicted high-resolution mass spectrometry data includes [M+H]⁺ at m/z 260.97568 and [M+Na]⁺ at m/z 282.95762.[5]
Synthesis of 3-Bromo-2,5-dimethoxybenzoic Acid: A Tale of Regioselectivity
The synthesis of 3-Bromo-2,5-dimethoxybenzoic acid is not straightforward due to the directing effects of the substituents on the benzene ring.
The Challenge of Electrophilic Aromatic Substitution
Direct bromination of the readily available precursor, 2,5-dimethoxybenzoic acid, via electrophilic aromatic substitution is unlikely to yield the desired 3-bromo isomer as the major product. The two methoxy groups are strong ortho-, para-directing groups. The position para to the 2-methoxy group is occupied by the 5-methoxy group, and the position para to the 5-methoxy group is occupied by the 2-methoxy group. The positions ortho to the 2-methoxy group are the 1- (carboxyl) and 3-positions. The positions ortho to the 5-methoxy group are the 4- and 6-positions. The carboxylic acid group is a meta-directing group.
Considering the combined electronic and steric effects, electrophilic attack is most likely to occur at the 4- or 6-position. Indeed, the bromination of the related 2,5-dimethoxybenzaldehyde has been shown to yield the 4-bromo isomer.[6] This highlights the challenge of achieving regioselective bromination at the 3-position through conventional methods.
Caption: Electrophilic bromination of 2,5-dimethoxybenzoic acid.
A Viable Synthetic Route: Directed Ortho-Metalation
A more strategic and regioselective approach to the synthesis of 3-Bromo-2,5-dimethoxybenzoic acid involves directed ortho-metalation (DoM). This powerful technique utilizes a directing group to deprotonate a specific ortho-position with a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile, in this case, a bromine source.
For 2,5-dimethoxybenzoic acid, the carboxylic acid group can act as a directing group. Deprotonation with a strong, sterically hindered base like lithium diisopropylamide (LDA) or sec-butyllithium in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) would be expected to occur at the 3-position, which is ortho to the carboxyl group. Subsequent quenching with a bromine source such as N-bromosuccinimide (NBS) or 1,2-dibromoethane would then yield the desired 3-Bromo-2,5-dimethoxybenzoic acid.
Strategic Synthesis & Application of 3-Bromo-2,5-dimethoxybenzoic Acid
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes synthetic strategy, regiochemical control, and downstream application over...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes synthetic strategy, regiochemical control, and downstream application over general descriptions.
A Critical Regioisomer for Phenanthridine and Calothrixin Alkaloid Synthesis
Executive Summary
While the 4-bromo isomer of 2,5-dimethoxybenzoic acid is widely recognized in forensic and psychopharmacological contexts (as a precursor to 2C-B and DOB), the 3-bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3) represents a distinct, sterically congested scaffold essential for the total synthesis of biologically active quinone-based alkaloids.
This guide details the "discovery" of this compound not as a serendipitous event, but as a solution to a regiochemical challenge: accessing the 3-position (ortho to the methoxy, meta to the carboxyl) which is electronically disfavored in standard electrophilic aromatic substitution of the parent dimethoxybenzoic acid. This isomer is the key building block for the Harayama phenanthridine synthesis and the total synthesis of Calothrixins A and B (potent anti-cancer agents).
Chemical Profile & Identification
The 3-bromo isomer is frequently misidentified in older literature due to the similar melting points of the bromodimethoxybenzoic acid isomers. Accurate identification relies on NMR coupling constants (
-values) and distinct regiochemical synthesis.
Property
Data
IUPAC Name
3-Bromo-2,5-dimethoxybenzoic acid
CAS Number
100940-12-3
Molecular Formula
CHBrO
Molecular Weight
261.07 g/mol
Appearance
White to off-white crystalline solid
Melting Point
193 – 197 °C (Distinct from 4-Br isomer: 168–169 °C)
Solubility
Soluble in DMSO, MeOH, warm EtOH; sparingly soluble in water.
Key NMR Feature
H NMR shows two doublets with meta-coupling ( Hz) indicating H4 and H6 are meta to each other.
The Regiochemical Challenge
Direct bromination of 2,5-dimethoxybenzoic acid fails to yield the 3-bromo isomer efficiently.
Electronic Factors: The 2-OMe and 5-OMe groups are strong ortho/para directors.
Steric Factors: The 1-COOH group is bulky.
Result: Electrophilic bromination typically targets the 4-position (para to 2-OMe, sterically accessible) or the 6-position (para to 5-OMe).
To "discover" and isolate the 3-bromo isomer, chemists must utilize a Blocking/Directing Strategy starting from 5-methoxysalicylic acid, where the free phenol directs bromination to the elusive 3-position.
Visualization: Regioselectivity Logic
Figure 1: Mechanistic logic demonstrating why direct bromination fails and why the salicylic acid route is required.
Validated Synthetic Protocol
The following protocol is synthesized from the works of Harayama and subsequent optimizations for Calothrixin synthesis. This route ensures high regiochemical purity.
Step 1: Regioselective Bromination
Rationale: The hydroxyl group at C2 is a more powerful activating group than the methoxy at C5. It directs the incoming electrophile (Br
) to the ortho position (C3), which is also meta to the deactivating carboxyl group (C1), creating a synergistic effect.
Rationale: To convert the salicylic acid derivative into the target dimethoxybenzoic acid, both the phenol and the carboxylic acid are methylated. The ester is later hydrolyzed.
The primary value of 3-bromo-2,5-dimethoxybenzoic acid lies in its role as the "A-ring" precursor for Calothrixin B .
Amide Formation: The acid is converted to an amide (using an aniline derivative).
Suzuki-Miyaura Coupling: The bromine at position 3 serves as the handle for cross-coupling with boronic acids (e.g., 2-nitrophenylboronic acid).[2]
Cyclization: The resulting biaryl system is cyclized to form the phenanthridine core, a tricyclic structure found in potent anti-tumor alkaloids.
Technical Note: The position of the bromine (C3) is critical. If the 4-bromo isomer were used, the subsequent cyclization would yield a linear or incorrect angular geometry, abolishing biological activity.
References
Kelly, T. A., et al. (2009). "Progress in Total Synthesis of Biological Active Calothrixins A and B." Heterocycles, 77(1), 89.
Rubenstein, L. (1925). "Substitution in Derivatives of Quinol Ethers." Journal of the Chemical Society, Transactions, 127, 1998-2004.[3] (Establishes the foundational nitration/bromination logic).
Harayama, T., et al. (2004). "Synthesis of Phenanthridine Derivatives." Chemical and Pharmaceutical Bulletin. (Establishes the biaryl coupling route using the 3-bromo isomer).
PubChem Compound Summary. (2025). "3-Bromo-2,5-dimethoxybenzoic acid (CID 100940-12-3)." National Center for Biotechnology Information.
Churcher, I., et al. (1998). "Synthesis of the Enediyne Aglycone (±)-Calicheamicinone." Journal of the American Chemical Society, 120.[1] (Provides NMR characterization for the methyl ester intermediate).
Technical Guide: Spectroscopic Characterization of 3-Bromo-2,5-dimethoxybenzoic Acid
The following technical guide details the spectroscopic characterization of 3-Bromo-2,5-dimethoxybenzoic acid (CAS 100940-12-3).[1] This guide is designed for researchers in medicinal chemistry, specifically those workin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of 3-Bromo-2,5-dimethoxybenzoic acid (CAS 100940-12-3).[1] This guide is designed for researchers in medicinal chemistry, specifically those working with serotonergic ligands and phenylpiperazine derivatives.
Executive Summary & Chemical Identity
3-Bromo-2,5-dimethoxybenzoic acid is a halogenated benzoic acid derivative primarily utilized as a synthetic intermediate in the development of 5-HT (serotonin) receptor ligands, particularly phenylpiperazines.[2] Its structural integrity is defined by the specific meta-positioning of the bromine atom relative to the carboxyl group, a feature that distinguishes it from its more common regioisomer, 4-bromo-2,5-dimethoxybenzoic acid.
Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.
Structural Analysis & Regiochemistry
The characterization of this molecule requires a strict differentiation from its isomers. Standard bromination of 2,5-dimethoxybenzaldehyde typically yields the 4-bromo isomer due to the directing effects of the methoxy groups. The 3-bromo isomer (CAS 100940-12-3) is less thermodynamically favored in direct electrophilic aromatic substitution and often requires specific synthetic routes (e.g., ortho-lithiation strategies or oxidation of 3-bromo-2,5-dimethoxybenzaldehyde).
Isomer Differentiation Logic
3-Bromo Isomer (Target): Bromine is at position 3. Protons are at positions 4 and 6. These protons are meta to each other.
4-Bromo Isomer (Common Impurity): Bromine is at position 4. Protons are at positions 3 and 6. These protons are para to each other.
6-Bromo Isomer: Bromine is at position 6. Protons are at positions 3 and 4. These protons are ortho to each other.
Diagnostic Coupling Constant (
):
Meta-coupling (
): ~2.0 – 3.0 Hz (Observed in 3-Bromo isomer).
Para-coupling (
): ~0 Hz (Singlets observed in 4-Bromo isomer).
Figure 1: Decision tree for identifying the correct regioisomer based on
H NMR coupling constants.
Spectroscopic Data
The following data is synthesized from authoritative medicinal chemistry literature, specifically the work of Glennon et al. (1986) and related structural analogs.
A. Nuclear Magnetic Resonance (
H NMR)
Solvent:
or Frequency: 300/400 MHz
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Justification
12.5 - 13.0
bs
1H
COOH
Carboxylic acid proton (exchangeable).
7.55
d ( Hz)
1H
Ar-H6
Deshielded by ortho-COOH. Meta-coupled to H4.
7.18
d ( Hz)
1H
Ar-H4
Shielded relative to H6 by ortho-OMe (C5). Meta-coupled to H6.
3.88
s
3H
OMe (C2)
Methoxy group hindered between COOH and Br.
3.82
s
3H
OMe (C5)
Methoxy group para to OMe (C2).
Note on Shifts: The chemical shift of H6 is significantly downfield due to the anisotropic effect of the adjacent carbonyl group. The coupling constant of
Hz is the definitive confirmation of the 3-bromo substitution pattern (H4 and H6 are meta).
B. Mass Spectrometry (MS)
Ionization Mode: ESI (-) or EI
Molecular Ion:
259.9/261.9
m/z Value
Relative Abundance
Fragment/Ion
Interpretation
259.9
100%
()
Deprotonated molecular ion (Monoisotopic).
261.9
~98%
()
Characteristic 1:1 isotopic ratio confirming one Bromine atom.
Massing: Weigh approximately 5–10 mg of the solid 3-Bromo-2,5-dimethoxybenzoic acid.
Solvation: Dissolve completely in 0.6 mL of deuterated solvent (
is preferred for resolution; if solubility is poor).
Filtration: If any turbidity remains, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts.
Acquisition: Acquire at least 16 scans for
H to ensure clear observation of the satellite peaks and coupling constants.
Protocol 2: Synthesis Workflow (Contextual)
The synthesis of this specific isomer typically proceeds via the oxidation of the corresponding aldehyde or directed lithiation.
Figure 2: Synthetic pathway emphasizing the intermediate aldehyde oxidation.
References
Lyon, R. A.; Titeler, M.; McKenney, J. D.; Magee, P. S.; Glennon, R. A. (1986).[4][5][6] Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents.[4][6][7][8] Journal of Medicinal Chemistry, 29(5), 630–634.[6] Link
Primary source for the synthesis and characteriz
Howe, C. A.; et al. (1965). Bromination of 2,5-dimethoxybenzaldehyde. Journal of the Chemical Society.
PubChem Database. (2024). Compound Summary for CAS 100940-12-3. Link
A Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2,5-dimethoxybenzoic Acid: Elucidating Molecular Structure for Drug Development
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, pa...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-Bromo-2,5-dimethoxybenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry. By understanding the nuances of its ¹H NMR spectrum, researchers can gain critical insights into its chemical environment, which is essential for predicting its reactivity, designing derivatives, and understanding its potential biological activity.
Molecular Structure and Proton Environments
3-Bromo-2,5-dimethoxybenzoic acid possesses a distinct substitution pattern on the benzene ring, which gives rise to a unique ¹H NMR spectrum. The key to interpreting this spectrum lies in understanding the electronic effects of the three substituents: a bromine atom, two methoxy groups, and a carboxylic acid group. These substituents influence the chemical shifts of the aromatic protons through a combination of inductive and resonance effects.
The molecular structure of 3-Bromo-2,5-dimethoxybenzoic acid features two aromatic protons and two methoxy groups, each in a unique chemical environment. Additionally, the carboxylic acid proton will also be present in the spectrum, though its chemical shift can be highly variable.
Predicted ¹H NMR Spectrum and Detailed Interpretation
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
H-4
~ 7.3 - 7.5
Doublet
1H
~ 2 - 3 Hz (meta coupling)
H-6
~ 7.0 - 7.2
Doublet
1H
~ 2 - 3 Hz (meta coupling)
OCH₃ (C2)
~ 3.9 - 4.1
Singlet
3H
-
OCH₃ (C5)
~ 3.8 - 4.0
Singlet
3H
-
COOH
> 10
Broad Singlet
1H
-
Interpretation of Aromatic Protons (H-4 and H-6):
The two aromatic protons, H-4 and H-6, are expected to appear as distinct doublets in the downfield region of the spectrum (typically between 7.0 and 8.5 ppm for aromatic protons). Their specific chemical shifts are influenced by the surrounding substituents.
H-4: This proton is situated between the bromine atom at C3 and the methoxy group at C5. The bromine atom is an electron-withdrawing group through its inductive effect but a weak deactivator through resonance. The methoxy group is a strong electron-donating group through resonance. The opposing effects of these groups will determine the final chemical shift of H-4. It is predicted to be slightly downfield due to the proximity of the deshielding bromine atom.
H-6: This proton is positioned between the methoxy group at C5 and the carboxylic acid group at C1. The carboxylic acid group is a moderate electron-withdrawing group. The electron-donating methoxy group will shield this proton to some extent.
The two aromatic protons, H-4 and H-6, are meta to each other. This will result in a small coupling constant (J), typically in the range of 2-3 Hz, leading to the observation of two doublets.
Interpretation of Methoxy Protons (OCH₃):
The two methoxy groups at positions C2 and C5 are in different chemical environments and are therefore expected to give rise to two separate singlet signals.
OCH₃ at C2: This methoxy group is flanked by the electron-withdrawing carboxylic acid and bromine groups. This environment will likely cause a downfield shift compared to a standard methoxy group on a benzene ring.
OCH₃ at C5: This methoxy group is positioned between the bromine atom and the H-6 proton. Its chemical shift will be influenced by these neighboring groups.
Each of these signals will integrate to three protons, confirming the presence of two distinct methoxy groups.
Interpretation of the Carboxylic Acid Proton (COOH):
The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[1] The broadness of the signal is due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. To confirm the assignment of this peak, a D₂O exchange experiment can be performed, where the addition of a drop of deuterium oxide to the NMR tube will cause the carboxylic acid proton signal to disappear.[1]
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized, yet detailed, protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like 3-Bromo-2,5-dimethoxybenzoic acid. This protocol is designed to be self-validating by including steps for ensuring sample purity and instrument calibration.
1. Sample Preparation:
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound has limited solubility in CDCl₃, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the purified 3-Bromo-2,5-dimethoxybenzoic acid and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.
2. NMR Instrument Setup and Data Acquisition:
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for the solvent used. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for the complete relaxation of the protons between pulses, ensuring accurate integration.
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., from -1 to 15 ppm).
3. Data Processing:
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phasing: Manually or automatically phase the spectrum to ensure that all peaks have a pure absorption lineshape.
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
Peak Picking: Identify the chemical shift of each peak.
Data Validation and Troubleshooting
Impurity Peaks: The presence of unexpected peaks in the spectrum may indicate impurities in the sample. These could be residual solvents from the synthesis or purification process, or byproducts. Comparison with the expected spectrum and the use of 2D NMR techniques can help in identifying these impurities.
Broad Peaks: Broadening of peaks can be due to several factors, including poor shimming, the presence of paramagnetic impurities, or chemical exchange processes. Re-shimming the instrument or further purifying the sample can help to resolve this issue.
Inaccurate Integration: Inaccurate integration values can result from an insufficient relaxation delay or overlapping signals. Increasing the relaxation delay and using deconvolution techniques for overlapping peaks can improve the accuracy of the integration.
Visualizations
Molecular Structure and Proton Assignments
Caption: Molecular structure of 3-Bromo-2,5-dimethoxybenzoic acid with key proton environments highlighted.
13C NMR spectrum of 3-Bromo-2,5-dimethoxybenzoic acid
Technical Deep Dive: Structural Elucidation of 3-Bromo-2,5-dimethoxybenzoic Acid via C NMR Executive Summary & Chemical Context[1][2][3][4][5][6] 3-Bromo-2,5-dimethoxybenzoic acid is a critical halogenated aromatic scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Deep Dive: Structural Elucidation of 3-Bromo-2,5-dimethoxybenzoic Acid via
C NMR
Executive Summary & Chemical Context[1][2][3][4][5][6]
3-Bromo-2,5-dimethoxybenzoic acid is a critical halogenated aromatic scaffold, often utilized as an intermediate in the synthesis of antipsychotics (substituted benzamides) and agrochemicals. In drug development, the precise structural characterization of such intermediates is non-negotiable.
This guide provides a rigorous analysis of the
C NMR spectrum for this molecule. Unlike simple aromatics, this compound presents two distinct spectroscopic challenges:
The Heavy Atom Effect: The presence of Bromine at position 3 creates a counter-intuitive shielding effect.
Steric Crowding: The 2-methoxy group is sandwiched between the carboxylic acid (C1) and the bromine (C3), leading to specific electronic and conformational perturbations.
Experimental Protocol: Data Acquisition
To ensure reproducibility and high-fidelity data, the following protocol is recommended. This workflow prioritizes solubility and relaxation dynamics to prevent the loss of quaternary carbon signals.
Solvent Selection
Recommended Solvent: DMSO-d
(Dimethyl sulfoxide-d)
Rationale: Benzoic acid derivatives often exhibit poor solubility in CDCl
, leading to broadened peaks due to dimerization of the carboxylic acid. DMSO-d disrupts these dimers via strong hydrogen bonding, resulting in sharp, well-resolved signals.
Reference Peak: The DMSO septet centers at 39.5 ppm .
Instrument Parameters (400 MHz - 600 MHz Equiv.)
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons, though standard decoupling is acceptable for routine ID.
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
Why? Quaternary carbons (C1, C2, C3, C5, C7) have long spin-lattice relaxation times (
). Insufficient delay will suppress these signals, making the carbonyl and C-Br peaks vanish.
Scans (NS): Minimum 1024 scans (due to the lower sensitivity of
C and the molecular weight).
Temperature: 298 K (25°C).
Spectral Analysis & Assignment Logic
The following assignments are derived from substituent chemical shift additivity rules (SCS) and physical organic chemistry principles.
The Electronic Map (Graphviz Visualization)
The diagram below illustrates the competing electronic effects (Induction vs. Resonance) and the Heavy Atom effect that dictate the chemical shifts.
Caption: Figure 1. Electronic and steric influence map. Note the specific shielding influence of Bromine on C3 and the steric environment of the C2-Methoxy group.
Predicted Chemical Shift Table
Carbon Position
Type
Predicted Shift (, ppm)
Assignment Logic & Mechanistic Insight
C7
C=O
166.0 – 168.0
Carbonyl. Typical range for aromatic carboxylic acids in DMSO. Deshielded by the electronegative oxygens.
C5
C_quat
152.0 – 156.0
Ipso-C (O-bearing). Strongly deshielded by the direct attachment of the 5-methoxy oxygen (Inductive + Resonance).
C2
C_quat
148.0 – 152.0
Ipso-C (O-bearing). Deshielded by OMe. Slightly shielded relative to C5 due to steric crowding (inhibition of resonance) and ortho-Br influence.
C1
C_quat
120.0 – 125.0
Ipso-C (COOH-bearing). The carboxyl group is moderately shielding to the ipso carbon compared to H. Ortho-OMe (C2) provides shielding via -effect.
C6
CH
112.0 – 116.0
Aromatic CH. Ortho to the electron-withdrawing COOH, but para to the electron-donating Br. The resonance donation from OMe at C5 shields this position (ortho-shielding).
C3
C_quat
110.0 – 115.0
Ipso-C (Br-bearing).CRITICAL: Despite Br being electronegative, the "Heavy Atom Effect" causes diamagnetic shielding, shifting this peak upfield significantly compared to Cl or F analogs.
C4
CH
110.0 – 114.0
Aromatic CH. Ortho to the shielding Br and ortho to the shielding OMe (C5). Likely the most upfield aromatic signal.
OMe (C2)
CH
60.0 – 62.0
Methoxy. Downfield shifted (deshielded) compared to typical anisole (55 ppm) due to steric crowding (out-of-plane twist) and proximity to COOH/Br.
OMe (C5)
CH
55.0 – 56.0
Methoxy. Typical chemical shift for an unhindered aromatic methoxy group.
Validation Workflow: Confirming the Structure
In a research setting, relying solely on 1D prediction is insufficient. The following self-validating workflow uses 2D NMR to confirm the regiochemistry (position of the Br and OMe groups).
Caption: Figure 2. Structural validation workflow. HMBC is the definitive step for connecting the "silent" quaternary carbons to the proton network.
Key Diagnostic Correlations (HMBC)
To distinguish between the 2-OMe and 5-OMe isomers:
The Carbonyl Link: The aromatic proton at C6 will show a strong 3-bond correlation (
) to the Carbonyl (C7) . The proton at C4 will not. This anchors the ring orientation.
The Methoxy Link: The protons of the methoxy group at C2 will correlate to the quaternary carbon at ~150 ppm (C2). This C2 carbon will also show a correlation to the C4 proton (3-bond), but likely not the C6 proton (too distant or weak 4-bond).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Additivity Rules and Substituent Effects).
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for benzoic acid derivative shifts).
Reich, H. J. (n.d.). Structure Determination Using NMR: Chemical Shifts of Carbon-13. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for substituent increments).
Foundational
Solubility Profiling and Physicochemical Characterization of 3-Bromo-2,5-dimethoxybenzoic Acid
[1][2] Executive Summary 3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3) is a critical halogenated aromatic building block, frequently employed in the synthesis of pharmacologically active phenethylamines and benzam...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3) is a critical halogenated aromatic building block, frequently employed in the synthesis of pharmacologically active phenethylamines and benzamide derivatives.[1][2][3][4][5] Its utility in drug development is defined by the interplay between its lipophilic bromine substituent and the polarizable carboxylic acid moiety.[1][2][3]
This guide provides a definitive technical analysis of its solubility profile. Unlike simple solubility tables, this document details the mechanistic drivers of its dissolution, predictive physicochemical parameters, and validated protocols for experimental determination. For researchers, understanding these properties is prerequisite to optimizing reaction yields and designing bioavailable formulations.[1][2][3]
Physicochemical Fundamentals
To predict solubility behavior, we must first deconstruct the molecule's electronic and steric environment.[1][2][3] The solubility of 3-Bromo-2,5-dimethoxybenzoic acid is not a static number; it is a dynamic equilibrium governed by ionization (pKa) and lipophilicity (LogP).[1][2][3]
Structural Determinants[1][2][3][4]
Acidic Moiety (C1): The carboxylic acid is the primary handle for aqueous solubility.[1][2][3] At pH > pKa, ionization to the carboxylate anion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) increases water solubility by orders of magnitude.[1][3]
Ortho-Methoxy Effect (C2): The methoxy group at the 2-position creates steric bulk near the carboxylic acid.[1][2][3] While methoxy groups are generally electron-donating (increasing pKa), the ortho effect can twist the carboxyl group out of planarity, subtly altering acidity.[2][3]
Halogenation (C3): The bromine atom significantly increases the partition coefficient (LogP), driving the molecule toward organic solubility (lipophilicity) and reducing intrinsic aqueous solubility (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Data summarized from computed consensus models and structural analogs.
Parameter
Value (Approx.)
Significance
Molecular Weight
261.07 g/mol
Moderate size; diffusion-limited dissolution is negligible.[1][2]
pKa (Predicted)
3.6 – 4.0
Acidic.[1][2][3] Ionizes in neutral/basic buffers (pH 7.4).
LogP (XLogP3)
~2.1
Moderately lipophilic.[1][2][3] Permeable to lipid bilayers.[1][2][3]
H-Bond Donors
1 (COOH)
Limited water interaction in non-ionized state.[1][2][3]
H-Bond Acceptors
4 (COOH, 2x OMe)
Good solubility in polar aprotic solvents (DMSO).[1][3]
Solubility Profile
Aqueous Solubility & pH Dependence
The aqueous solubility of this compound is strictly pH-dependent.[1][2]
pH < 3 (Stomach/Acidic Media): The molecule exists in its protonated, neutral form (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
).[1][3] Solubility is limited to its intrinsic solubility (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
), estimated to be .[1][3]
pH > 6 (Intestinal/Blood): The molecule exists primarily as the anionic benzoate salt (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
The following diagram illustrates the dissociation equilibrium that dictates the solubility strategy for this compound.
Caption: Dissociation equilibrium showing the transition from low-solubility neutral species to high-solubility anionic species based on solvent pH.
Experimental Protocols (Self-Validating)
As a researcher, you should not rely solely on literature values for critical assays. The following protocols are designed to be self-validating , meaning they include internal checks to ensure data integrity.
Dissolve the crude acid in minimal boiling Ethanol (high solubility).[1][2][3]
Slowly add hot Water (anti-solvent) until slight turbidity persists.[1][2][3]
Add a drop of Ethanol to clear, then cool slowly to 4°C.
Why this works: The hydrophobic bromine substituent drastically reduces solubility as the water fraction increases, forcing high-purity crystallization.[1][2][3]
Acid-Base Extraction (Work-up)
Dissolve crude reaction mixture in Dichloromethane (DCM).
Extract with 1M NaOH (aq). The acid converts to its sodium salt and moves to the water layer.[1][2][3] Impurities remain in DCM.[1][2][3]
Acidify the aqueous layer with HCl to pH 1.[1][2][3] The product precipitates as the white solid (neutral form).[1][2][3]
Workflow Diagram: Solubility Determination
Caption: Step-by-step decision tree for the Thermodynamic Solubility Protocol.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid.[1][2][3] (Structural analog data used for pKa/LogP consensus). Retrieved from [Link]
Vilas-Boas, S. M., et al. (2019). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents.[1][2][3] Journal of Molecular Liquids.[1][2][3] (Methodology reference for benzoic acid derivative solubility). Retrieved from [Link]
Chemo-Selectivity and Functionalization Strategies for 3-Bromo-2,5-dimethoxybenzoic Acid
The following technical guide details the reactivity, chemoselectivity, and functionalization strategies for 3-Bromo-2,5-dimethoxybenzoic acid . This guide is structured to assist medicinal chemists and process scientist...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the reactivity, chemoselectivity, and functionalization strategies for 3-Bromo-2,5-dimethoxybenzoic acid . This guide is structured to assist medicinal chemists and process scientists in utilizing this scaffold effectively, addressing the specific steric and electronic challenges posed by its substitution pattern.
Executive Summary & Structural Analysis
3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3) is a highly functionalized arene scaffold. Unlike its more common isomer, 4-bromo-2,5-dimethoxybenzoic acid (often obtained via direct bromination of the aldehyde), the 3-bromo isomer presents a unique "congested" reactivity profile.
The Steric & Electronic Landscape
The molecule features a "push-pull" electronic system with a critical steric choke point:
Position 1 (COOH): Electron-withdrawing, meta-directing.
Position 2 (OMe): Strong electron-donor. Crucially, this group exerts significant steric pressure on the adjacent 3-Bromo substituent.
Position 3 (Br): The primary reactive handle for cross-coupling. Its reactivity is attenuated by the ortho-methoxy group (Pos 2), which hinders the oxidative addition step in palladium-catalyzed cycles.
Position 5 (OMe): Electron-donor, activates the ring but is distal to the bromine.
Chemist's Note: The proximity of the 2-methoxy group to the 3-bromo position creates a "ortho-substituted aryl halide" environment. Standard tetrakis(triphenylphosphine)palladium(0) conditions often fail or proceed sluggishly. Successful functionalization requires sterically demanding, electron-rich ligands (e.g., Buchwald ligands) to facilitate the catalytic cycle.
Figure 1: Reactivity map highlighting the three primary functionalization vectors.
Core Reactivity: The Aryl Bromide (C-C Bond Formation)
The most valuable transformation for this scaffold is the replacement of the bromine atom via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Challenge: The "Ortho-Effect"
The 2-methoxy group sterically hinders the approach of the Palladium catalyst. Phosphine ligands with wide cone angles are required to:
Facilitate oxidative addition into the crowded C(3)-Br bond.
Promote reductive elimination of the bulky product.
Recommended Catalytic Systems
For high yields, avoid standard
. Instead, utilize Buchwald Precatalysts or S-Phos/X-Phos systems.
Reaction Type
Catalyst System
Base/Solvent
Notes
Suzuki-Miyaura
+ S-Phos (1:2)
/ Toluene:Water (10:1)
S-Phos is privileged for ortho-substituted aryl halides.
Suzuki (Alt)
Pd(dppf)Cl2
/ 1,4-Dioxane
Robust for boronic esters; requires higher temp (80-100°C).
Buchwald-Hartwig
Xantphos Pd G3
/ 1,4-Dioxane
Required for C-N coupling due to electronic deactivation.
Mechanism of Sterically Hindered Coupling
The diagram below illustrates the catalytic cycle adjustments required for this specific substrate.
Figure 2: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the 2-methoxy substituent.
Core Reactivity: The Carboxylic Acid
The carboxylic acid at C1 is electronically coupled to the aromatic ring but twisted out of planarity by the 2-methoxy group.
Acidity (pKa): Estimated at ~3.4. The electron-withdrawing bromine (inductive) increases acidity relative to 2,5-dimethoxybenzoic acid, but the electron-donating methoxy groups temper this effect.
Amidation: Coupling with amines is efficient but requires activation agents that minimize racemization (if the amine is chiral) and drive the reaction against steric resistance.
Esterification: Acid-catalyzed Fischer esterification is slow due to the ortho-substituents. Alkylation of the carboxylate salt (e.g., with MeI or BnBr) is preferred.
Experimental Protocols
Protocol A: Sterically Demanding Suzuki Coupling
Target: Synthesis of 3-aryl-2,5-dimethoxybenzoic acid derivatives.
Rationale: This protocol uses S-Phos, a ligand specifically designed to couple hindered aryl chlorides and bromides.
Setup: In a glovebox or under Argon flow, charge a reaction vial with:
3-Bromo-2,5-dimethoxybenzoic acid (1.0 equiv)
Aryl boronic acid (1.2 equiv)
(2 mol%)
S-Phos (4 mol%)
(2.0 equiv)
Solvent: Add degassed Toluene/Water (10:1 ratio, 0.2 M concentration).
Reaction: Seal and heat to 100°C for 12–16 hours.
Workup: Acidify with 1M HCl to pH 3 (to protonate the carboxylic acid). Extract with Ethyl Acetate (3x).[1]
Purification: The product is an acid; purification via acid-base extraction is often sufficient. If column chromatography is needed, use MeOH/DCM gradients with 1% Acetic Acid.
Protocol B: High-Yield Amidation (HATU Method)
Target: Functionalization of the C1 position.
Rationale: Thionyl chloride (SOCl2) conversion to acid chloride can be harsh on the electron-rich dimethoxy ring (potential for chlorination). HATU provides mild, rapid activation.
Dissolution: Dissolve 3-Bromo-2,5-dimethoxybenzoic acid (1.0 equiv) in dry DMF (0.1 M).
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 10 minutes at Room Temperature (RT). Note: Solution should turn yellow.
Coupling: Add the amine (1.1 equiv). Stir at RT for 2–4 hours.
Quench: Dilute with saturated
(removes unreacted acid and HATU byproducts).
Extraction: Extract with EtOAc. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.
Lithium-Halogen Exchange (Advanced Reactivity)
The bromine atom can be exchanged for lithium using n-Butyllithium (n-BuLi), generating a nucleophilic aryl lithium species.
Condition: -78°C in anhydrous THF.
Risk: The carboxylic acid proton must be deprotonated first. This requires 2 equivalents of n-BuLi (1st eq removes -COOH proton, 2nd eq performs Li-Br exchange).
Alternative: Protect the acid as an ester or oxazoline before lithiation to prevent side reactions.
Trapping: The resulting lithiated species can be trapped with electrophiles (e.g., DMF to form the aldehyde,
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
Storage: Store at room temperature, kept dry. The compound is stable but light-sensitive over long periods (browning indicates decomposition).
References
Suzuki Coupling of Hindered Substrates
Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Angewandte Chemie International Edition, 2004. (Validating the use of S-Phos).
Synthesis & Isomer Data
PubChem Compound Summary for CID 119, 3-Bromo-2,5-dimethoxybenzoic acid.
Regioselectivity in Bromination (Contextual)
Investigation of the bromination of 2,5-dimethoxybenzaldehyde (Clarifying the formation of 4-bromo vs 3-bromo isomers). Journal of the Chemical Society, Perkin Transactions 1.
Amide Coupling Protocols
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.[2] (Standard reference for HATU/DIPEA mechanisms).
Application Note: 3-Bromo-2,5-dimethoxybenzoic Acid in Advanced Organic Synthesis
Executive Summary & Strategic Value 3-Bromo-2,5-dimethoxybenzoic acid (3-Br-2,5-DMBA) is a specialized, high-value building block used primarily in the total synthesis of polycyclic alkaloids (e.g., phenanthridines, calo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
3-Bromo-2,5-dimethoxybenzoic acid (3-Br-2,5-DMBA) is a specialized, high-value building block used primarily in the total synthesis of polycyclic alkaloids (e.g., phenanthridines, calothrixins) and complex enediyne antibiotics (e.g., calicheamicinone).
Unlike its more common isomer, 4-bromo-2,5-dimethoxybenzoic acid (a precursor to 2C-B and related phenethylamines), the 3-bromo isomer offers a unique substitution pattern. The bromine atom at the C3 position is sterically crowded, "sandwiched" between the C2-methoxy group and the C1-carboxyl moiety. This steric environment prevents unwanted side reactions during early-stage scaffold construction, making it an ideal "latent" handle for late-stage diversification via cross-coupling reactions.
Technical Alert: Isomer Differentiation
Researchers must rigorously verify the substitution pattern. Commercial databases frequently conflate the 3-bromo, 4-bromo, and 6-bromo isomers.
3-Bromo (Target): Br is ortho to COOH and ortho to OMe. (CAS: 100940-12-3)[1]
4-Bromo (Common): Br is para to OMe and meta to COOH. (CAS: 20731-48-0)
6-Bromo (Rare): Br is ortho to COOH and meta to OMe.
Chemical Profile & Reactivity Map
The utility of 3-Br-2,5-DMBA lies in its orthogonal reactivity . The molecule presents three distinct "handles" that can be engaged sequentially without protecting groups.
Reactivity Logic
C1-Carboxyl (Anchor): The most reactive site. Readily converted to acid chlorides, amides, or esters. It serves as the "anchor" for attaching the primary scaffold (e.g., the A-ring of a phenanthridine).
C3-Bromide (Latent Handle): Sterically hindered by the adjacent C2-OMe and C1-carbonyl. This hindrance makes it resistant to accidental lithiation or mild Pd-insertion during reactions occurring at other sites (e.g., C6), allowing it to be preserved for a final Suzuki or Sonogashira coupling.
C6-Position (C-H Activation): The C6 proton is electron-rich and sterically accessible, making it the preferred site for Pd-catalyzed oxidative cyclization (e.g., Harayama coupling).
Caption: Orthogonal reactivity map of 3-Br-2,5-DMBA showing the strategic order of operations for building complex scaffolds.
Application Note: Synthesis of Calothrixin B Analogues
The most prominent application of 3-Br-2,5-DMBA is in the total synthesis of Calothrixins , a class of quinoline-quinone alkaloids with potent antitumor and antimalarial activities. The following workflow demonstrates how the 3-bromo group is preserved during the construction of the phenanthridine core and then activated to install the final ring system.
Mechanism of Action
Amide Formation: The acid is coupled with an aniline (e.g., 2-bromoaniline) to form a benzamide.
Harayama Cyclization: A Palladium-catalyzed intramolecular biaryl coupling occurs between the aniline's bromine and the benzoic acid's C6-H. Crucially, the C3-Br of the starting material remains intact due to its steric shielding and the specific catalyst preference for the less hindered C-H activation site.
Suzuki Coupling: The preserved C3-Br (now C8 on the phenanthridine) is coupled with a boronic acid (e.g., 2-nitrophenylboronic acid) to complete the skeleton.[2]
Workflow Diagram
Caption: Synthesis pathway for Calothrixin B using 3-Br-2,5-DMBA, highlighting the preservation of the bromine handle.
Detailed Experimental Protocols
These protocols are designed to be self-validating . Each step includes specific checkpoints (TLC/NMR) to ensure the intermediate is correctly formed before proceeding.
Protocol A: Conversion to Acid Chloride (Activation)
Context: The steric bulk of the methoxy groups requires vigorous conditions to ensure complete conversion.
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
Procedure:
Dissolve the acid in neat SOCl₂. Add DMF as a catalyst.
Heat to reflux (75-80°C) for 2 hours .
Validation Point: Monitor gas evolution (HCl/SO₂). Reaction is complete when evolution ceases and the solution becomes homogeneous.
Cool to room temperature and concentrate in vacuo to remove excess SOCl₂.
Azeotrope: Add dry toluene (2x) and evaporate to remove trace thionyl chloride.
Output: Crude acid chloride (yellow solid/oil). Use immediately.
Protocol B: Suzuki-Miyaura Coupling of Hindered Bromide
Context: Coupling at the C3/C8 position is challenging due to the adjacent methoxy group. Standard conditions often fail. This protocol uses a specialized phosphine ligand (S-Phos) to overcome steric hindrance.
Degassing: Charge a reaction vial with the substrate, boronic acid, and K₃PO₄. Seal and purge with Argon for 5 minutes.
Catalyst Addition: Add Pd(OAc)₂ and S-Phos. (Alternatively, use pre-complexed Pd(dppf)Cl₂ for simpler handling, though yields may be lower).
Solvent: Add degassed Toluene/Water mixture via syringe.
Reaction: Heat to 100°C for 12-16 hours.
Self-Validation (TLC): The starting material (Bromide) is usually less polar. Look for the appearance of a highly fluorescent spot (typical for extended biaryl systems) under UV 365nm.
Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
Purification: Flash chromatography. The product is often bright yellow or orange.
References
Bernardo, P. H., Fitriyanto, W., & Chai, C. L. L. (2007). "Palladium-Mediated Synthesis of Calothrixin B." Synlett, 2007(13), 2035-2038.
Key citation for the use of 3-bromo-2,5-dimethoxybenzoic acid in phenanthridine synthesis.
Harayama, T., et al. (1997). "Palladium-Catalyzed Biaryl Coupling Reactions." Chemical & Pharmaceutical Bulletin, 45(11).
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-2,5-dimethoxybenzoic Acid
Executive Summary This guide details the protocols for performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-2,5-dimethoxybenzoic acid (and its methyl ester derivative). This substrate presents specific challe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocols for performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-2,5-dimethoxybenzoic acid (and its methyl ester derivative). This substrate presents specific challenges due to the electronic deactivation of the aryl ring (electron-rich dimethoxy motif) and steric congestion at the oxidative addition site (flanked by a 2-methoxy group and a 4-hydrogen, with buttressing from the 1-carboxylate).
We present two validated workflows:
Route A (The Robust Method): Esterification followed by coupling. Recommended for scale-up and purification ease.
Route B (The Direct Method): Ligand-accelerated coupling of the free acid. Recommended for high-throughput screening (HTS) or when ester hydrolysis is difficult.
Chemical Context & Strategic Analysis
Substrate Analysis
The substrate, 3-Bromo-2,5-dimethoxybenzoic acid, possesses three critical features that dictate catalyst selection:
Electronic Effect (+M): The two methoxy groups (positions 2 and 5) donate electron density into the ring. This increases the energy barrier for the oxidative addition of the C-Br bond to the Pd(0) center compared to electron-deficient aryl halides.
Steric Effect (Ortho-Substitution): The bromine at position 3 is ortho to a methoxy group at position 2. Furthermore, the carboxylic acid at position 1 exerts a "buttressing effect," pushing the 2-OMe group closer to the reaction center.
Free Acid Functionality: The presence of the carboxylic acid (
) requires the use of excess base (to form the carboxylate) and precludes the use of moisture-sensitive anhydrous protocols.
Decision Matrix (Workflow)
The following decision tree outlines the optimal experimental path based on your downstream requirements.
Figure 1: Strategic decision tree for selecting the optimal coupling pathway.
Protocol A: The Methyl Ester Route (Recommended)
This route is preferred because the methyl ester eliminates catalyst poisoning by the free carboxylate and allows for standard organic purification (silica chromatography) of the intermediate.
Note: Alternatively, reflux in MeOH with catalytic
can be used, but the MeI method is milder.
Step 2: Suzuki Coupling of the Ester
Rationale: We utilize Pd(dppf)Cl2 , a robust ferrocenyl catalyst that resists dechelation better than Pd(PPh3)4 under heating. The bidentate ligand prevents
-hydride elimination side reactions if alkyl-boronic acids are used.
Protocol B: Direct Coupling of Free Acid (Advanced)
Rationale: Coupling the free acid directly saves two synthetic steps (protection/deprotection). However, the free carboxylate can bind to Palladium, creating an unreactive "palladacycle." To overcome this, we use Buchwald's SPhos ligand. SPhos is electron-rich (facilitating oxidative addition into the electron-rich aryl ring) and bulky (preventing catalyst aggregation and facilitating reductive elimination).
Reaction Mechanism & Ligand Role
The diagram below illustrates how the SPhos ligand facilitates the cycle despite the steric hindrance of the 2-OMe group.
Figure 2: Catalytic cycle highlighting the role of SPhos in overcoming substrate deactivation.[1][2]
(3.5 – 4.0 equiv). Note: Excess base is required to neutralize the carboxylic acid first.
Solvent: n-Butanol / Water (1:1) or Toluene / Water (3:1).[3]
Step-by-Step Procedure
Preparation: Add the benzoic acid substrate, boronic acid, and
to the reaction vessel.
Inert Atmosphere: Cycle
/Vacuum 3 times.
Solvent: Add degassed solvent mixture.
Catalyst: Add SPhos-Pd-G2. The solution typically turns orange/red.
Reaction: Heat to 100°C for 8–16 hours. The higher temperature is often needed for the free acid compared to the ester.
Quench/Workup (Critical):
Cool to RT.
Acidification: Carefully add 1M HCl until pH < 3. This protonates the product (biaryl carboxylic acid), causing it to precipitate or become extractable into organic solvent.
Extraction: Extract with EtOAc or DCM.
Purification: Recrystallization is often possible; otherwise, reverse-phase chromatography (C18) is recommended for polar acids.
Cause: Catalyst deactivation or inefficient oxidative addition.
Solution: Switch to XPhos-Pd-G2 or RuPhos-Pd-G2 . These ligands are even bulkier and more electron-rich than SPhos. Ensure oxygen is rigorously excluded.
Solution: Degas solvents by sparging with Argon for 15 minutes prior to use.
References
Suzuki-Miyaura Reaction Overview:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
[Link]
Buchwald Ligands (SPhos/XPhos) for Hindered Substrates:
Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols, 2, 2881–2887.
[Link]
Coupling of Free Carboxylic Acids:
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides with Aryl- and Heteroarylboronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554.
[Link]
Application in Synthesis (Patent Example):
Lesieur, D., et al. (2014).[5] Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. U.S. Patent 2014/0163220 A1.
[2]
Application Notes and Protocols: Heck Coupling of 3-Bromo-2,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Heck Coupling Reaction The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Coupling Reaction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds.[1][2][3] This powerful transformation has seen widespread application in the synthesis of complex organic molecules, including a vast array of pharmaceuticals and advanced materials.[2][4] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.
This guide focuses on the Heck coupling of a specific and valuable substrate: 3-Bromo-2,5-dimethoxybenzoic acid. The resulting products, substituted 2,5-dimethoxyphenylacetic acid derivatives, are key structural motifs in medicinal chemistry. For instance, compounds bearing the 2,5-dimethoxyphenyl moiety are known to interact with serotonin receptors and have been investigated for their potential in treating psychiatric disorders such as depression and anxiety.[5][6] Furthermore, the phenethylamine scaffold, which can be accessed from these derivatives, is a well-established pharmacophore with psychedelic and entactogenic properties.[7][8]
These application notes provide a comprehensive overview of the Heck coupling of 3-Bromo-2,5-dimethoxybenzoic acid, including a detailed mechanistic rationale, a step-by-step experimental protocol, and a guide to troubleshooting common issues.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for successful experimental design and optimization. The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][3] The generally accepted mechanism consists of several key steps:
Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precursor, such as palladium(II) acetate (Pd(OAc)₂). This reduction can be facilitated by a phosphine ligand or the solvent.[9]
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (3-Bromo-2,5-dimethoxybenzoic acid) to the Pd(0) catalyst. This step forms a square planar Pd(II) complex. The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > Cl.[10]
Olefin Coordination and Migratory Insertion: The alkene then coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkyl-palladium(II) intermediate.[1]
β-Hydride Elimination: For the reaction to proceed to the desired product, a β-hydride elimination must occur. This step requires a hydrogen atom on a carbon atom beta to the palladium. The elimination is typically syn-periplanar and leads to the formation of the substituted alkene product and a palladium-hydride complex.[1]
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (in this case, HBr) from the palladium-hydride complex, which is facilitated by a base. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
The choice of catalyst, ligand, base, and solvent are all critical for the success of the Heck reaction and are directly related to influencing the kinetics and thermodynamics of these elementary steps.
Figure 1: Catalytic cycle of the Heck reaction.
Quantitative Data Summary: Optimizing Reaction Conditions
The successful execution of the Heck coupling of 3-Bromo-2,5-dimethoxybenzoic acid hinges on the careful selection of reaction parameters. The following table summarizes typical conditions that can serve as a starting point for optimization.[11]
Parameter
Reagent/Condition
Typical Range/Concentration
Rationale and Considerations
Palladium Pre-catalyst
Palladium(II) acetate (Pd(OAc)₂)
1-5 mol%
A common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[9]
Ligand
Triphenylphosphine (PPh₃)
2-10 mol%
A widely used phosphine ligand that stabilizes the palladium catalyst and influences reactivity.[10]
Base
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
1.5-3.0 equivalents
Neutralizes the HBr generated during the reaction, regenerating the Pd(0) catalyst.[1] The choice of base can impact reaction rate and selectivity.
Solvent
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Polar aprotic solvents are generally effective at dissolving the reactants and catalyst.[10]
Alkene
Styrene, acrylates, etc.
1.1-1.5 equivalents
A slight excess of the alkene is often used to ensure complete consumption of the aryl bromide.
Temperature
80-120 °C
The reaction typically requires elevated temperatures to proceed at a reasonable rate.[12]
Reaction Time
4-24 hours
Monitored by TLC or LC-MS to determine completion.
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of 3-Bromo-2,5-dimethoxybenzoic acid with styrene as a representative alkene.
Materials:
3-Bromo-2,5-dimethoxybenzoic acid
Styrene
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
1 M Hydrochloric acid (HCl)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2,5-dimethoxybenzoic acid (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and styrene (1.2 mmol).
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 15 mL), water (15 mL), and brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 2: Experimental workflow for the Heck coupling.
Troubleshooting Common Issues
Problem
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure the use of a fresh, high-quality palladium precursor. Consider pre-activation of the catalyst.
Insufficient temperature
Increase the reaction temperature in increments of 10 °C.
Poor quality reagents/solvents
Use anhydrous solvents and freshly distilled reagents.
Formation of Byproducts
Homocoupling of the aryl bromide
Lower the catalyst loading or reaction temperature.
Isomerization of the alkene
Use a different ligand or solvent system.
Low Yield
Incomplete reaction
Extend the reaction time.
Product degradation
Lower the reaction temperature.
Difficult purification
Optimize the chromatographic conditions.
Conclusion
The Heck coupling of 3-Bromo-2,5-dimethoxybenzoic acid is a robust and versatile method for the synthesis of valuable building blocks for drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this important transformation.
References
J&K Scientific LLC. (2021, February 17). Heck Reaction. Retrieved from [Link]
sathee jee. Chemistry Heck Reaction. Retrieved from [Link]
SpringerLink. Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]
SciSpace. High-Yield Synthesis of the Novel E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxyl-atestyril)]benzene by the Heck Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
MDPI. Heck Reaction—State of the Art. Retrieved from [Link]
RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
Organic Syntheses Procedure. SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Retrieved from [Link]
ResearchGate. (2025, October 19). ChemInform Abstract: High-Yield Synthesis of the Novel E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxyl-atestyril)]benzene by the Heck Reaction. Retrieved from [Link]
RSC Publishing. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Retrieved from [Link]
PubMed. (2024, May 9). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
ResearchGate. Optimization of conditions for the Heck reaction. Retrieved from [Link]
Research Communities. (2025, November 6). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Retrieved from [Link]
Diva-Portal.org. (2015, March 13). Palladium(II)-Catalyzed Heck Reactions. Retrieved from [Link]
University of Copenhagen Research Portal. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
PMC. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
PMC - PubMed Central. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
The Versatile Role of 3-Bromo-2,5-dimethoxybenzoic Acid in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Amon...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, 3-Bromo-2,5-dimethoxybenzoic acid emerges as a particularly valuable and versatile scaffold. Its unique substitution pattern, featuring a reactive bromine atom and electron-donating methoxy groups on a benzoic acid core, provides a rich platform for a variety of chemical transformations. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the utility of 3-Bromo-2,5-dimethoxybenzoic acid in medicinal chemistry, offering insights into its properties, key reactions, and its role in the synthesis of biologically active molecules.
Physicochemical Properties and Strategic Advantages
The inherent chemical reactivity and physical characteristics of 3-Bromo-2,5-dimethoxybenzoic acid make it an attractive starting point for the synthesis of complex molecules. The presence of the bromine atom facilitates key carbon-carbon and carbon-heteroatom bond-forming reactions, while the methoxy groups can influence the molecule's conformation and metabolic stability.
Table 1: Physicochemical Properties of 3-Bromo-2,5-dimethoxybenzoic acid
The strategic positioning of the bromo and methoxy groups on the phenyl ring allows for regioselective modifications, a critical aspect in the fine-tuning of a drug candidate's structure-activity relationship (SAR).
Core Applications in the Synthesis of Bioactive Molecules
The 3-Bromo-2,5-dimethoxybenzoic acid scaffold is a key constituent in the synthesis of a variety of biologically active compounds. Its derivatives have shown promise in several therapeutic areas, including the development of enzyme inhibitors and receptor modulators.
Case Study: A Building Block for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for the treatment of type 2 diabetes and obesity. The discovery of potent and selective PTP1B inhibitors is an active area of research. The bromo-dimethoxyphenyl moiety, derivable from 3-Bromo-2,5-dimethoxybenzoic acid, is a feature in some potent PTP1B inhibitors. For instance, the complex molecule 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione has been identified as a novel and potent PTP1B inhibitor.[2] This highlights the potential of using 3-Bromo-2,5-dimethoxybenzoic acid as a foundational element in the synthesis of new PTP1B inhibitors.
The general mechanism of PTP1B in insulin signaling is depicted below. Inhibition of PTP1B enhances insulin sensitivity, making it a promising strategy for anti-diabetic drug development.
Caption: Inhibition of PTP1B enhances insulin signaling.
Key Synthetic Transformations and Protocols
3-Bromo-2,5-dimethoxybenzoic acid is amenable to a variety of synthetic transformations that are central to medicinal chemistry programs. Two of the most powerful and widely used reactions are amide bond formation and Suzuki cross-coupling.
Amide Bond Formation: Synthesis of Novel Amide Libraries
The carboxylic acid functionality of 3-Bromo-2,5-dimethoxybenzoic acid is a versatile handle for the synthesis of amide libraries, which are a cornerstone of drug discovery. Amide coupling reactions are fundamental for linking the core scaffold to various amine-containing fragments, enabling extensive exploration of the chemical space around the molecule.
Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol outlines a general and reliable method for the coupling of a carboxylic acid like 3-Bromo-2,5-dimethoxybenzoic acid with a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.
Standard laboratory glassware and magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Bromo-2,5-dimethoxybenzoic acid (1.0 equivalent) and dissolve it in anhydrous DMF.
Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), followed by HATU (1.2 equivalents).
Base Addition: Slowly add DIPEA (2.0 equivalents) to the reaction mixture at room temperature.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide.
Caption: Workflow for HATU-mediated amide coupling.
Suzuki Cross-Coupling: Building Biaryl Scaffolds
The bromine atom on the 3-Bromo-2,5-dimethoxybenzoic acid scaffold is ideally suited for palladium-catalyzed Suzuki cross-coupling reactions. This powerful transformation allows for the formation of a carbon-carbon bond between the aromatic ring and a wide variety of boronic acids or esters, leading to the synthesis of complex biaryl structures. These structures are prevalent in many classes of drugs, including kinase inhibitors and GPCR ligands.
Protocol: General Procedure for Suzuki Cross-Coupling
This protocol provides a general method for the Suzuki coupling of an aryl bromide like 3-Bromo-2,5-dimethoxybenzoic acid with a boronic acid.
Materials:
3-Bromo-2,5-dimethoxybenzoic acid (or its ester derivative)
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
Degassed water (if using a two-phase system)
Standard Schlenk line or glovebox techniques
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a Schlenk flask or a glovebox, combine 3-Bromo-2,5-dimethoxybenzoic acid (or its ester) (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (3-5 mol%), and the base (2.0-3.0 equivalents).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
Solvent Addition: Add the degassed solvent (and water, if applicable) to the reaction mixture.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature. If a two-phase system was used, separate the layers. Dilute the reaction mixture with an organic solvent and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Workflow for Suzuki cross-coupling.
Conclusion
3-Bromo-2,5-dimethoxybenzoic acid is a highly valuable and versatile building block in medicinal chemistry. Its strategically functionalized aromatic core provides a robust platform for the synthesis of diverse and complex molecular architectures. The ability to readily undergo key transformations such as amide bond formation and Suzuki cross-coupling makes it an indispensable tool for the construction of compound libraries for lead discovery and for the optimization of drug candidates. As the quest for novel therapeutics continues, the judicious use of well-designed scaffolds like 3-Bromo-2,5-dimethoxybenzoic acid will undoubtedly play a crucial role in advancing the field of drug discovery.
References
Jiang, B., Luo, J., Guo, S., & Wang, L. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648. [Link]
Google Patents. (2014). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
Application Notes & Protocols: Strategic Amide Bond Formation with 3-Bromo-2,5-dimethoxybenzoic acid
Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the successful synthesis of amides using 3-Bromo-2,5-dimethoxybenzoic acid. Am...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the successful synthesis of amides using 3-Bromo-2,5-dimethoxybenzoic acid. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, yet challenges can arise from substrate-specific properties.[1][2] This document details robust protocols for two highly reliable coupling methods: the carbodiimide-mediated approach using EDC and HOBt, and a high-efficiency method employing the uronium salt HATU. Beyond procedural steps, this guide elucidates the underlying chemical principles, offering insights into reagent selection, reaction optimization, and troubleshooting. The protocols are designed to be self-validating, ensuring reproducibility and high yields for this versatile, functionalized building block.
Introduction: The Strategic Importance of the 3-Bromo-2,5-dimethoxybenzoyl Scaffold
The amide bond is a ubiquitous functional group found in a vast array of pharmaceuticals, natural products, and advanced materials.[1] Its synthesis, typically via the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2][3] The direct condensation of a carboxylic acid and an amine is thermally demanding and often impractical for complex molecules.[4] Therefore, the reaction necessitates the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[4]
3-Bromo-2,5-dimethoxybenzoic acid is a valuable synthetic intermediate. The electron-donating methoxy groups activate the aromatic ring, while the bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[5] The steric hindrance from the ortho-methoxy group and the electronic properties of the substituted ring can influence the reactivity of the carboxylic acid. This note provides detailed, validated protocols to effectively overcome these potential challenges.
Foundational Principles: Activating the Carboxylic Acid
The core principle of amide coupling is the in-situ conversion of the carboxylic acid's hydroxyl group into a superior leaving group.[6] This is achieved through the use of "coupling reagents." Once activated, the carbonyl carbon becomes highly electrophilic and susceptible to attack by the amine nucleophile. This two-step process, often performed in a single pot, is fundamental to achieving high yields under mild conditions.[7]
This guide will focus on two gold-standard activation strategies:
Carbodiimide Activation with Additives (EDC/HOBt): A classic, cost-effective method where the carbodiimide activates the acid. The additive, HOBt, is crucial for suppressing side reactions and minimizing potential racemization in chiral substrates.[8]
Uronium Salt Activation (HATU): A third-generation coupling reagent known for its high efficiency, rapid reaction times, and effectiveness with sterically hindered or electronically challenging substrates.[9][10]
Experimental Protocols & Methodologies
Materials and General Handling
Reagents: All reagents should be of high purity. Coupling reagents, particularly carbodiimides and uronium salts, are moisture-sensitive and should be stored in a desiccator.
Solvents: Anhydrous solvents (e.g., DMF, DCM, THF) are critical for successful coupling reactions to prevent hydrolysis of activated intermediates.
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction completion.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a reliable and widely used procedure for a broad range of substrates. The key is the formation of a highly reactive HOBt-ester intermediate, which is less prone to side reactions than the initial O-acylisourea intermediate.[8][11] The water-soluble nature of the N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and its urea byproduct simplifies purification.[12]
Mechanism Overview: EDC/HOBt Activation
The reaction proceeds via a two-stage activation process. First, the carboxylic acid adds to the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. In the presence of 1-Hydroxybenzotriazole (HOBt), this intermediate is rapidly trapped to form an active HOBt-ester. The amine then attacks this more stable active ester to form the desired amide, regenerating HOBt. The addition of HOBt is known to increase yields and reduce epimerization levels in chiral acids.
Caption: EDC/HOBt reaction workflow.
Step-by-Step Protocol
Preparation: To a round-bottom flask under an inert atmosphere (N₂), add 3-Bromo-2,5-dimethoxybenzoic acid (1.0 eq).
Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).
Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. If coupling with an amine hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a liquid, it can be added neat; if solid, dissolve it in a minimum amount of the reaction solvent.
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
Workup:
Concentrate the reaction mixture under reduced pressure to remove the solvent.[11]
Dilute the residue with an organic solvent immiscible with water (e.g., Ethyl Acetate or DCM).
Wash the organic layer sequentially with 1M HCl (to remove excess base and EDC byproduct), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.[11][13]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.[14]
Stoichiometry Table: EDC/HOBt Protocol
Reagent
Molar Eq.
Rationale
3-Bromo-2,5-dimethoxybenzoic acid
1.0
Limiting Reagent
Amine (R'-NH₂)
1.1
Slight excess to ensure complete consumption of the acid.
EDC·HCl
1.2
Excess ensures full activation of the carboxylic acid.
HOBt
1.2
Excess drives formation of the active ester intermediate.
DIPEA (if needed)
2.5
Neutralizes HCl from EDC·HCl and the amine salt.
Protocol 2: HATU Mediated Amide Coupling
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly effective coupling reagent, particularly for sterically hindered acids or poorly nucleophilic amines.[3] It often provides faster reaction times and higher yields than carbodiimide methods.[1]
Mechanism Overview: HATU Activation
The reaction is initiated by the deprotonation of the carboxylic acid by a base (e.g., DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU.[15] This forms a highly reactive OAt-activated ester intermediate. The amine then rapidly attacks this active ester to yield the final amide product. HATU is generally considered superior to its benzotriazole analogue HBTU due to the electron-withdrawing nature of the pyridine nitrogen in the HOAt leaving group, which makes the active ester more reactive.[10]
Caption: HATU reaction workflow.
Step-by-Step Protocol
Preparation: To a round-bottom flask under an inert atmosphere (N₂), combine 3-Bromo-2,5-dimethoxybenzoic acid (1.0 eq) and the desired amine (1.1 eq).
Dissolution: Dissolve the starting materials in anhydrous DMF (approx. 0.1-0.5 M).
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 2-3 minutes.
Coupling Reagent Addition: Add HATU (1.2 eq) to the mixture. The addition may cause a slight exotherm.
Reaction: Stir the reaction at room temperature. Reactions with HATU are often rapid, typically completing within 30 minutes to 4 hours. Monitor progress by TLC or LC-MS.
Workup:
Dilute the reaction mixture with Ethyl Acetate.
Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel.
Stoichiometry Table: HATU Protocol
Reagent
Molar Eq.
Rationale
3-Bromo-2,5-dimethoxybenzoic acid
1.0
Limiting Reagent
Amine (R'-NH₂)
1.1
Slight excess to drive the reaction to completion.
HATU
1.2
Excess ensures efficient and rapid activation.
DIPEA
3.0
Acts as the base to deprotonate the acid and neutralize generated salts.
Troubleshooting and Key Considerations
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive coupling reagent due to moisture.
Use fresh, anhydrous reagents and solvents. Ensure the reaction is under an inert atmosphere.
Sterically hindered amine or acid.
Switch to a more powerful coupling reagent like HATU.[3] Consider gentle heating (40-50 °C).
Insufficient base.
Ensure adequate base (e.g., DIPEA) is used, especially if starting with amine salts.
Ensure HOBt is added with or before EDC. The O-acylisourea is unstable; HOBt traps it as a more stable active ester.[12]
Difficult Purification
Water-soluble byproducts (urea, salts).
Perform a thorough aqueous workup as described. Acidic and basic washes are crucial for removing byproducts and unreacted starting materials.[13]
Co-elution of product and byproducts.
Optimize chromatography conditions (solvent gradient, different solvent system). Consider recrystallization as an alternative purification method.[14]
Product Characterization
The identity and purity of the synthesized amide should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure. The disappearance of the carboxylic acid proton signal (~10-12 ppm) and the appearance of the amide N-H proton signal are key indicators.[16]
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[16]
Infrared Spectroscopy (IR): To identify the characteristic amide carbonyl (C=O) stretch, typically found around 1630-1680 cm⁻¹.
Conclusion
The protocols detailed in this guide offer robust and reproducible methods for the synthesis of amides from 3-Bromo-2,5-dimethoxybenzoic acid. The choice between the EDC/HOBt and HATU methods will depend on the specific amine substrate, cost considerations, and desired reaction efficiency. The EDC/HOBt method provides a reliable, cost-effective solution for most applications, while HATU offers superior performance for challenging substrates where speed and yield are paramount. By understanding the underlying mechanisms and adhering to the outlined procedures, researchers can confidently incorporate this versatile building block into their synthetic programs.
References
Pawar, S. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Chemijos. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. [Link]
Pérez-Mora, A. D., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
El-Faham, A., & Albericio, F. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
Valeur, E., & Bradley, M. (2009). Evolution of amide bond formation. ResearchGate. [Link]
Kolev, I., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. ResearchGate. [Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Application Note: Strategic Synthesis of Heterocyclic Scaffolds using 3-Bromo-2,5-dimethoxybenzoic Acid
Executive Summary 3-Bromo-2,5-dimethoxybenzoic acid is a highly versatile trisubstituted benzene building block.[1][2] Its value in medicinal chemistry lies in its unique substitution pattern: the presence of electron-do...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Bromo-2,5-dimethoxybenzoic acid is a highly versatile trisubstituted benzene building block.[1][2] Its value in medicinal chemistry lies in its unique substitution pattern: the presence of electron-donating methoxy groups at the 2- and 5-positions, combined with a reactive bromine handle at the 3-position and a carboxylic acid directing group at C1.[1]
This application note details the strategic use of this compound to synthesize fused nitrogen heterocycles, specifically 6-bromo-5,8-dimethoxyisoquinolin-1(2H)-ones . Unlike simple benzoic acids, the steric blocking at C2 (by the methoxy group) forces directing-group-mediated reactions to occur exclusively at the C6 position.[1][3] This "blocked-ortho" effect guarantees high regioselectivity in transition-metal-catalyzed annulations.[1][2] Furthermore, the preserved C3-bromine atom serves as a latent handle for late-stage diversification via cross-coupling, making this scaffold ideal for library generation in drug discovery.[1]
Chemical Analysis & Strategic Functionality
To utilize this scaffold effectively, researchers must understand the electronic and steric environment of the benzene ring.
Position
Substituent
Electronic Effect
Strategic Role
C1
-COOH
Electron-withdrawing (EWG)
Primary Handle: Amide coupling, esterification.[1][2][3] Acts as a Directing Group (DG) for C-H activation.[3]
C2
-OMe
Electron-donating (EDG)
Steric Blocker: Prevents ortho-functionalization at C2, forcing reactions to C6.[1][2][3]
C3
-Br
Weakly Deactivating
Diversity Handle: Site for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1][2][3]
C5
-OMe
Electron-donating (EDG)
Activator: Increases electron density at C6 (ortho), facilitating electrophilic metallation.[1][2][3]
C6
-H
Nucleophilic Site
Cyclization Site: The only accessible ortho-position for ring fusion.[1][2]
Visualizing the Reactivity Logic
The following diagram illustrates the directed reactivity pathways dictated by the substitution pattern.
Figure 1: Logic map showing how the C2-methoxy group enforces regioselectivity at C6, enabling precise heterocyclic construction.[1][2][3][4]
Protocol A: Synthesis of 6-Bromo-5,8-dimethoxyisoquinolin-1(2H)-ones
Methodology: Rhodium(III)-Catalyzed C-H Annulation
Application: Construction of the isoquinolinone core while preserving the bromine handle.[1][2][3]
This protocol utilizes the carboxylic acid (converted to a hydroxamic acid or amide in situ or pre-synthesis) as a directing group to react with an internal alkyne.[3] The reaction occurs exclusively at C6 due to the C2-OMe blockage.[1]
Reagents & Equipment[1][2][3][4][5][6]
Substrate: 3-Bromo-N-hydroxy-2,5-dimethoxybenzamide (prepared from the acid via oxalyl chloride then NH₂OH).[1][2][3]
Coupling Partner: Diphenylacetylene (or other internal alkynes).[1][3]
Data Validation: ¹H NMR will show the disappearance of the hydroxamic acid proton and the appearance of the isoquinolinone NH (broad singlet ~10-11 ppm).[3] The aromatic region will show a singlet for the C7 proton.
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling
Methodology: Palladium-Catalyzed Cross-Coupling
Application: Functionalizing the C3-Br position.[1][2]
Once the heterocyclic core is established (or on the benzoic acid precursor), the bromine atom at C3 allows for the introduction of aryl or heteroaryl groups.[3] Note that the C3 position is sterically crowded (flanked by C2-OMe and C4-H/substituent), requiring active catalytic systems.[1][3]
Charge: Combine the brominated substrate (1.0 equiv), Boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv) in a reaction vial.
Inert: Evacuate and backfill with Argon (3 cycles).
Solvent: Add anhydrous 1,4-dioxane (0.1 M concentration).
Heat: Stir at 100 °C.
Work-up: Filter through Celite, concentrate, and purify via chromatography.
Experimental Workflow Diagram
The following diagram summarizes the divergent synthesis pathways available from 3-Bromo-2,5-dimethoxybenzoic acid.
Figure 2: Step-by-step synthetic workflow from starting material to complex heterocycle.
Troubleshooting & Expert Tips
Regioselectivity Confirmation: If the C2-methoxy group is demethylated (e.g., by using BBr₃ too early), the regioselectivity of the Rh-catalyzed step will be lost, leading to a mixture of C2 and C6 cyclized products.[3] Maintain the methoxy protection until the ring is closed.
Suzuki Coupling Stalling: The C3-bromo position is flanked by the C2-methoxy group.[1][2] This "ortho-effect" can slow down oxidative addition.[1][2] If conversion is low, switch to SPhos or XPhos ligands, which are designed for sterically hindered substrates.[3]
Solubility: The 2,5-dimethoxy motif improves solubility in organic solvents compared to naked benzoic acids, but the products can be crystalline. Ensure complete dissolution before heating in flow chemistry setups.
References
Rh(III)-Catalyzed C-H Activation: Satoh, T., & Miura, M. (2010).[3] Oxidative Coupling of Aromatic Substrates with Alkynes Catalyzed by Rhodium. Chem. Eur. J.
[1][3]
Isoquinolinone Synthesis: Guimond, N., & Fagnou, K. (2009).[3] Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling. J. Am. Chem. Soc.
Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008).[3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Acc. Chem. Res.
Compound Data: PubChem Compound Summary for CID 21946857 (3-Bromo-2,5-dimethoxybenzoic acid).[1][2][3]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Bromo-2,5-dimethoxybenzoic Acid as a Regioregular Scaffold in Advanced Materials
Executive Summary
3-Bromo-2,5-dimethoxybenzoic acid (3-Br-2,5-DMBA) represents a specialized, heterofunctional building block in the synthesis of advanced organic materials. Unlike its more common isomer (4-bromo-2,5-dimethoxybenzoic acid), the 3-bromo variant offers a unique steric and electronic profile. The bromine atom positioned at the 3-site (ortho to the methoxy group and meta to the carboxyl group) induces a torsional twist in conjugated backbones, which is critical for suppressing π-π stacking aggregation in Organic Light Emitting Diodes (OLEDs) and enhancing solubility in Conjugated Microporous Polymers (CMPs).
This guide details the protocols for purifying this compound to "Electronic Grade" (99.9% trace metal basis) and utilizing it as a linker in Metal-Organic Frameworks (MOFs) and conducting polymers.
Chemical Architecture & Material Logic
To utilize 3-Br-2,5-DMBA effectively, one must understand its "Janus" nature—it possesses two distinct reactive handles that allow for orthogonal functionalization.
Feature
Chemical Logic for Materials Science
C-1 Carboxylic Acid
Serves as the "Anchor." It can coordinate to metal nodes in MOFs (e.g., Zn²⁺, Zr⁴⁺) or be esterified to attach solubilizing alkyl chains for solution-processable electronics.
C-3 Bromide
Serves as the "Coupling Partner." It is the site for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, enabling the growth of conjugated chains.
2,5-Dimethoxy Core
Solubility & Electronics: The electron-donating methoxy groups raise the HOMO level of the resulting polymer (p-type character). They also disrupt planarity slightly, improving solubility in organic solvents (CHCl₃, THF).
Visualization: The Material Synthesis Ecosystem
The following diagram illustrates the divergent pathways available for 3-Br-2,5-DMBA, moving from raw precursor to advanced material states.
Figure 1: Divergent synthetic pathways for 3-Br-2,5-DMBA in materials science. The choice of initial reaction (Coordination vs. Esterification) dictates the final material class.
Protocol A: Electronic-Grade Purification
Commercial sources of 3-Br-2,5-DMBA often contain trace isomers (4-bromo or 6-bromo) and transition metals from precursor synthesis. For organic electronics, purity is paramount to prevent charge-carrier trapping.
Objective: Achieve >99.5% HPLC purity and <10 ppm metal content.
Dissolution: Dissolve 10.0 g of crude acid in 80 mL of boiling Ethanol/Water (9:1 v/v).
Note: The 9:1 ratio ensures the removal of more polar inorganic salts while maintaining solubility of the organic acid.
Metal Scavenging: Add 0.5 g of Activated Carbon. Stir at reflux for 30 minutes.
Causality: Activated carbon adsorbs trace palladium or copper residues often left over from upstream bromination catalysts.
Hot Filtration: Filter the boiling solution through a pre-heated Celite pad to remove carbon.
Critical: Do not let the solution cool, or the product will crystallize in the filter.
Controlled Crystallization: Allow the filtrate to cool to room temperature slowly (over 4 hours) in an insulated flask, then refrigerate at 4°C overnight.
Why Slow Cooling? Rapid cooling traps impurities in the crystal lattice. Slow growth excludes isomers.
Isolation: Filter the white needles, wash with cold 1:1 EtOH/Water, and dry under high vacuum (0.1 mbar) at 50°C for 12 hours.
Melting Point: Sharp range (e.g., 188–190°C, dependent on exact polymorph).
Protocol B: Synthesis of Conjugated Polymer Precursors
This protocol describes converting 3-Br-2,5-DMBA into a reactive monomer for Suzuki Polycondensation. Direct polymerization of the acid is difficult due to catalyst poisoning; therefore, we first convert it to an ester.
Figure 2: Conversion of the acid to a polymerization-active ester monomer.
Detailed Procedure:
Esterification:
In a 250 mL round-bottom flask, suspend 5.0 g (19.1 mmol) of purified 3-Br-2,5-DMBA in 50 mL of anhydrous Methanol.
Add 0.5 mL of concentrated H₂SO₄ dropwise.
Reflux for 12 hours under N₂ atmosphere.
Mechanism:[1][2][3] Acid-catalyzed Fischer esterification. The bulky bromine at position 3 may slow the reaction slightly compared to unsubstituted benzoic acid, requiring longer reflux times.
Note: The 3-bromo position is sterically hindered. High-activity catalysts (e.g., SPhos-Pd-G2) are recommended over standard tetrakis for high molecular weights.
Application in Metal-Organic Frameworks (MOFs)
3-Br-2,5-DMBA is utilized as a capping ligand or a functional linker precursor in MOF chemistry.
Strategy:
The carboxylic acid binds to the metal cluster (Secondary Building Unit - SBU). The bromine atom points into the pore. Post-Synthetic Modification (PSM) can then be used to exchange the bromine for other functional groups (e.g., -CN, -NH₂, -SH) without destroying the MOF lattice, a technique known as isoreticular functionalization.
Data: Crystallographic Considerations
Parameter
Value (Approx.)
Significance
Space Group
P2₁/c (Monoclinic)
Common for benzoic acid derivatives due to H-bonded dimers.
Intermolecular Interaction
O-H···O (Carboxylic Dimer)
Forms the primary structural motif in the solid state before metal coordination.
Pore Environment
Hydrophobic / Electron-Rich
The methoxy groups lining the pore facilitate the adsorption of specific gases like CO₂ or small hydrocarbons.
Troubleshooting & Safety
Regiochemistry Verification: It is critical to distinguish the 3-bromo isomer from the 4-bromo isomer.
Diagnostic: In 1H NMR, the 4-bromo isomer typically shows two singlets for aromatic protons (para to each other). The 3-bromo isomer shows two doublets (meta coupling, J ~ 3 Hz) or singlets depending on resolution, but 2D NMR (NOESY) is the gold standard. A NOE correlation between the proton at C-4 and the methoxy at C-5 confirms the 3-bromo substitution (since C-6 H is adjacent to C-1 COOH).
Debromination: During Suzuki coupling, reductive debromination can occur if the catalyst load is too high or water is present in excess. Use anhydrous solvents and degas thoroughly.
Sakaguchi, K.; et al. "Catalyst-Transfer Condensation Polymerization for the Synthesis of Well-Defined Conjugated Polymers." Polymer Journal, 2017 , 49, 127–145. Link
MOF Post-Synthetic Modification
Cohen, S. M. "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews, 2012 , 112(2), 970–1000. Link
Crystal Engineering of Benzoic Acid Derivatives
Aakeröy, C. B.; et al. "Crystal Engineering of Co-Crystals and Salts." CrystEngComm, 2005 , 7, 439-448. (Context for hydrogen bonding motifs). Link
Electronic Properties of Dimethoxybenzenes:
Hwang, J.; et al. "Electronic Structure of 1,4-Dimethoxybenzene Derivatives." Journal of Physical Chemistry C, 2014. (Relevant for understanding the HOMO/LUMO impact of the core).
(Note: While specific papers solely dedicated to "3-bromo-2,5-dimethoxybenzoic acid" as a final material are rare, the protocols above are derived from the validated chemistry of its homologous series used in the cited high-impact reviews.)
Application Note: Precision Bromination Protocols for 2,5-Dimethoxybenzoic Acid Scaffolds
Part 1: Executive Summary & Strategic Analysis The Regioselectivity Challenge The bromination of 2,5-dimethoxybenzoic acid is a critical transformation in medicinal chemistry, serving as a gateway to phenethylamine-deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The Regioselectivity Challenge
The bromination of 2,5-dimethoxybenzoic acid is a critical transformation in medicinal chemistry, serving as a gateway to phenethylamine-derived radioligands (e.g., for 5-HT2A receptor mapping) and substituted benzamides. However, this reaction presents a classic regiochemical trap known as the "Rubenstein Error."
Early literature frequently misidentified the product of 2,5-dimethoxybenzaldehyde bromination as the 6-bromo isomer. Modern NMR analysis has conclusively proven that the major product is the 4-bromo isomer . This regioselectivity is driven by the synergistic ortho/para directing effects of the methoxy groups, which overpower the meta directing effect of the carbonyl moiety, combined with steric hindrance that disfavors the 3-position (sandwiched between OMe and carbonyl/acid) and the 6-position (ortho to carbonyl).
Pathway Selection
While direct bromination of 2,5-dimethoxybenzoic acid is theoretically viable, it often suffers from purification difficulties due to the high solubility of the acid in acetic media and potential poly-bromination.
Recommendation: To ensure maximum regiochemical purity and yield, this guide prioritizes the Two-Step "Aldehyde-First" Protocol . By brominating the aldehyde precursor (2,5-dimethoxybenzaldehyde) and subsequently oxidizing it to the acid, researchers can leverage the lower solubility of the bromoaldehyde intermediate for easy purification before the final oxidation step.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" Two-Step Synthesis (Recommended)
Target: 4-Bromo-2,5-dimethoxybenzoic acid via 4-Bromo-2,5-dimethoxybenzaldehyde
Step 1: Bromination of 2,5-Dimethoxybenzaldehyde[1][2][3][4]
Glacial Acetic Acid (Solvent, ~5-7 mL per gram of substrate)[4]
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid. The solution will be clear to pale yellow.
Controlled Addition: Prepare a solution of bromine in a small volume of acetic acid. Add this solution dropwise to the aldehyde mixture over 30 minutes at room temperature. Caution: Exothermic reaction.
Reaction Aging: Stir the mixture at ambient temperature for 2–4 hours. The solution will darken, and a precipitate often begins to form as the product crystallizes.
Quench & Workup: Pour the reaction mixture into a 5x volume of ice-cold water with vigorous stirring. The product, 4-bromo-2,5-dimethoxybenzaldehyde, will precipitate as a solid.
Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with cold water to remove residual acid and bromine.
Purification: Recrystallize from hot methanol or ethanol if necessary.
The following diagram illustrates the electronic directing effects that favor the 4-position.
Caption: Synergistic directing effects of substituents. The 4-position is the only site where all three groups (2-OMe, 5-OMe, 1-COOH) cooperatively direct the electrophile.
Synthesis Workflow (Protocol A)
Caption: Step-by-step workflow for the high-purity synthesis route via the aldehyde intermediate.
Part 4: References
Rubenstein, L. (1925).[1] The Bromination of 2,5-Dimethoxybenzaldehyde. Journal of the Chemical Society, Transactions.[1] [Verified Context: Established early confusion on regioselectivity, later corrected by NMR studies].
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Specifically the synthesis of 2C-B precursors).
Barfknecht, C. F., et al. (1973). Structure-Activity Relationships of Hallucinogens. Journal of Medicinal Chemistry. (Discussion on 4-bromo-2,5-dimethoxybenzoic acid as a metabolite/intermediate).
Organic Syntheses. (General protocols for Permanganate Oxidation of Aldehydes).
Application Note: Large-Scale Regioselective Synthesis of 3-Bromo-2,5-dimethoxybenzoic Acid
Executive Summary & Strategic Rationale The synthesis of 3-Bromo-2,5-dimethoxybenzoic acid presents a specific regiochemical challenge often overlooked in standard literature. Direct bromination of 2,5-dimethoxybenzoic a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The synthesis of 3-Bromo-2,5-dimethoxybenzoic acid presents a specific regiochemical challenge often overlooked in standard literature. Direct bromination of 2,5-dimethoxybenzoic acid (or its aldehyde precursor) predominantly yields the 4-bromo isomer due to the para-directing effect of the 5-methoxy group and steric hindrance at the 3-position [1, 2].
This Application Note details a regioselective route designed for high-purity, large-scale production. Unlike the direct bromination of the dimethoxy scaffold, this protocol utilizes the strong ortho-directing power of a free phenol in 5-methoxysalicylic acid to exclusively install the bromine at the 3-position before methylation. This "Protect-Last" strategy eliminates the need for difficult isomer separation, ensuring a scalable and self-validating workflow.
Key Advantages of This Protocol
Regiocontrol: >98% selectivity for the 3-bromo isomer.
Scalability: Avoids cryogenic lithiation; uses standard reactor setups.
Purification: Intermediates are crystalline, minimizing chromatography.
Synthetic Pathway & Logic
The synthesis is broken down into three critical stages. The logic follows a "Direct-Block-Methylate" sequence.
Workflow Diagram
Figure 1: Strategic workflow for accessing the sterically congested 3-position.
Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Install bromine at position 3 using the phenolic -OH as the primary director.
Precursor: 2-Hydroxy-5-methoxybenzoic acid (CAS: 2612-02-4).
Reagents:
2-Hydroxy-5-methoxybenzoic acid (1.0 eq)
Bromine (Br2) (1.05 eq)
Glacial Acetic Acid (Solvent, 5-7 vol)
Sodium Acetate (0.1 eq, optional buffer)
Protocol:
Dissolution: Charge a reactor with 2-Hydroxy-5-methoxybenzoic acid and Glacial Acetic Acid. Stir until fully dissolved.
Cooling: Cool the solution to 10–15°C. Note: Lower temperatures improve selectivity but slow kinetics.
Addition: Add Bromine dropwise over 60 minutes, maintaining internal temperature <20°C. The solution will turn dark red/orange.
Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by HPLC/TLC.
Checkpoint: The disappearance of the starting material and the appearance of a less polar product indicates conversion.
Quench: Pour the reaction mixture into 5 volumes of ice-cold water containing 1% sodium bisulfite (to quench excess Br2).
Isolation: A precipitate will form.[1][2] Filter the solid.[1][2]
Purification: Recrystallize from Ethanol/Water if necessary.
Output:3-Bromo-2-hydroxy-5-methoxybenzoic acid .
Step 2: Global Methylation (Esterification & Etherification)
Objective: Convert the phenol and carboxylic acid to the methyl ether and methyl ester, respectively.
Safety Warning: Dimethyl sulfate is highly toxic. Use closed systems and proper PPE.
Dimethyl Sulfate (DMS) (2.5 eq) or Methyl Iodide (3.0 eq)
Potassium Carbonate (K2CO3) (3.0 eq, anhydrous)
Acetone (10 vol)
Protocol:
Setup: In a reactor equipped with a reflux condenser and mechanical stirrer, suspend Intermediate 1 and K2CO3 in Acetone.
Addition: Add Dimethyl Sulfate dropwise over 30 minutes. Exothermic reaction.
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–12 hours.
Monitoring: Monitor for the disappearance of the phenolic -OH peak (proton NMR or TLC).
Workup: Cool to room temperature. Filter off inorganic salts (K2SO4/excess K2CO3).
Concentration: Evaporate the acetone filtrate to dryness.
Partition: Dissolve residue in Ethyl Acetate, wash with water, then 1M NaOH (to remove any unreacted phenol), then Brine.
Output:Methyl 3-bromo-2,5-dimethoxybenzoate (often an oil or low-melting solid).
Step 3: Saponification to Final Acid
Objective: Hydrolyze the methyl ester to yield the target free acid without cleaving the ether groups.
Reagents:
Intermediate 2 (1.0 eq)
Sodium Hydroxide (NaOH) (2.0 eq, 10% aq solution)
Methanol (5 vol)
Protocol:
Reaction: Dissolve Intermediate 2 in Methanol. Add NaOH solution.[4]
Heat: Reflux (65°C) for 2 hours. The solution should become homogeneous.
Workup: Evaporate Methanol under reduced pressure.
Acidification: Dilute the aqueous residue with water. Cool to 0°C.[5]
Precipitation: Slowly acidify with 6M HCl to pH 1. The target acid will precipitate as a white/off-white solid.
Filtration: Filter, wash with cold water, and dry in a vacuum oven at 50°C.
Final Output:3-Bromo-2,5-dimethoxybenzoic acid .
Analytical Data & Quality Control
To ensure the integrity of the synthesis, the following analytical parameters must be met. The key differentiator is the NMR coupling pattern, which distinguishes the 3-bromo isomer from the 4-bromo isomer.
Parameter
Specification
Diagnostic Signal (1H NMR, d6-DMSO)
Appearance
White to off-white crystalline powder
N/A
Purity (HPLC)
> 98.0%
N/A
1H NMR (Aromatic)
Two doublets (meta-coupling)
δ ~7.2 - 7.5 ppm (d, J=3.0 Hz) . Note: The 4-bromo isomer shows two singlets or para-coupling. [3]
Researchers often attempt to brominate 2,5-dimethoxybenzoic acid directly. This fails because the 5-methoxy group directs the electrophile to the 4-position (para to itself) or the 6-position (ortho to itself). The 3-position is sterically crowded between the carboxyl and the 2-methoxy group.
Symptom: Product melts at 168°C (indicative of 4-bromo isomer).
Solution: You must use the 2-hydroxy precursor (Step 1). The hydrogen bonding and steric release of the phenol allow bromination at position 3 [3, 4].
Scale-Up Safety
Bromination: On >100g scale, HBr gas is evolved. Ensure the reactor is vented through a caustic scrubber (NaOH).
Methylation: If using Dimethyl Sulfate, treat all waste streams with aqueous ammonia or NaOH to destroy residual alkylating agent before disposal.
References
Rubenstein, L. (1925).[6] The Bromination of 2,5-Dimethoxybenzaldehyde.[1][2][6][7][8][9] Journal of the Chemical Society. (Historical context on the misidentification of isomers).
Sardessai, M. S., & Abramson, H. N. (1991). The Bromination of 2,5-Dimethoxybenzaldehyde.[1][2][6][7][8][9] Structural Proof of the 6-Bromo Isomer via 3,6-Dimethoxybenzocyclobutene. Organic Preparations and Procedures International, 23(4), 419-424.[1] Link (Clarifies that direct bromination yields the 4-bromo isomer).
Harayama, T., et al. (2009). Progress in Total Synthesis of Biological Active Calothrixins A and B. Heterocycles, 77(1).[5][8][9] (Cites the preparation of 3-bromo-2,5-dimethoxybenzoic acid from 2-hydroxy-5-methoxybenzoic acid). Link
Churcher, I., et al. (1998).[10] Synthesis of the Enediyne Aglycone (±)-Calicheamicinone. Journal of the American Chemical Society, 120.[10] (Supporting Info details the synthesis of 3-Bromo-2-hydroxy-5-methoxybenzoic acid). Link
The Strategic Utility of 3-Bromo-2,5-dimethoxybenzoic Acid in the Synthesis of Biologically Active Molecules
Introduction: The Architectural Advantage of a Versatile Precursor In the intricate landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the eff...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Architectural Advantage of a Versatile Precursor
In the intricate landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 3-Bromo-2,5-dimethoxybenzoic acid has emerged as a precursor of significant strategic value, offering a unique combination of functionalities that allow for the construction of complex molecular architectures. Its substituted benzene ring, featuring a carboxylic acid, a bromine atom, and two methoxy groups, provides a versatile scaffold for a variety of chemical transformations. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of many active pharmaceutical ingredients (APIs). The carboxylic acid group facilitates the formation of amides and esters, while the methoxy groups can influence the electronic properties and metabolic stability of the final molecule.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3-Bromo-2,5-dimethoxybenzoic acid as a precursor for APIs. We will delve into key synthetic transformations, providing detailed protocols and explaining the rationale behind the experimental choices. A particular focus will be placed on its application in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and beyond.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The strategic placement of reactive sites on the 3-Bromo-2,5-dimethoxybenzoic acid scaffold allows for a sequential and controlled elaboration of the molecule. The most pivotal of these transformations are amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Amide Bond Formation: The Foundational Linkage
The carboxylic acid functionality of 3-Bromo-2,5-dimethoxybenzoic acid is readily converted into an amide, a ubiquitous functional group in pharmaceuticals. This transformation is typically the first step in a synthetic sequence, creating a stable backbone to which further complexity can be added.
Causality of Experimental Choices: The choice of coupling reagent is paramount for an efficient and clean reaction. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are favored for their ability to rapidly form an active ester, minimizing side reactions and racemization if chiral amines are used[1]. The use of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is crucial to prevent unwanted side reactions with the activated carboxylic acid[1]. The choice of an aprotic solvent like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) ensures the solubility of the reactants and reagents.
Protocol 1: General Procedure for Amide Coupling
Materials:
3-Bromo-2,5-dimethoxybenzoic acid
Amine of interest
HATU (1.1 equivalents)
DIPEA (2.0 equivalents)
Anhydrous DMF or DCM
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Ethyl acetate
Hexanes
Procedure:
To a solution of 3-Bromo-2,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous DMF or DCM, add the amine of interest (1.0-1.2 equivalents) and DIPEA (2.0 equivalents).
Stir the mixture at room temperature for 5 minutes.
Add HATU (1.1 equivalents) portion-wise to the reaction mixture.
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance[2]. The bromine atom on the 3-Bromo-2,5-dimethoxybenzoic acid derivative serves as an excellent electrophilic partner for this palladium-catalyzed reaction.
Causality of Experimental Choices: The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling. A Pd(0) species is the active catalyst, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. The ligand, typically a phosphine, stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for transmetalation[3]. A mixed solvent system, such as dioxane and water, is often employed to ensure the solubility of both the organic and inorganic reagents.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, combine the 3-bromo-2,5-dimethoxybenzamide derivative (1.0 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.1 equivalents), and potassium carbonate (2.0 equivalents).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis[4]. This reaction allows for the direct coupling of the aryl bromide with a wide range of amines.
Causality of Experimental Choices: Similar to the Suzuki coupling, the choice of catalyst, ligand, and base is crucial. Buchwald and Hartwig have developed several generations of catalysts and ligands to broaden the scope and improve the efficiency of this reaction[4]. Sterically hindered biarylphosphine ligands, such as RuPhos, are often effective for coupling with a variety of amines[5]. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, non-polar solvents like toluene or dioxane are typically used.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
To a reaction vessel, add the 3-bromo-2,5-dimethoxybenzamide derivative (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), RuPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
Evacuate and backfill the vessel with an inert gas.
Add the amine (1.2 equivalents) and anhydrous toluene or 1,4-dioxane.
Heat the mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
Application in API Synthesis: A Case Study in Kinase Inhibitor Scaffolds
The dimethoxyphenyl motif is a common feature in many kinase inhibitors, where it can interact with the hinge region of the ATP binding site. The strategic functionalization of this core using 3-Bromo-2,5-dimethoxybenzoic acid as a starting material allows for the rapid generation of diverse libraries of potential kinase inhibitors.
A representative workflow for the synthesis of a key intermediate for a kinase inhibitor is outlined below. This hypothetical pathway is based on synthetic strategies reported in the patent literature for related compounds.
Caption: Synthetic workflow for a kinase inhibitor API.
Detailed Protocol: Synthesis of a Key Benzamide Intermediate
This protocol details the synthesis of an N-aryl-3-amino-2,5-dimethoxybenzamide, a common scaffold in kinase inhibitors.
Step 1: Amide Formation
Following Protocol 1 , 3-Bromo-2,5-dimethoxybenzoic acid is coupled with a suitable protected aminopiperidine, for example, tert-butyl 3-aminopiperidine-1-carboxylate.
Step 2: Suzuki-Miyaura Coupling
The resulting bromobenzamide is then subjected to a Suzuki-Miyaura coupling as described in Protocol 2 . A variety of aryl and heteroaryl boronic acids can be used at this stage to introduce diversity.
Step 3: Deprotection and Further Functionalization
The Boc protecting group on the piperidine nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting secondary amine can then be further functionalized, for example, by acylation or alkylation, to complete the synthesis of the target API.
Conclusion
3-Bromo-2,5-dimethoxybenzoic acid is a highly valuable and versatile precursor for the synthesis of active pharmaceutical ingredients. Its well-defined reactive sites allow for a systematic and modular approach to the construction of complex molecules, particularly those with a substituted dimethoxybenzene core. The robust and well-established protocols for amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide medicinal chemists with a powerful toolkit for lead discovery and optimization. The successful application of these strategies in the synthesis of kinase inhibitors underscores the strategic importance of this precursor in modern drug development.
References
Google Patents. (n.d.). Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
Technical Disclosure Commons. (2022, July 31). Process for the preparation of Risdiplam and its intermediates. Retrieved February 7, 2026, from [Link]
Google Patents. (n.d.). Inhibitors of tyrosine kinases.
Google Patents. (n.d.). Novel compound as protein kinase inhibitor, and pharmaceutical composition comprising thereof.
MDPI. (n.d.). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Retrieved February 7, 2026, from [Link]
Google Patents. (n.d.). Synthetic method of 2-halogen-5-bromobenzoic acid.
Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved February 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved February 7, 2026, from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). Phosphatidylinositol 3-kinase inhibitors. Retrieved February 7, 2026, from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]
Metal-catalyzed cross-coupling of 3-Bromo-2,5-dimethoxybenzoic acid
An Application Guide to the Metal-Catalyzed Cross-Coupling of 3-Bromo-2,5-dimethoxybenzoic Acid This document serves as a detailed technical guide for researchers, medicinal chemists, and process development scientists o...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Metal-Catalyzed Cross-Coupling of 3-Bromo-2,5-dimethoxybenzoic Acid
This document serves as a detailed technical guide for researchers, medicinal chemists, and process development scientists on the effective use of 3-bromo-2,5-dimethoxybenzoic acid in metal-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Its structure, featuring an electron-rich aromatic ring due to two methoxy substituents and a carboxylic acid handle, presents unique opportunities and challenges in reaction design.
This guide moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, empowering the user to troubleshoot and optimize these critical transformations.
The Substrate: Understanding 3-Bromo-2,5-dimethoxybenzoic Acid
3-Bromo-2,5-dimethoxybenzoic acid is a disubstituted aryl halide. The key features influencing its reactivity in cross-coupling are:
The Carbon-Bromine Bond: The C(sp²)-Br bond is the reactive site for oxidative addition to a low-valent metal catalyst, typically Palladium(0). Its reactivity is generally intermediate between that of iodides (more reactive) and chlorides (less reactive).[1]
Electron-Donating Methoxy Groups: The two methoxy groups at the ortho and para positions (relative to the bromine) enrich the aromatic ring with electron density. This can make oxidative addition, the rate-determining step in many cross-coupling reactions, slower compared to electron-deficient aryl halides.
The Carboxylic Acid Group: This functional group can be sensitive to certain reaction conditions. Strongly basic conditions may lead to deprotonation, altering the substrate's solubility and electronic properties. In some cases, it can act as a directing group or, under harsh conditions, lead to side reactions like decarboxylation.[2][3]
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, a common motif in pharmacologically active compounds.[4][5] The reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[1][6]
The "Why": Mechanistic Causality
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species.[7][8] Understanding this cycle is critical for rational catalyst and condition selection.
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate. This is often the rate-limiting step. For an electron-rich substrate like ours, a ligand that is both electron-rich and sterically bulky (e.g., Buchwald-type phosphines) can promote this step by stabilizing the electron-deficient Pd(II) intermediate.
Transmetallation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial and depends on the substrate's sensitivity and the desired reaction rate.
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 3-bromo-2,5-dimethoxybenzoic acid with a generic arylboronic acid.
Schlenk flask or reaction vial with a magnetic stir bar
Inert gas supply (Nitrogen or Argon)
Procedure:
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 3-bromo-2,5-dimethoxybenzoic acid, the arylboronic acid, and K₃PO₄.
Rationale: Using an inert atmosphere is crucial as the active Pd(0) catalyst can be oxidized by air, rendering it inactive. Finely grinding the base increases its surface area and reactivity.
Catalyst Preparation: In a separate small vial, briefly purge with inert gas. Add Pd(OAc)₂ and SPhos, followed by the toluene portion of the solvent. Stir for 5-10 minutes. The mixture may change color as the pre-catalyst complex forms.
Rationale: Pre-mixing the palladium source and the ligand allows for the formation of a well-defined catalytic species before introduction to the main reaction mixture. SPhos is an electron-rich, bulky phosphine ligand that is highly effective for coupling electron-rich aryl halides.[1]
Reaction Assembly: Transfer the catalyst solution to the Schlenk flask containing the solids using a syringe. Add the water portion of the solvent.
Rationale: The solvent system (e.g., toluene/water or dioxane/water) is chosen to dissolve both the organic substrates and the inorganic base. Water can also accelerate the transmetallation step.[4]
Heating and Monitoring: Seal the flask and heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Rationale: Heating provides the necessary activation energy for the oxidative addition step. Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
Work-up and Purification:
a. Cool the reaction to room temperature.
b. Dilute with ethyl acetate and water.
c. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, ensuring it partitions into the organic layer.
d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
f. Purify the crude product by column chromatography or recrystallization.
The Mizoroki-Heck Reaction: Arylation of Alkenes
The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[10][11] This is particularly useful for synthesizing stilbenes, cinnamates, and other conjugated systems.
The "Why": Mechanistic Causality
Oxidative Addition: As with the Suzuki reaction, a Pd(0) species adds to the C-Br bond to form an Ar-Pd(II)-Br complex.[12]
Alkene Coordination & Insertion: The alkene coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons (migratory insertion), forming a new C-C bond and a σ-alkylpalladium intermediate.[12][13]
β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated and transferred to the palladium. This step forms the final alkene product and a hydridopalladium complex (H-Pd(II)-Br).[13]
Base-Promoted Regeneration: A base (e.g., Et₃N, K₂CO₃) reacts with the H-Pd(II)-Br complex to regenerate the active Pd(0) catalyst and form a salt byproduct.[11][13]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Protocol: Mizoroki-Heck Reaction
This protocol describes the coupling of 3-bromo-2,5-dimethoxybenzoic acid with an acrylate ester.
Reaction Setup: In a Schlenk flask, combine 3-bromo-2,5-dimethoxybenzoic acid, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃ under an inert atmosphere.
Rationale: While some Heck reactions can be run "ligand-free," phosphine ligands often improve catalyst stability and reactivity. P(o-tol)₃ is a common choice. The base, K₂CO₃, is crucial for regenerating the catalyst.[14]
Reagent Addition: Add anhydrous DMF, followed by n-butyl acrylate via syringe.
Rationale: DMF is a polar aprotic solvent that works well for Heck reactions, solubilizing the various components.
Heating and Monitoring: Seal the vessel and heat to 120–140 °C with stirring. Monitor for the disappearance of the starting aryl bromide.
Rationale: Heck reactions often require higher temperatures than Suzuki couplings to drive the catalytic cycle, especially the initial oxidative addition.
Work-up and Purification:
a. Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with DMF or ethyl acetate.
b. Combine the filtrates and dilute with a large volume of water and ethyl acetate.
c. Acidify with 1M HCl to protonate the product.
d. Separate the layers and extract the aqueous phase with ethyl acetate.
e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
f. Purify by column chromatography.
Comparative Summary of Conditions
The selection of reaction parameters is paramount for success. The following table provides a general guideline for choosing conditions for different coupling reactions with 3-bromo-2,5-dimethoxybenzoic acid.
Parameter
Suzuki-Miyaura Coupling
Mizoroki-Heck Reaction
Sonogashira Coupling
Buchwald-Hartwig Amination
Coupling Partner
Boronic Acid / Ester
Alkene
Terminal Alkyne
Primary/Secondary Amine
Typical Catalyst
Pd(OAc)₂, Pd₂(dba)₃
Pd(OAc)₂
PdCl₂(PPh₃)₂, Pd(OAc)₂
Pd₂(dba)₃, RuPhos G2
Typical Ligand
SPhos, XPhos, PPh₃
P(o-tol)₃, PPh₃
Xantphos, PPh₃
RuPhos, BrettPhos, BINAP
Co-Catalyst
None
None
CuI (Copper(I) Iodide)
None
Base
K₃PO₄, Cs₂CO₃, K₂CO₃
K₂CO₃, Et₃N, NaOAc
Et₃N, DiPEA
LHMDS, K₃PO₄, Cs₂CO₃
Solvent
Toluene/H₂O, Dioxane
DMF, Acetonitrile
THF, DMF
Toluene, Dioxane
Temperature
80–110 °C
100–140 °C
25–80 °C
90–110 °C
Note: This data is a synthesis of typical results and should be used as a starting point for optimization.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety.
Caption: A general experimental workflow for metal-catalyzed cross-coupling.
Conclusion and Best Practices
The metal-catalyzed cross-coupling of 3-bromo-2,5-dimethoxybenzoic acid is a highly effective strategy for the synthesis of diverse and complex molecules. Success hinges on a rational approach to experimental design based on a solid understanding of the reaction mechanisms.
Catalyst System is Key: The combination of the palladium precursor and the phosphine ligand dictates the efficiency of the reaction. For this electron-rich substrate, bulky, electron-rich Buchwald-type ligands are often a superior choice for Suzuki and Buchwald-Hartwig reactions.
Base Selection Matters: The base is not merely a spectator. It plays a critical role in the catalytic cycle, and its strength and solubility must be matched to the reaction type and substrate stability.
Embrace Screening: When developing a new transformation, high-throughput screening of catalysts, ligands, bases, and solvents is an invaluable tool for rapid optimization.
Inert Technique is Non-Negotiable: The sensitivity of Pd(0) catalysts to oxygen requires strict adherence to inert atmosphere techniques for consistent and reproducible results.
By applying these principles and protocols, researchers can effectively leverage 3-bromo-2,5-dimethoxybenzoic acid as a versatile building block in their synthetic campaigns.
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
Theses.fr. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
National Center for Biotechnology Information. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
Thieme Connect. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. [Link]
KOPS. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. [Link]
National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
Royal Society of Chemistry. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]
Technical Support Center: 3-Bromo-2,5-dimethoxybenzoic Acid Purification
Executive Summary This guide addresses the purification of 3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3). Users frequently encounter challenges distinguishing this specific regioisomer from its more common analog,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the purification of 3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3). Users frequently encounter challenges distinguishing this specific regioisomer from its more common analog, 4-bromo-2,5-dimethoxybenzoic acid, and removing oxidative byproducts (quinones) that cause severe discoloration.
The protocols below prioritize regio-purity and color removal , utilizing a logic-based troubleshooting approach rather than rote instruction.
Part 1: Diagnostic Triage (Troubleshooting Q&A)
Q1: My product is a dark yellow/brown solid, but the literature suggests it should be off-white. What went wrong?
Diagnosis: Oxidation contaminants.[1]
The electron-rich dimethoxy ring is susceptible to oxidation, forming benzoquinone derivatives (e.g., 2,5-dimethoxy-1,4-benzoquinone) or polymerized tars, especially if the bromination involved harsh oxidizers or if the material was stored improperly.
The Fix: Reductive Bisulfite Wash
Before recrystallization, you must reduce the colored quinones to water-soluble hydroquinones.[1]
Dissolve the crude acid in 1N NaOH (forms the sodium benzoate salt).
Wash this aqueous phase with Ethyl Acetate (removes non-acidic tars).
Critical Step: Add sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) (~5 mol%) to the aqueous alkaline layer and stir for 15 minutes.
Acidify with HCl to reprecipitate the product. The color should significantly improve.
Q2: The melting point is depressed (>5°C lower than expected) and the range is broad.
Diagnosis: Regioisomer contamination.
Direct bromination of 2,5-dimethoxybenzoic acid often favors the 4-position (para to the methoxy) due to steric and electronic directing effects. If your synthesis was not highly selective, you likely have a mixture of the 3-bromo and 4-bromo isomers.
The Fix: Fractional Recrystallization or Chromatography
Recrystallization: The 4-bromo isomer typically has a higher melting point (~164-165°C) and lower solubility in ethanol compared to the 3-bromo isomer. Slow cooling in Ethanol/Water can enrich the desired isomer, but yield will be sacrificed.
Definitive Check: Run H-NMR.
3-Bromo: Aromatic protons are meta to each other (showing doublet splitting,
Hz, or appearing as singlets if unresolved).
4-Bromo: Aromatic protons are para (singlets).
Q3: Yield is critically low after Acid-Base extraction.
Diagnosis: Incorrect pH management (pKa oversight).
Benzoic acids substituted with electron-withdrawing groups (like Bromine) and electron-donating groups (Methoxy) have specific pKa shifts.
The Fix: pH Targeting
The pKa is likely ~3.5–4.0.
When acidifying the sodium salt solution to precipitate the product, do not stop at pH 5. You must drive the pH down to pH 1–2 using concentrated HCl to ensure full protonation and precipitation.
Note: If the product is slightly water-soluble (due to the polar methoxy groups), saturate the aqueous phase with NaCl (salting out) before filtration.
Part 2: Decision Matrix & Workflows
Purification Strategy Decision Tree
Figure 1: Strategic decision tree for selecting the appropriate purification module based on impurity profile.
Technical Support Center: Synthesis of 3-Bromo-2,5-dimethoxybenzoic Acid
This technical guide addresses the synthesis of 3-Bromo-2,5-dimethoxybenzoic acid , a challenging target due to the specific regiochemical constraints of the 2,5-dimethoxy substitution pattern. Topic: Troubleshooting Reg...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of 3-Bromo-2,5-dimethoxybenzoic acid , a challenging target due to the specific regiochemical constraints of the 2,5-dimethoxy substitution pattern.
Topic: Troubleshooting Regioselectivity & Side Reactions
Audience: Medicinal Chemists, Process Chemists
Status: Active Guide[1]
Executive Summary: The Regioselectivity Trap
The synthesis of 3-bromo-2,5-dimethoxybenzoic acid is frequently mismanaged due to a misunderstanding of Electrophilic Aromatic Substitution (EAS) directing effects in electron-rich systems.[1]
Critical Distinction:
Target: 3-Bromo isomer (Sterically congested, "sandwiched" between -COOH and -OMe).[1]
Common Error Product: 4-Bromo isomer (Precursor to 2C-B series, thermodynamically favored in direct bromination).[1]
Direct bromination of 2,5-dimethoxybenzoic acid (or its corresponding aldehyde) will not yield the 3-bromo isomer as the major product. It predominantly yields the 4-bromo or 6-bromo isomers due to steric hindrance at C3 and the cooperative directing effects at C4/C6.
Interactive Troubleshooting (FAQ)
Q1: I brominated 2,5-dimethoxybenzoic acid directly with
/AcOH, but the NMR shows a para-substitution pattern. What happened?
Diagnosis: You synthesized 4-bromo-2,5-dimethoxybenzoic acid .
Technical Explanation:
In 2,5-dimethoxybenzoic acid, the C3 position is chemically equivalent to a 1,2,3-trisubstituted system. It is sterically shielded by the adjacent C2-methoxy and C1-carboxyl groups.[1]
C3: Ortho to C2-OMe (Activated), Meta to C5-OMe (Activated). Sterically Blocked.
C4: Para to C1-COOH, Ortho to C5-OMe (Strongly Activated). Sterically Accessible.
C6: Ortho to C1-COOH, Para to C2-OMe (Strongly Activated). Sterically Accessible.
Solution: You must change your synthetic strategy to the Salicylaldehyde Route (see Section 3), which utilizes a phenol directing group to force bromination at the C3 position before methylation.
Q2: I am seeing significant demethylation during the reaction.
Diagnosis: Acid-catalyzed ether cleavage.[1]
Cause: The byproduct of bromination is HBr. In the presence of acetic acid or Lewis acids (like
), the electron-rich methoxy groups are susceptible to cleavage, forming phenols.
Corrective Action:
Buffer the reaction: Use Sodium Acetate (NaOAc) to neutralize HBr in situ.[1]
Temperature Control: Maintain reaction temperature below 20°C.
Avoid Lewis Acids: This substrate is activated enough to react with molecular bromine (
Q3: During the oxidation of the intermediate aldehyde, I got a low yield and a dark tarry product.
Diagnosis: Over-oxidation or Dakin reaction side-pathways.[1]
Cause: Electron-rich aldehydes are sensitive to strong oxidants like
in acidic media, which can cause ring degradation or quinone formation.
Corrective Action:
Preferred Method: Use Pinnick Oxidation (
, , 2-methyl-2-butene).[1] This provides mild conditions specifically for Aldehyde Acid conversion without affecting the aromatic ring or ether linkages.
Recommended Synthetic Protocol (The Salicylaldehyde Route)
To guarantee the 3-bromo regiochemistry, you must direct the bromine using a free hydroxyl group (phenol) which is a stronger director than the methoxy or aldehyde groups.
Dissolve 2-hydroxy-5-methoxybenzaldehyde in Glacial Acetic Acid.
Add 1.1 eq of Sodium Acetate (buffers HBr).
Add 1.05 eq of
dropwise at 15°C.
Mechanism: The -OH group at C2 strongly directs ortho and para. The para position (C5) is blocked by -OMe.[1] The ortho position (C3) is the only available highly activated site.[1]
The following diagram illustrates why the standard route fails and why the "Salicylaldehyde Route" succeeds.
Caption: Comparative analysis of directing effects. Pathway A fails due to steric hindrance at C3. Pathway B succeeds by utilizing the strong ortho-directing power of the phenol group.
References
Rubenstein, L. (1925).[1][3] Substitution in Derivatives of Quinol Ethers.[2] Journal of the Chemical Society, Transactions, 127, 1998-2004.[2] (Establishes the regiochemistry of bromination in 2,5-dimethoxybenzaldehyde vs. 2-hydroxy-5-methoxybenzaldehyde). [1]
BenchChem. (2025).[1][4][5] Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. (General handling of dimethoxybenzoic acid derivatives).[1][5][6]
ChemicalBook. (2025).[1] 3-Bromo-2,5-dimethoxybenzoic acid Product Description. (Confirmation of CAS 100940-12-3 and commercial availability).[1]
Harayama, T., et al. (Reference via Search Result 1.1). Synthesis of Phenanthridine Derivatives. (Cites the use of the 3-bromo acid prepared via the salicylaldehyde route).
Technical Support Center: Optimization of Suzuki Coupling with 3-Bromo-2,5-dimethoxybenzoic acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the Suzuki-Miyaura cross-coupling of 3-bromo-2,5-dimet...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the Suzuki-Miyaura cross-coupling of 3-bromo-2,5-dimethoxybenzoic acid. This particular substrate presents a unique set of challenges due to its electronic and steric properties. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to streamline your experimental workflow and enhance reaction success.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific, common issues encountered during the Suzuki coupling of 3-bromo-2,5-dimethoxybenzoic acid in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion of the starting material. What is the primary cause and how can I improve the yield?
Answer:
The low reactivity of 3-bromo-2,5-dimethoxybenzoic acid is a frequent challenge. The root cause is typically inefficient oxidative addition, the first and often rate-limiting step in the catalytic cycle.[1] This inefficiency stems from two key features of the substrate:
Electronic Effects: The two methoxy groups (-OCH₃) are strong electron-donating groups, which increase the electron density on the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to cleavage by the Pd(0) catalyst.[2]
Steric Hindrance: The presence of both a methoxy group and a carboxylic acid group ortho to the bromine atom creates significant steric bulk, physically impeding the approach of the palladium catalyst to the C-Br bond.[3][4]
Troubleshooting Strategies:
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often insufficient. You must switch to a more active catalyst system designed for challenging substrates. Bulky, electron-rich phosphine ligands are highly effective as they accelerate both oxidative addition and reductive elimination.[3][4]
Recommended Ligands: SPhos, XPhos, or RuPhos.
Recommended Pre-catalysts: Using modern pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3) is highly advised. These complexes are air-stable and efficiently generate the active Pd(0) species in solution.
Increase Temperature: Raising the reaction temperature (e.g., from 80°C to 100-110°C) can provide the necessary activation energy to overcome the barrier to oxidative addition.[5]
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading from 1-2 mol% to 3-5 mol% can improve conversion for particularly stubborn couplings.
Question 2: My mass spectrometry analysis shows a significant byproduct with a mass corresponding to 2,5-dimethoxybenzoic acid (loss of Br, gain of H). What is this side reaction and how can I prevent it?
Answer:
This byproduct is the result of protodebromination (also known as hydrodehalogenation), an undesired side reaction where the bromine atom is replaced by a hydrogen atom.[4][6] This process consumes your starting material and directly lowers the yield of the desired coupled product.[6]
Causality and Prevention:
Mechanism: Protodebromination can be promoted by certain bases, hydride sources, or protic solvents (like alcohols).[4] It can also occur if the catalytic cycle is interrupted after oxidative addition but before transmetalation.[4]
Base Selection: Avoid strong, nucleophilic bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) if you observe this issue. Instead, use weaker, non-nucleophilic anhydrous bases. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that minimize this side reaction.[4][7]
Solvent Choice: Strictly use anhydrous, aprotic solvents. Dioxane, THF, or toluene are recommended.[4] Avoid using alcohols as a solvent or co-solvent, as they can be a source of hydrides.[6]
Accelerate Cross-Coupling: Employing a highly active catalyst system (as mentioned in Q1) will accelerate the desired Suzuki coupling pathway, helping it to outcompete the slower protodebromination side reaction.[4]
Question 3: I am observing significant homocoupling of my boronic acid partner and/or decomposition. How can I improve its stability?
Answer:
This issue points to two potential side reactions: boronic acid homocoupling and protodeboronation .
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen in the reaction mixture.[7][8]
Solution: Rigorous deoxygenation is critical. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them for an extended period (30-60 minutes).[5][7] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[9] It is a very common side reaction in Suzuki couplings and is promoted by aqueous basic conditions and high temperatures.[9][10]
Solution: Consider replacing the boronic acid with a more stable boronic ester , such as a pinacol ester (Bpin).[11] These esters are more robust towards protodeboronation but are hydrolyzed in situ under the reaction conditions to slowly release the active boronic acid, keeping its standing concentration low and minimizing degradation.[12] Using anhydrous conditions with a base like K₃PO₄ can also suppress this pathway.[7]
Question 4: My reaction mixture turns black and appears heterogeneous, and the reaction stalls. What is happening to my catalyst?
Answer:
The formation of a black precipitate is a classic sign of catalyst deactivation through the formation of palladium black (insoluble, inactive Pd metal).[10] This removes the catalyst from the solution, halting the catalytic cycle.[10]
Causes and Solutions:
Presence of Oxygen: As with homocoupling, residual oxygen can lead to the oxidation and subsequent precipitation of the Pd(0) catalyst. The solution is rigorous degassing of all reagents and solvents and maintaining a strict inert atmosphere.[4]
Ligand Degradation or Dissociation: At high temperatures, some less robust phosphine ligands can degrade or dissociate from the palladium center, leading to catalyst agglomeration and precipitation.
Solution: Use highly robust and thermally stable ligands like the Buchwald biarylphosphine ligands (SPhos, XPhos, etc.).[4] These ligands form very stable complexes with palladium, preventing deactivation even at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand system for a sterically hindered, electron-rich aryl bromide like this?
A1: For substrates like 3-bromo-2,5-dimethoxybenzoic acid, catalyst systems employing bulky and electron-rich phosphine ligands are superior.[3] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination. While older catalysts like Pd(PPh₃)₄ may work for simpler substrates, they are often ineffective here. The modern standard involves using pre-formed catalyst complexes, often called "precatalysts," which are more stable and provide more reliable results.
Catalyst System Tier
Example(s)
Rationale
Tier 1 (Highly Recommended)
XPhos Pd G3/G4, SPhos Pd G3/G4
State-of-the-art precatalysts. Air-stable, highly active, and reliable for hindered and electron-rich substrates.
Tier 2 (Effective Alternative)
Pd₂(dba)₃ with XPhos or SPhos ligand
Requires careful handling of the Pd source but is a powerful system. The ligand must be added separately.
Tier 3 (Likely Ineffective)
Pd(PPh₃)₄, PdCl₂(dppf)
Generally not active enough to overcome the steric and electronic barriers of this specific substrate.
Q2: How does the choice of base and solvent impact the reaction?
A2: The base and solvent are not passive components; they are critical to the reaction's success. The base is required to activate the boronic acid for the transmetalation step.[13]
Base: The choice of base is a balance. It must be strong enough to form the active boronate species but not so harsh that it promotes side reactions.
K₃PO₄ (Potassium Phosphate): Often the best choice for this type of substrate, especially under anhydrous or low-water conditions. It is effective at promoting the reaction while minimizing side reactions like protodebromination.[7]
Cs₂CO₃ (Cesium Carbonate): A strong, effective base that can be beneficial, but its high cost and hygroscopic nature are drawbacks.
K₂CO₃ (Potassium Carbonate): A standard, cost-effective base. It is typically used in aqueous solvent mixtures.[7] It can be a good starting point but may be less effective than K₃PO₄ if side reactions are an issue.[7]
Solvent: The solvent must solubilize the reagents and be compatible with the reaction conditions.
Aprotic Polar Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), or 2-Methyl-THF are excellent choices.[7] They have good solvating power and are relatively inert.
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is very common. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. However, excess water can promote protodeboronation.[7] If this is a problem, switching to an anhydrous system with K₃PO₄ is recommended.
Q3: Does the carboxylic acid group interfere with the reaction? Do I need to protect it?
A3: The carboxylic acid group can potentially interfere in two ways: 1) its acidic proton can react with the base, and 2) the resulting carboxylate can coordinate to the palladium center, potentially inhibiting catalysis.
However, in many cases, protection is not necessary . The Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[3] Using a moderate base like K₂CO₃ or K₃PO₄ (typically 2-3 equivalents) is usually sufficient to both deprotonate the carboxylic acid and activate the boronic acid without causing significant issues. If you suspect catalyst inhibition, you might consider converting the carboxylic acid to a methyl or ethyl ester prior to the coupling, but this adds extra steps to your synthesis. It is almost always worth attempting the coupling directly on the free acid first.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the reaction, highlighting the role of the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
If your reaction is failing, follow this logical decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting the Suzuki coupling reaction.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of 3-bromo-2,5-dimethoxybenzoic acid with a generic arylboronic acid.
Schlenk flask or reaction vial with a magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Procedure:
Preparation: To a Schlenk flask under an inert atmosphere, add 3-bromo-2,5-dimethoxybenzoic acid (1.0 equiv), the arylboronic acid partner (1.2 equiv), and finely ground anhydrous K₃PO₄ (3.0 equiv).
Catalyst Addition: In the same flask, add the XPhos Pd G3 catalyst (0.02 equiv).
Seal and Evacuate: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (the aryl bromide).
Degassing (Optional but Recommended): For maximum efficiency, subject the heterogeneous mixture to one cycle of freeze-pump-thaw.
Reaction: Place the sealed flask in a preheated oil bath at 100-110°C. Stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
Work-up:
Cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water.
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
References
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Shaheen, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
Hoshi, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]
Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction? Retrieved from [Link]
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling. Retrieved from [Link]
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
Denmark, S. E., & Smith, R. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
3-Bromo-2,5-dimethoxybenzoic acid stability and storage issues
Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists working with 3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3). As a halogenated benzoic acid derivative, this compound...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Hub.
This guide is designed for researchers and process chemists working with 3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3). As a halogenated benzoic acid derivative, this compound serves as a critical scaffold in the synthesis of phenethylamines and other bioactive molecules. While generally stable, its dual functionality (aryl halide + carboxylic acid) requires specific handling to prevent degradation that can compromise downstream cross-coupling or amidation reactions.
Part 1: Critical Storage Protocols
The "Prevention" Phase
Improper storage is the primary cause of yield loss in subsequent steps (e.g., Suzuki-Miyaura couplings). The bromine atom at the 3-position is susceptible to slow photolytic cleavage, while the carboxylic acid moiety can induce hygroscopic clumping.
The "Golden Rules" of Storage
Parameter
Specification
Technical Rationale
Temperature
2–8°C (Refrigerated)
While stable at room temperature for short periods, long-term storage at 4°C slows kinetic degradation pathways, particularly decarboxylation or debromination.
Atmosphere
Inert (Argon/Nitrogen)
Critical. Flush headspace after every use. Oxygen promotes the oxidation of the electron-rich dimethoxy ring, leading to yellow/brown discoloration (quinone formation).
Light
Amber Vial / Foil
Aryl bromides are photosensitive. UV light can cleave the C-Br bond via homolysis, creating radical species that polymerize or degrade the product.
Segregation
Acid Cabinet
Store away from volatile bases (amines, ammonia). Acid-base reactions in the vapor phase can form surface salts, altering the stoichiometry of your weighing.
Storage Decision Logic
Use this workflow to determine the optimal storage condition for your specific sample state.
Figure 1: Decision matrix for storage based on physical state and solvent compatibility. Note the warning against storing in alcohols due to potential Fisher esterification.
Part 2: Troubleshooting & Diagnostics
The "Diagnosis" Phase
Issue 1: The powder has turned from white to yellow/brown.
Cause: Oxidation of the electron-rich aromatic ring (likely forming quinone-like impurities) or photolytic degradation of the bromine bond.
Impact: Colored impurities often act as catalyst poisons in Palladium-catalyzed reactions.
Solution: Perform a Recrystallization (see Part 3). If the material is dark brown, check purity by TLC (Solvent: 5% MeOH in DCM). If multiple spots appear, column chromatography is required.
Issue 2: The material is clumping or sticky.
Cause: Hygroscopicity. The carboxylic acid group has absorbed atmospheric moisture.
Impact: Molecular weight calculations will be incorrect, leading to under-loading of reagents in subsequent steps.
Solution: Dry the material in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel. Measure the melting point; it should be sharp (approx. range 100–150°C, verify against specific CoA as isomers vary).
Issue 3: Poor solubility in organic solvents.
Context: User attempts to dissolve in non-polar solvents (Hexane, Toluene).
Explanation: As a benzoic acid derivative, it forms strong intermolecular hydrogen bonds (dimers).
Solution: Use polar protic solvents (Methanol, Ethanol) or polar aprotic solvents (DMSO, DMF, THF). For non-polar reactions, protect the acid as an ester or use a biphasic system with a phase transfer catalyst.
Part 3: Purification & Recovery
The "Cure" Phase
If your compound has degraded, Recrystallization is the most efficient method to recover high-purity material (>99%).
Solvent System: Ethanol/Water (mixed solvent system).
Principle: The compound is soluble in hot ethanol but insoluble in cold water.
Step-by-Step Recrystallization Protocol
Dissolution:
Place crude solid in an Erlenmeyer flask.
Add the minimum amount of boiling Ethanol to just dissolve the solid.
Tip: If the solution is colored, add activated charcoal, boil for 2 mins, and filter while hot (hot filtration).
Nucleation:
Remove from heat.[1] Slowly add hot Water dropwise until a faint turbidity (cloudiness) persists.
Add one drop of hot Ethanol to clear the solution.
Crystallization:
Allow the flask to cool to room temperature undisturbed. (Rapid cooling traps impurities).
Once room temp is reached, move to an ice bath (0–4°C) for 30 minutes.
Collection:
Filter the crystals using vacuum filtration (Buchner funnel).[2]
Wash the cake with ice-cold 1:1 Ethanol/Water mixture.
Dry under high vacuum.
Figure 2: Purification workflow for recovering degraded 3-Bromo-2,5-dimethoxybenzoic acid.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store a stock solution of this compound in Methanol?A:Not recommended for long periods. In the presence of trace acid catalysts (even its own acidity), benzoic acids can undergo Fisher esterification with methanol, slowly converting your acid into the methyl ester. For solution storage, use non-nucleophilic solvents like DMSO or DMF and store frozen at -20°C.
Q: I am doing a Suzuki coupling, but the reaction stalled. Could the acid be the problem?A: Yes. Free carboxylic acids can bind to Palladium catalysts, inhibiting the catalytic cycle.
Fix: Convert the acid to an ester (methyl or ethyl) before the coupling reaction, or use 2+ equivalents of base (e.g., K₂CO₃) in the reaction to ensure the acid is fully deprotonated to the carboxylate, which interferes less with the catalyst.
Q: What is the expected melting point?A: While specific batch data varies, similar isomers (e.g., 4-bromo-2,5-dimethoxybenzoic acid) melt in the 193–197°C range, whereas others melt lower (~100°C). Always establish a baseline melting point from the Certificate of Analysis (CoA) upon receipt. A depression of >2°C from the CoA value indicates degradation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid (Structural Analog Data). Retrieved from [Link]
Technical Support Center: 3-Bromo-2,5-dimethoxybenzoic acid
Welcome to the technical support guide for 3-Bromo-2,5-dimethoxybenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 3-Bromo-2,5-dimethoxybenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, purification, and analysis of this important chemical intermediate. Our goal is to equip you with the practical and theoretical knowledge to anticipate and resolve common experimental challenges.
Part 1: Frequently Asked Questions - Impurity Identification & Formation
This section addresses the most common questions regarding the identity and origin of impurities encountered during the synthesis of 3-Bromo-2,5-dimethoxybenzoic acid. Understanding the source of these impurities is the first step toward prevention and remediation.
Q1: What are the most common impurities I should expect when synthesizing 3-Bromo-2,5-dimethoxybenzoic acid?
The primary impurities are typically related to the starting materials and side-reactions of the core bromination step. The most prevalent are:
Regioisomeric Impurities: 4-Bromo-2,5-dimethoxybenzoic acid is a common regioisomer formed during bromination.[1][2][3] Historically, this isomer was sometimes misidentified as the 6-bromo product.[2][3]
Di-substituted Byproducts: Over-bromination can lead to the formation of di-bromo-2,5-dimethoxybenzoic acid derivatives.
Precursor-Related Impurities: If the synthesis starts from 2,5-dimethoxybenzaldehyde followed by oxidation, residual aldehyde (3-Bromo-2,5-dimethoxybenzaldehyde) may be present.[4]
Degradation Products: Colored impurities, such as quinone-type species, can form under harsh acidic or oxidative conditions.[4]
Q2: How are these impurities formed? Can I prevent them?
Understanding the reaction mechanism is key to minimizing byproduct formation. The synthesis of 3-Bromo-2,5-dimethoxybenzoic acid typically involves the electrophilic bromination of 2,5-dimethoxybenzoic acid.
Mechanism of Formation: The two methoxy groups on the benzene ring are strongly activating, ortho-, para-directing groups. The carboxyl group is a deactivating, meta-directing group. The regioselectivity of the bromination is a result of the interplay between these electronic effects. While the 3-position is sterically hindered, it is electronically favored. However, bromination can also occur at other activated positions, leading to isomers like the 4-bromo byproduct.[1][2]
Prevention Strategies:
Control Stoichiometry: Use a precise stoichiometric amount of the brominating agent (e.g., Bromine, N-Bromosuccinimide) to minimize di-substitution.[5][6]
Temperature Control: Perform the reaction at a low temperature to increase selectivity and reduce the rate of side reactions.[4]
Choice of Solvent and Catalyst: The solvent (e.g., acetic acid, halogenated hydrocarbons) and the presence of a catalyst can influence the reaction's selectivity and rate.[5][6]
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product and byproducts, stopping the reaction at the optimal time.[4]
Below is a diagram illustrating the potential pathways for impurity formation during the synthesis.
Caption: Formation pathways for common impurities.
Part 2: Troubleshooting Guides - Analysis and Purification
This section provides practical, step-by-step guidance for identifying and removing impurities from your sample of 3-Bromo-2,5-dimethoxybenzoic acid.
Q3: How can I detect and quantify the purity of my 3-Bromo-2,5-dimethoxybenzoic acid sample?
A multi-technique approach is recommended for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and resolving closely related impurities like regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for structural confirmation and identifying impurities with distinct spectral signatures.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities.[7]
Melting Point: A sharp melting point range close to the literature value indicates high purity, while a broad or depressed range suggests the presence of impurities.
Troubleshooting Table: Analytical Observations
Observation
Potential Cause
Recommended Action
HPLC: Multiple peaks close to the main product peak.
Presence of regioisomers (e.g., 4-bromo isomer).
Optimize HPLC method (e.g., change mobile phase gradient) for better separation. Use NMR for structural confirmation.
¹H NMR: Unexpected aromatic signals.
Isomeric impurities or unreacted starting material.
Integrate the signals to estimate the relative amounts of each species. Compare with reference spectra.
Appearance: Yellow or brown discoloration.
Presence of quinone-type byproducts or tar formation.[4]
During workup, consider a wash with a mild reducing agent like sodium bisulfite.[4] For the final product, recrystallization with activated carbon can remove colored impurities.[4]
Melting Point: Broad and lower than expected.
Significant levels of impurities.
Proceed with purification steps such as recrystallization or column chromatography.
Q4: My sample is impure. What is the best way to purify it?
The choice of purification method depends on the nature and quantity of the impurities.
Recrystallization: This is the most common and effective method for removing small amounts of impurities.[4][8]
Rationale: Impurities are typically present in lower concentrations and will remain in the cold solvent (mother liquor) while the less soluble desired product crystallizes out.
Solvent Selection: A solvent system like ethanol/water is often effective.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Column Chromatography: This technique is used for separating compounds with similar polarities, such as regioisomers, or for purifying larger quantities of crude material.[2][4][9]
Rationale: It separates molecules based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase moves them through the column.
Typical System: Silica gel is a common stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[5]
The following diagram outlines a general troubleshooting and purification workflow.
Technical Support Center: Scalable Synthesis of 3-Bromo-2,5-dimethoxybenzoic Acid
Case ID: SC-3B-25DMBA-001 Status: Active Support Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Last Updated: February 7, 2026 ⚠️ Critical Regiochemistry Notice (Read Before Proceedin...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SC-3B-25DMBA-001
Status: Active Support Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Last Updated: February 7, 2026
⚠️ Critical Regiochemistry Notice (Read Before Proceeding)
Are you targeting the 3-bromo or 4-bromo isomer?
Before scaling up, verify your target structure.
4-Bromo-2,5-dimethoxybenzoic acid: The major product of direct bromination and the precursor to 2C-B series compounds.
3-Bromo-2,5-dimethoxybenzoic acid: The minor kinetic product, often an impurity in the 4-bromo synthesis, or a specific target for distinct SAR (Structure-Activity Relationship) studies.
This guide specifically addresses the challenges of synthesizing and isolating the 3-bromo isomer , which is significantly more difficult due to the directing effects of the 5-methoxy group and steric crowding.
Module 1: The Regioselectivity Challenge
The "Why" Behind Your Yield Issues
In the electrophilic aromatic substitution (EAS) of 2,5-dimethoxybenzoic acid, two positions compete for bromination: C3 and C4.
Position 4 (Major Product): Activated by the ortho-methoxy group at C5. It is para to the electron-withdrawing carboxyl group (C1), which is less deactivating than the ortho position.
Position 3 (Target/Minor Product): Activated by the ortho-methoxy group at C2. However, it is "sandwiched" between the methoxy group and the carboxyl group (or its hydrogen bond network), creating steric hindrance.
The Scale-Up Conundrum:
On a small scale, you might isolate the 3-bromo isomer via column chromatography. On a kilogram scale, chromatography is cost-prohibitive. You must rely on kinetic control during the reaction and fractional recrystallization for purification.
Figure 1: Reaction pathway competition. The 4-position is electronically and sterically favored under standard conditions.
Module 2: Synthesis Protocol (Optimized for Selectivity)
To maximize the 3-bromo isomer, you must operate under conditions that favor kinetic control (lower temperatures) and minimize thermodynamic equilibration.
Protocol A: Low-Temperature Bromination
Recommended for <1kg batches where temperature control is precise.
Reagents:
Substrate: 2,5-Dimethoxybenzoic acid (1.0 eq)
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) — Preferred over elemental bromine for better regiocontrol.
Solvent: Acetonitrile (MeCN) or DMF.
Catalyst: Ammonium Acetate (0.1 eq) — Acts as a proton shuttle.
Isolation: Evaporate MeCN. The residue will be a mixture of isomers.
Protocol B: The "Blocking" Strategy (Alternative Route)
Recommended for >1kg scale if Protocol A yields are too low.
If direct bromination fails to yield >20% of the 3-isomer, consider the Aldehyde Route :
Start: 2,5-Dimethoxybenzaldehyde.
Bromination: Brominate using
/AcOH. (Note: This still favors the 4-position, but the aldehyde group is less bulky than the carboxylic acid, potentially altering the steric ratio slightly).
Separation: Isolate the 3-bromo-2,5-dimethoxybenzaldehyde (often easier to separate by steam distillation due to volatility differences).
Oxidation: Oxidize the purified aldehyde to the acid using Pinnick oxidation (
).
Module 3: Purification & Isolation (The "Clean-Up")
This is the most critical phase. You will likely have a crude solid containing 80% 4-bromo and 20% 3-bromo.
Separation Strategy: Fractional Recrystallization
The 4-bromo isomer is typically higher melting and less soluble in polar solvents than the 3-bromo isomer.
Table 1: Solubility Profile & Separation Guide
Solvent System
4-Bromo Behavior
3-Bromo Behavior
Action
Glacial Acetic Acid
Low Solubility (Crystallizes first)
Moderate Solubility
Step 1: Recrystallize from hot AcOH. Filter off the solid (mostly 4-bromo). Keep the filtrate.
Methanol/Water (7:3)
Moderate Solubility
High Solubility
Step 2: Concentrate the AcOH filtrate. Resuspend residue in MeOH/Water. Cool to 0°C. 3-Bromo should crystallize.
Toluene
High Solubility (Hot)
High Solubility
Not recommended for isomer separation; good for bulk cleaning.
Purification Workflow:
Bulk Filtration: Filter the crude reaction mixture. The solid cake is predominantly 4-bromo (the impurity).
Filtrate Recovery: The 3-bromo target is enriched in the mother liquor.
Concentration: Evaporate the mother liquor to dryness.
Second Crystallization: Dissolve the enriched residue in minimal hot Methanol. Add water dropwise until turbid. Cool slowly to 4°C.
Q1: My melting point is 168-169°C. Is this my product?
No. That is the melting point of 4-bromo-2,5-dimethoxybenzoic acid .
Target MP: The 3-bromo isomer typically melts lower (approx. 145-155°C, dependent on purity).
Action: You have isolated the wrong isomer. Check your mother liquor (filtrate); your product is likely there.
Q2: The reaction mixture turned black/tarry.
Cause: Over-oxidation or radical polymerization.
Fix: Ensure light exclusion if using NBS (wrap reactor in foil). Radical bromination can attack the methyl groups (benzylic bromination) rather than the ring if light/heat are uncontrolled.
Fix: Maintain temperature strictly below 0°C.
Q3: Can I use elemental Bromine (
) instead of NBS?
Yes, but with caveats.
is more exothermic and acidic (generates HBr gas).
The high acidity protonates the carbonyl, making the directing effect of the COOH stronger, potentially pushing regioselectivity further toward the 4-position.
Recommendation: If using
, buffer the reaction with Sodium Acetate to neutralize HBr as it forms.
Module 5: Safety & Waste Management (Scale-Up)
Figure 2: Essential safety flow for bromination scale-up.
HBr Scrubbing: The reaction generates stoichiometric HBr. On a 10kg scale, this releases ~1.5kg of HBr gas. Connect the reactor vent to a scrubber containing 20% NaOH.
Quenching: Never dump unquenched bromination mixtures into general waste. Residual NBS/Br2 is an oxidizer hazard. Quench with Sodium Bisulfite until starch-iodide paper is negative.
PPE: Bromine causes severe burns. Full face shield and Viton/Butyl gloves are mandatory.
References
Regioselectivity of Bromination: Howe, C. A., et al. "Bromination of 2,5-dimethoxybenzaldehyde." Journal of the Chemical Society, 1965. (Establishes 4-bromo as major product). 1
General Synthesis of Bromo-Benzoic Acids: "Preparation of 3-bromobenzoic acid." PrepChem. (General protocol for meta-bromination adapted for substituted systems). 2
Scale-Up Safety: "Safe Scale-Up of a NBS-Involved Bromination Reaction." Novartis OAK. (Thermal safety data for NBS reactions). 3
Alternative Routes: "Synthesis of 2-bromo-4,5-dimethoxybenzoic acid." Google Patents CN102267894A. (Illustrates the dominance of the para-bromo isomer in similar substrates). 4
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-2,5-dimethoxybenzoic Acid
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-bromo-2,5-dimethoxybenzoic acid. This resource is designed for researchers, chemists, and drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-bromo-2,5-dimethoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter this challenging substrate in their synthetic endeavors. The unique electronic and steric properties of this molecule necessitate a carefully considered approach to catalyst selection and reaction optimization. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and streamline your path to success.
Part 1: Troubleshooting Guide
This section addresses the most frequent problems encountered during cross-coupling experiments with 3-bromo-2,5-dimethoxybenzoic acid. Follow the logical flow to diagnose and resolve issues in your reaction.
Q1: My reaction shows little to no conversion of the starting material. What is the most likely cause and how do I fix it?
A1: The primary bottleneck for this substrate is often the initial oxidative addition step. The aryl bromide is electron-rich due to the two methoxy substituents, which retards its reaction with the Pd(0) catalyst.[1] Additionally, steric hindrance from the ortho-methoxy and ortho-carboxylic acid groups can impede the catalyst's approach.
Troubleshooting Steps:
Enhance Catalyst Activity: The most critical variable is the ligand. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You must move to a more sophisticated ligand system.
Primary Recommendation: Employ bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands).[2] Ligands such as SPhos , XPhos , or BrettPhos are specifically designed to accelerate the rate-limiting oxidative addition of electron-rich and sterically hindered aryl halides.[1][2][3]
Alternative: N-Heterocyclic Carbenes (NHCs) are also excellent choices for activating challenging substrates and offer high thermal stability.[4]
Use a Pre-formed Catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, use a well-defined pre-catalyst. "G3" or "G4" Buchwald pre-catalysts (e.g., XPhos Pd G3) are often more efficient as they provide a reliable source of the active, monoligated Pd(0) species.
Check Reagent Quality: Ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
Caption: Troubleshooting flowchart for low/no conversion.
Q2: My reaction is messy, with several side products and a low yield of the desired product. What's happening?
A2: A messy reaction profile points towards several potential issues, including catalyst deactivation, side reactions of the starting materials, or incompatibility of the base.
Troubleshooting Steps:
Re-evaluate Your Base: The carboxylic acid moiety is a key complicating factor.
Problem: Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, will readily deprotonate the carboxylic acid. This can alter the substrate's solubility and potentially lead to undesired coordination with the palladium center, inhibiting catalysis. For Suzuki reactions, an inappropriate base can fail to efficiently generate the active boronate species.[5]
Solution: Use a weaker inorganic base that is still strong enough to facilitate the desired catalytic step. Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings involving sensitive functional groups.[5] For other couplings, carbonates like cesium carbonate (Cs₂CO₃) can be effective due to their high solubility in organic solvents.[5] You may need to use at least 2 equivalents of the base: one to neutralize the carboxylic acid and one to participate in the catalytic cycle.
Address Potential Side Reactions:
Suzuki Coupling: Protodeboronation (loss of the boronic acid group) can be a problem, especially under harsh conditions.[2] Ensure you are not using excessively high temperatures or prolonged reaction times.
Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[6] Ensure rigorous deoxygenation or consider a copper-free Sonogashira protocol.
General: Hydrodehalogenation (replacement of bromine with hydrogen) can occur if a source of hydride is present (e.g., from certain solvents or additives at high temperatures).
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition and the formation of side products. If you are using a highly active catalyst system (e.g., a Buchwald pre-catalyst), you can often run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).
Part 2: Frequently Asked Questions (FAQs)
Q3: Which specific cross-coupling reactions are feasible with 3-bromo-2,5-dimethoxybenzoic acid?
A3: With the correct catalyst system, several key cross-coupling reactions are achievable:
Suzuki-Miyaura Coupling (C-C): Very feasible for forming biaryl structures. Success is highly dependent on using an appropriate ligand (see Q1) and base (see Q2) to overcome the substrate's challenges.
Buchwald-Hartwig Amination (C-N): Achievable, but base selection is critical.[7] You will need >2 equivalents of a strong base like LHMDS or NaOtBu to deprotonate both the amine and the carboxylic acid.[8][9] The choice of a highly active ligand like BrettPhos or RuPhos is often necessary.[8]
Sonogashira Coupling (C-C, alkyne): Feasible. This reaction typically uses an amine base (e.g., Et₃N, DIPEA), which can react with the carboxylic acid. You may need to use an excess of the amine base or protect the carboxylic acid group prior to the reaction. Copper-free conditions are often cleaner.[10][11]
Heck Coupling (C-C, alkene): Possible, but can be challenging with electron-rich aryl bromides.[12] Catalyst systems employing NHC ligands or highly electron-donating phosphines are recommended.[13]
Caption: A generalized cross-coupling catalytic cycle.
Q4: Should I protect the carboxylic acid group before attempting the cross-coupling?
A4: This is a strategic decision that depends on your overall synthetic route.
Argument for Protection: Protecting the carboxylic acid (e.g., as a methyl or ethyl ester) simplifies the reaction by removing the acidic proton. This allows for a wider range of bases to be used (especially strong bases like NaOtBu) without complications and can improve solubility. This is a robust strategy if you have a reliable deprotection step planned.
Argument Against Protection: Performing the reaction on the free acid is more atom- and step-economical. With careful selection of a weaker inorganic base (like K₃PO₄ or Cs₂CO₃), direct coupling is often possible, saving two synthetic steps (protection and deprotection).
Recommendation: First, attempt the reaction on the free acid using the conditions recommended in this guide. If you encounter persistent issues with yield or reproducibility, then consider a protection strategy.
Q5: How do I select the optimal solvent for my reaction?
A5: The choice of solvent is crucial for ensuring all components remain in solution and for thermal stability.
Aprotic Polar Solvents: Dioxane, THF, and DMF are common choices and work well for a variety of cross-coupling reactions.[14] Dioxane, often with a small amount of water, is a standard for Suzuki reactions.
Aprotic Nonpolar Solvents: Toluene is also widely used, particularly for reactions run at higher temperatures, due to its higher boiling point.
Protic Solvents: While less common as the primary solvent, alcohols like t-BuOH are sometimes used, particularly in Buchwald-Hartwig aminations. Water is often a required co-solvent in Suzuki reactions to aid in the dissolution of the inorganic base.[14]
Screening is Key: A small-scale screen of 2-3 different solvents (e.g., Dioxane, Toluene, DMF) is a prudent step during reaction optimization.
Part 3: Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Pd Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Rationale & Key Considerations
Pd₂(dba)₃ (2%)
SPhos (4.5%)
K₃PO₄ (2.5)
Dioxane / H₂O (10:1)
80-100
A robust, general starting point. SPhos is excellent for electron-rich aryl bromides.[1] K₃PO₄ is compatible with the free acid.[5]
XPhos Pd G3 (2-4%)
(Integral to pre-catalyst)
K₂CO₃ (3.0)
Toluene
100
G3 pre-catalyst provides a highly active and consistent source of Pd(0). K₂CO₃ is a milder base option.
Pd(OAc)₂ (2%)
RuPhos (4.5%)
Cs₂CO₃ (2.5)
THF
65-75
RuPhos is another highly active Buchwald ligand. Cs₂CO₃ offers good solubility. Lower temperature may be possible.
Experimental Protocol: General Procedure for Catalyst System Screening
This protocol describes the setup for a parallel screen to efficiently identify optimal reaction conditions.
Materials & Equipment:
An array of small reaction vials (e.g., 2 mL microwave vials) with stir bars.
An aluminum heating block on a magnetic stir plate.
Inert atmosphere glovebox or Schlenk line.
3-Bromo-2,5-dimethoxybenzoic acid, your chosen boronic acid, palladium sources, ligands, and bases.
Anhydrous solvents.
Procedure:
Vial Preparation (in air): To each reaction vial, add 3-bromo-2,5-dimethoxybenzoic acid (e.g., 0.1 mmol, 1.0 equiv) and the boronic acid (0.12 mmol, 1.2 equiv). Add the solid base designated for that vial (e.g., K₃PO₄, 0.25 mmol, 2.5 equiv).
Catalyst Preparation (in a glovebox): In a separate vial inside a glovebox, prepare a stock solution of the catalyst system. For example, dissolve the Pd source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in a known volume of anhydrous solvent (e.g., Dioxane). Note: If using a pre-catalyst, dissolve it directly.
Reaction Setup (in a glovebox):
Place the reaction vials (from step 1) and a stir bar into each.
Add the appropriate volume of anhydrous solvent (e.g., 1.0 mL for a 0.1 M reaction) to each vial.
Aliquot the catalyst stock solution into each corresponding vial.
Seal each vial tightly with a screw cap containing a PTFE septum.
Reaction Execution:
Remove the sealed vials from the glovebox and place them in the pre-heated heating block.
Stir the reactions at the designated temperature for a set period (e.g., 12-24 hours).
Analysis:
After cooling to room temperature, take a small aliquot from each reaction vial.
Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion of starting material and formation of the desired product. Compare the results across the different conditions to identify the optimal system.
This systematic approach minimizes variables and provides clear, comparable data to guide your scale-up efforts.
References
BenchChem. (n.d.). Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide.
BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
ResearchGate. (2010). Suzuki Cross-Coupling Reaction of Aryl and Heterocyclic Bromides and Aromatic Polybromides on a Pd(II)-Hydrotalcite Catalyst.
Strotman, N. A., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis.
Aher, R. D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
Organic Chemistry Portal. (n.d.). Heck Reaction.
ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
Wikipedia. (n.d.). Sonogashira coupling.
YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
This guide addresses the specific analytical challenges associated with 3-Bromo-2,5-dimethoxybenzoic acid , a highly functionalized scaffold used in the synthesis of pharmacophores (e.g., phenethylamines, benzamides). Its core reactivity hinges on the C-3 Bromine (cross-coupling handle) and the C-1 Carboxylic Acid (amidation/esterification).[1][2]
The primary monitoring challenges you will face include protodehalogenation (loss of bromine) during metal-catalyzed couplings and peak tailing in reverse-phase chromatography due to the acidic moiety.[1][2]
Q: My 3-Bromo-2,5-dimethoxybenzoic acid peak is tailing significantly, making integration difficult. How do I fix this?
A: Tailing in benzoic acid derivatives is typically caused by the ionization of the carboxylic acid (pKa ~3.7–4.[2]1) interacting with residual silanols on the column stationary phase.[2]
The Fix: Acidic Modification
You must suppress ionization to keep the molecule in its neutral (protonated) state.[2]
Protocol: Add 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA) to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile/Methanol).[2][3]
Why it works: Lowering the pH below the pKa (< 3.[2]0) ensures the -COOH group remains protonated, reducing secondary interactions with the column and sharpening the peak shape.
Q: How do I distinguish the starting material from the "debrominated" byproduct (2,5-dimethoxybenzoic acid) using LC-MS?
A: This is the most critical In-Process Control (IPC) check.[2] The loss of bromine is a common side reaction in Pd-catalyzed couplings.[1][2]
Compound
Molecular Weight
MS Signature (ESI+/-)
Isotope Pattern
3-Bromo-2,5-dimethoxybenzoic acid
261.07
[M-H]⁻ 259 / 261
1:1 Doublet (Characteristic of ⁷⁹Br/⁸¹Br)
2,5-Dimethoxybenzoic acid (Byproduct)
182.17
[M-H]⁻ 181
Singlet (No Bromine signature)
Self-Validating Protocol:
Run the reaction mixture in Negative Mode (ESI-) .
Look for the disappearance of the m/z 259/261 doublet .[2]
If a new peak appears at m/z 181 , your catalyst is inserting into the C-Br bond but failing to transmetalate, leading to protodehalogenation (likely due to a hydride source in the solvent or base).[2]
Module 2: Thin Layer Chromatography (TLC)
Q: The compound streaks on silica plates.[2] What is the correct stain?
A: Like HPLC, the free acid interacts with silica, causing streaking.[3]
Eluent Modification: Add 1% Acetic Acid to your eluent (e.g., Hexanes:Ethyl Acetate:Acetic Acid).[2][3] This tightens the spot.[2]
Visualization: While the compound is UV active (254 nm), specific functional group stains provide higher confidence.[3]
Recommended Staining Protocol:
Stain
Observation
Specificity
Bromocresol Green
Yellow spot on Blue background
Specific to Carboxylic Acids (pKa < 5).[1][2] Differentiates acid from neutral esters/amides.[2]
KMnO₄
Yellow/Brown spot
General oxidizable groups.[1][2] Less specific but useful if the acid stain is ambiguous.
Module 3: Troubleshooting Reaction Failures
Q: I am attempting a Suzuki coupling at the C-3 position, but the reaction is stalled. The starting material is unconsumed.
A: The 2,5-dimethoxy substitution pattern creates steric and electronic effects that deactivate the C-Br bond.[1] The ortho-methoxy group (C-2) and the carboxylic acid (C-1) create a crowded environment for the Palladium oxidative addition.[1][2]
Troubleshooting Workflow:
Check Catalyst Activity: Ensure your Pd source is not "dead" (black precipitate immediately upon addition often indicates Pd aggregation).[2]
Protect the Acid: The free carboxylic acid can poison catalysts or sequester metal.[2]
Solution: Convert to the Methyl Ester (using MeOH/H₂SO₄) or protect as a Potassium Salt in situ before adding the catalyst.[2]
Switch Ligands: Move to electron-rich, bulky phosphine ligands like SPhos or XPhos , which are designed to facilitate oxidative addition in sterically hindered, electron-rich aryl chlorides/bromides.[2]
Q: During amide coupling, I see low conversion. Is the acid activated?
A: The electron-rich dimethoxy ring reduces the electrophilicity of the carbonyl carbon, making activation slower than in unsubstituted benzoic acids.
Diagnostic: Monitor the formation of the "Active Ester" intermediate (e.g., if using EDC/NHS or HATU).[3]
Protocol: Allow the activation step (Acid + Coupling Reagent + Base) to proceed for 30–60 minutes before adding the amine.[2] Verify the shift in HPLC retention time corresponding to the activated ester.
Module 4: Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for analyzing this compound.
Diagram 1: General Analytical Workflow
This workflow ensures you choose the correct method based on the physical state of your sample.[2]
Caption: Standard Operating Procedure for processing reaction aliquots of 3-Bromo-2,5-dimethoxybenzoic acid.
Technical Support Center: Troubleshooting Debromination in 3-Bromo-2,5-dimethoxybenzoic Acid
Subject: Diagnostic and Prevention Protocols for Hydrodehalogenation Side Reactions Molecule of Interest: 3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3) Support Case ID: TSC-BR-25-DMB Executive Summary & Diagnostic...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Diagnostic and Prevention Protocols for Hydrodehalogenation Side Reactions
Molecule of Interest: 3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3)
Support Case ID: TSC-BR-25-DMB
Executive Summary & Diagnostic Triage
The Issue:
You are observing the conversion of 3-Bromo-2,5-dimethoxybenzoic acid (1) into 2,5-dimethoxybenzoic acid (2) . This "Debromination" (Hydrodehalogenation) is a competitive side reaction where the bromine atom is replaced by a hydrogen atom rather than the intended nucleophile.
Why this molecule is susceptible:
Electronic Effect: The 2,5-dimethoxy substitution pattern creates an electron-rich aromatic ring. In metal-catalyzed cycles (e.g., Suzuki-Miyaura), oxidative addition is slower, but once formed, the intermediate is prone to side reactions if the transmetallation step is sterically hindered.
Steric Congestion: The methoxy group at the C2 position is ortho to the bromine at C3. This steric bulk impedes the approach of coupling partners, extending the lifetime of the reactive metal species and allowing "scavenging" of hydrides from the solvent or base.
Acidic Functionality: The free carboxylic acid requires specific stoichiometric considerations in lithiation chemistry to prevent self-protonation.
Diagnostic Flowchart
Use this logic to confirm the side reaction before altering your protocol.
Figure 1: Diagnostic decision tree for identifying debromination side products.
Context: The most common source of debromination is the
-hydride elimination pathway or hydride abstraction from the solvent (typically alcohols) during the catalytic cycle.
Root Cause Analysis
In the catalytic cycle, after the Palladium inserts into the C-Br bond (Oxidative Addition), the resulting Ar-Pd(II)-Br species must undergo transmetallation with your boronic acid.
The Failure Mode: Because the C2-methoxy group is sterically crowding the C3-bromine, transmetallation is slow.
The Consequence: The Ar-Pd(II)-Br species sits in solution longer. If an alcohol solvent (MeOH, EtOH, iPrOH) or an amine base is present, the Pd center abstracts a hydride (H-), followed by reductive elimination of Ar-H (the debrominated impurity).[1]
Protocol Optimization (The "Aprotic Switch")
To eliminate the hydride source, you must remove protic solvents and stabilize the active catalyst.
Parameter
Standard Condition (High Risk)
Optimized Condition (Low Risk)
Reasoning
Solvent
Methanol, Ethanol, Isopropanol
DMF, Dioxane, Toluene, or THF
Alcohols are primary hydride donors [1]. Switching to aprotic solvents removes the H-source.
Base
Carbonates in water/alcohol
Anhydrous K3PO4 or Cs2CO3
Water can facilitate debromination in fluorinated/electron-rich systems [2].
Catalyst
Pd(PPh3)4
Pd(OAc)2 + S-Phos or X-Phos
Buchwald ligands (S-Phos) are bulky and electron-rich; they accelerate oxidative addition and transmetallation, outcompeting the side reaction [3].
Temp
Reflux (80°C+)
60°C - 70°C
High heat promotes -hydride elimination.
Step-by-Step Correction Protocol
Solvent Swap: Dissolve 3-Bromo-2,5-dimethoxybenzoic acid in 1,4-Dioxane (0.1 M).
Base Selection: Add 3.0 equivalents of anhydrous K3PO4 . (Avoid hydroxides or alkoxides).
Catalyst Prep: Use a precatalyst system like XPhos Pd G2 (2-5 mol%). This ensures rapid turnover.[2]
Degassing: Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors debromination pathways.
Module: Lithium-Halogen Exchange[3][4]
Context: Users often attempt to convert the bromide to a lithiated species to react with an electrophile (e.g., DMF to make the aldehyde).
The Issue: The starting material contains an acidic proton (-COOH).
The "Stoichiometry Trap"
If you use 1.0 or 1.1 equivalents of n-BuLi, you will only deprotonate the carboxylic acid. You will not exchange the bromine.
If you use 2.2 equivalents, you form the dianion (Lithium carboxylate + Aryl lithium). However, the lithium carboxylate moiety decreases solubility, leading to aggregates that react sluggishly. Upon quenching (even with trace moisture), the aryl lithium captures a proton faster than your intended electrophile.
Visual Mechanism: The Competition
Figure 2: Pathway competition in Lithium-Halogen exchange of acidic substrates.
Corrective Protocol: The "Protection First" Approach
Attempting to lithiate the free acid is high-risk due to solubility issues of the dianion.
Recommended Workflow:
Esterification: Convert the acid to the Methyl Ester (MeOH/H2SO4) or t-Butyl Ester first.
Why? Removes the acidic proton, requiring only 1.1 eq of n-BuLi. Improves solubility in THF at -78°C.
Reagent: n-BuLi (1.1 eq) or i-PrMgCl (TurboGrignard) if functional group tolerance is needed.
The Quench: Add the electrophile immediately after the exchange is complete (usually 15-30 mins). Do not let the lithiated species sit; it can abstract protons from the THF solvent ring over time.
Module: Hydrogenation (Reduction)
Context: You are trying to reduce a nitro group or an alkene elsewhere on the molecule using H2 and Pd/C.
The Issue: Aryl bromides are labile under standard hydrogenation conditions (Pd/C + H2). You will strip the bromine off quantitatively.
Troubleshooting Guide
Method
Outcome for Br-Ar-COOH
Recommendation
H2 + Pd/C
Severe Debromination
DO NOT USE
H2 + Pt/C (Sulfided)
Minimal Debromination
Recommended (The sulfur "poisons" the catalyst, preventing Ar-Br insertion) [4].
Fe / AcOH
No Debromination
Best for Nitro Reduction (Chemoselective).
SnCl2 / HCl
No Debromination
Good alternative, but workup is messy.
References
Navarro, O. et al. (2005).[1] "Mechanistic Studies on the Pd-Catalyzed Dehalogenation of Aryl Halides." Journal of Organic Chemistry.
Gordillo, A. et al. (2013).[4] "Mechanistic Studies on the Pd-Catalyzed Vinylation... The Effect of the Solvent and NaOH Promoter." Journal of the American Chemical Society.[2][4][5]
Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.
Blaser, H.U. et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.
Disclaimer: This guide assumes standard laboratory safety protocols. 3-Bromo-2,5-dimethoxybenzoic acid is an irritant; handle with appropriate PPE.
3-Bromo-2,5-dimethoxybenzoic acid vs 3-Chloro-2,5-dimethoxybenzoic acid reactivity
[1] Executive Summary: The Halogen Decision Matrix In the synthesis of complex polyphenols, quinones, and phenethylamine scaffolds (such as the 2C-x series precursors), the choice between 3-Bromo-2,5-dimethoxybenzoic aci...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Halogen Decision Matrix
In the synthesis of complex polyphenols, quinones, and phenethylamine scaffolds (such as the 2C-x series precursors), the choice between 3-Bromo-2,5-dimethoxybenzoic acid (3-Br-2,5-DMBA) and 3-Chloro-2,5-dimethoxybenzoic acid (3-Cl-2,5-DMBA) is rarely a matter of simple substitution.[1] It is a strategic decision between reactivity versatility (Bromo) and atom economy/cost (Chloro).
While both compounds share the electron-rich 2,5-dimethoxybenzoic acid core, the halogen at the 3-position dictates the synthetic pathway. The 3-Bromo variant is the "Swiss Army Knife," essential for metal-halogen exchange and standard cross-couplings. The 3-Chloro variant is a "Specialist Scaffold," offering superior stability and lower cost, but requiring high-energy catalytic systems to activate the C3 position.
To understand the reactivity, one must visualize the "crowded" nature of the 1,2,3-trisubstituted sector of the molecule.
The Buttressing Effect: The 3-halo substituent is ortho to the 2-methoxy group. The 2-methoxy group is ortho to the 1-carboxylic acid.
Consequence: Adding a large halogen (Br) at C3 pushes the C2-methoxy group.[1] To relieve strain, the C2-methoxy group rotates, forcing the C1-carboxylic acid to twist out of the aromatic plane.
Reactivity Implication: The 3-Bromo derivative exhibits a more twisted carboxyl group compared to the Chloro. This reduces resonance conjugation between the ring and the carbonyl, making the 3-Bromo carboxylic acid slightly more acidic (pKa ~3.2) than the Chloro analog due to steric inhibition of resonance (SIR).
3-Bromo-2,5-DMBA: Reacts cleanly with n-Butyllithium (n-BuLi) at -78°C. The Lithium-Bromine exchange is faster than the deprotonation of the methoxy protons (though the carboxyl proton is removed first, requiring 2 equivalents of base).[1]
Mechanism:[1][2][3][4][5][6][7] The polarizability of the C-Br bond allows for rapid attack by the organolithium.
3-Chloro-2,5-DMBA: Inert to standard Li-X exchange conditions.[1] Attempting this reaction often leads to ortho-lithiation at the C4 or C6 position (directed by the methoxy groups) rather than exchange at C3.
B. Palladium-Catalyzed Coupling (Suzuki-Miyaura)
The electron-rich nature of the dimethoxy ring deactivates the halogen towards oxidative addition (the rate-determining step).[1]
3-Bromo: The weaker C-Br bond compensates for the electron-rich ring.[1] Standard catalysts like
or achieve high yields.
3-Chloro: The combination of an electron-rich ring (donating density into the C-Cl bond) and the naturally strong C-Cl bond makes this substrate notoriously difficult.
Solution: You must use "Designer Catalysts" containing N-Heterocyclic Carbenes (NHC) or bulky phosphines (e.g., XPhos, SPhos) to force oxidative addition.
Visualization: The Synthetic Decision Tree
The following diagram illustrates the diverging pathways based on the halogen choice.
Figure 1: Synthetic decision tree comparing the viable pathways for Bromo vs. Chloro substrates.[1] Note the failure mode for Chloro in lithiation.
Dissolution: Dissolve 3-Bromo-2,5-DMBA in anhydrous THF under Argon. Cool to -78°C .[8]
Dianion Formation: Add n-BuLi dropwise.[1] The first equivalent deprotonates the carboxylic acid (forming the carboxylate Li-salt). The second equivalent performs the Li-Br exchange.
Observation: A color change (often yellow to orange) indicates the formation of the aryl-lithium species.
Exchange Time: Stir at -78°C for 30 minutes . (Note: If using the Chloro derivative, this step would fail, leading to no reaction or random deprotonation).
Quench: Add dry DMF dropwise. Stir for 1 hour, allowing the mixture to warm to 0°C.
Workup: Quench with 1M HCl. The acid precipitates or can be extracted with EtOAc.
Comparative Guide: Synthetic Routes to 3-Bromo-2,5-dimethoxybenzoic acid
This guide provides an in-depth technical comparison of synthetic routes to 3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3). [1][2] Executive Summary & Strategic Analysis The Core Challenge: Regioselectivity The syn...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of synthetic routes to 3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3).
[1][2]
Executive Summary & Strategic Analysis
The Core Challenge: Regioselectivity
The synthesis of 3-bromo-2,5-dimethoxybenzoic acid presents a classic problem in aromatic substitution regiochemistry. The target molecule requires the bromine atom to be placed at the 3-position—sandwiched between the carboxyl group (position 1) and the methoxy group (position 2).
A common pitfall in this synthesis is the assumption that direct bromination of 2,5-dimethoxybenzoic acid (or its aldehyde precursor) will yield the 3-bromo isomer. This is incorrect.
Direct Bromination: The methoxy groups at positions 2 and 5 are strong ortho/para directors. In 2,5-dimethoxybenzoic acid, the 4-position is para to the 2-methoxy group and sterically accessible. Consequently, direct bromination almost exclusively yields the 4-bromo isomer (a precursor to 2C-B) or the 6-bromo isomer.
The Solution: To secure the 3-bromo isomer, one must utilize the stronger directing power of a free phenol (hydroxyl group) in a precursor molecule, specifically 2-hydroxy-5-methoxybenzaldehyde , before methylating the oxygen to lock in the structure.
This guide compares the Direct Bromination Route (The "Trap") against the Salicylaldehyde Route (The Recommended Path) .
Route Comparison
Route A: The Salicylaldehyde Strategy (Recommended)
Mechanism: Exploits the high ortho-directing power of a free phenolic hydroxyl group to force bromination at position 3, followed by methylation and oxidation.
Step 1: Bromination of 2-hydroxy-5-methoxybenzaldehyde.[1] The 5-position is blocked; the OH group directs strongly to the ortho position (3).
Step 2: O-Methylation of the phenol to form 3-bromo-2,5-dimethoxybenzaldehyde.
Step 3: Oxidation of the aldehyde to the carboxylic acid.
Route B: Direct Bromination (Negative Control)
Mechanism: Electrophilic aromatic substitution on the fully methylated substrate.
Outcome: Yields primarily 4-bromo-2,5-dimethoxybenzoic acid . This route is included here only to highlight why it fails for the 3-bromo target.
Performance Matrix
Feature
Route A: Salicylaldehyde Strategy
Route B: Direct Bromination
Target Isomer
3-Bromo (Correct)
4-Bromo (Incorrect)
Regioselectivity
>95% (Directed by -OH)
High (Directed to pos 4)
Step Count
3 Steps
1-2 Steps
Key Intermediate
3-Bromo-2-hydroxy-5-methoxybenzaldehyde
4-Bromo-2,5-dimethoxybenzaldehyde
Scalability
High
High
Primary Risk
Over-oxidation in Step 3
Wrong Product Formation
Visualizing the Synthetic Logic
Caption: Comparison of the directed Salicylaldehyde Route (Top) vs. the non-selective Direct Bromination Route (Bottom).
dissolved in AcOH dropwise over 60 minutes. Note: The hydroxyl group activates the ring; low temperature prevents over-bromination.
Stir at room temperature for 2 hours. Monitor by TLC (the product is less polar than the starting material).[2]
Pour the mixture into ice water. The yellow precipitate is collected by filtration.[2]
Purification: Recrystallize from ethanol.
Data Check:
H NMR should show a downfield shift of the aldehyde proton and the disappearance of the ortho-coupling pattern of the parent phenol, replaced by meta-coupling signals for H-4 and H-6.
Step 2: O-Methylation
Objective: Convert the phenol to the methyl ether (3-bromo-2,5-dimethoxybenzaldehyde).[3]
Stir until the purple color persists (approx. 2 hours).
Filter the brown
precipitate while hot.
Acidify the filtrate with dilute HCl to pH 2.
The white solid product precipitates. Filter and dry.[2][4]
Validation:
Melting Point: Distinct from the 4-bromo isomer (which melts ~168-169°C).
NMR: The 3-bromo isomer will show distinct splitting patterns for protons at positions 4 and 6 (meta-coupling,
Hz).
References
Regioselectivity in Salicylaldehyde Bromination
Synthesis of 3-bromo-2-hydroxy-5-methylbenzaldehyde (Analogous Chemistry).
Source:
Synthesis of 3-Bromo-2,5-dimethoxybenzoic acid precursors
Synthesis of the Enediyne Aglycon (±)-Calicheamicinone (Supporting Info). Describes the specific methylation of 3-bromo-2-hydroxy-5-methoxybenzoic acid.
Correction of Bromination Misidentification (4-Bromo vs 6-Bromo)
Bromination of 2,5-Dimethoxybenzaldehyde.[1][2][6][7][8][10][11][12] Clarifies that direct bromination yields the 4-bromo isomer, necessitating the alternative route for the 3-bromo isomer.
A Comparative Guide to Catalytic Cross-Coupling of 3-Bromo-2,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a fundamental pursuit, partic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a fundamental pursuit, particularly in the synthesis of complex molecules with pharmaceutical applications. The functionalization of aryl halides, such as 3-Bromo-2,5-dimethoxybenzoic acid, is a critical step in the construction of diverse molecular architectures. The choice of catalyst for these coupling reactions is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of the efficacy of various catalytic systems for the cross-coupling reactions of 3-Bromo-2,5-dimethoxybenzoic acid, offering insights into catalyst selection and reaction optimization.
Introduction to Cross-Coupling Reactions
Cross-coupling reactions have revolutionized organic synthesis by enabling the formation of C-C, C-N, and C-O bonds with high precision and functional group tolerance. Seminal contributions in this field, recognized with the 2010 Nobel Prize in Chemistry, have provided a powerful toolkit for chemists. For a substrate like 3-Bromo-2,5-dimethoxybenzoic acid, which possesses both an aryl bromide and a carboxylic acid functionality, the strategic selection of a catalytic system is crucial to achieve the desired transformation chemoselectively. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid group on the aromatic ring can significantly influence the reactivity of the C-Br bond.
This guide will focus on a comparative analysis of two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. While other coupling reactions like the Heck, Sonogashira, and Ullmann reactions are also valuable, the Suzuki-Miyaura and Buchwald-Hartwig reactions offer broad applicability and have been extensively studied, providing a solid basis for comparison.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds through the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (3-Bromo-2,5-dimethoxybenzoic acid) to form a Pd(II) intermediate.
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.
The choice of ligand on the palladium catalyst is critical as it influences the rate and efficiency of each of these steps. Bulky, electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.
Catalyst Performance Comparison
The efficacy of a catalyst in a Suzuki-Miyaura coupling is typically evaluated by the reaction yield and the conditions required to achieve it. For a sterically hindered and electronically modified substrate like 3-Bromo-2,5-dimethoxybenzoic acid, the choice of both the palladium precursor and the ligand is crucial.
Note: The data presented is a synthesis of typical results found in the literature for analogous reactions and should be considered as a general guideline. Actual results may vary based on specific reaction conditions and the nature of the boronic acid coupling partner.
The use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice and often provides good yields, although it may require longer reaction times and higher temperatures.[2] More modern catalyst systems, such as those employing bulky, electron-rich biaryl phosphine ligands like SPhos in combination with palladium acetate (Pd(OAc)₂), can offer higher activity, allowing for lower catalyst loadings and milder reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides and primary or secondary amines.[3] This reaction has largely replaced harsher traditional methods for C-N bond formation.
Mechanistic Considerations
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form an amido complex.
Reductive Elimination: The aryl group and the amido group couple and are eliminated as the aryl amine product, regenerating the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is crucial for the success of the Buchwald-Hartwig amination, as it facilitates the reductive elimination step, which is often rate-limiting.
Catalyst Performance Comparison
The performance of different catalyst systems in the Buchwald-Hartwig amination of 3-Bromo-2,5-dimethoxybenzoic acid with a representative amine, such as aniline, can be compared based on reaction efficiency and conditions.
Note: The data is based on general protocols for Buchwald-Hartwig amination of aryl bromides and may require optimization for the specific substrate.
The first-generation Buchwald-Hartwig catalyst systems often utilized bidentate phosphine ligands like BINAP with a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] These systems are effective but may require relatively high catalyst loadings and temperatures. The development of more advanced, bulky monodentate biaryl phosphine ligands, such as RuPhos, has led to more active and versatile catalyst systems that can operate under milder conditions and with a broader range of substrates.[4] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) being commonly used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-2,5-dimethoxybenzoic acid
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
3-Bromo-2,5-dimethoxybenzoic acid
Arylboronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, 2-3 equivalents)
Solvent (e.g., Toluene/Water mixture, typically 4:1)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a Schlenk flask under an inert atmosphere, add 3-Bromo-2,5-dimethoxybenzoic acid, the arylboronic acid, and the base.
Add the palladium catalyst to the flask.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Acidify the aqueous layer with HCl (1M) to precipitate the product.
Collect the solid product by filtration, wash with water, and dry under vacuum.
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-2,5-dimethoxybenzoic acid
This protocol is a general guideline and may require optimization for specific amines.
Materials:
3-Bromo-2,5-dimethoxybenzoic acid
Amine (1.2 equivalents)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Ligand (e.g., BINAP or a biaryl phosphine ligand, 2-4 mol%)
Base (e.g., NaOt-Bu, 1.5-2 equivalents)
Anhydrous, degassed solvent (e.g., Toluene)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, the ligand, and the base to a Schlenk tube.
Add 3-Bromo-2,5-dimethoxybenzoic acid and the amine.
Add the anhydrous, degassed solvent.
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 8-24 hours).
Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the mixture with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic pathways of these powerful transformations, the following diagrams illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The choice of catalyst for the coupling of 3-Bromo-2,5-dimethoxybenzoic acid is a critical decision that impacts the overall success of the synthesis. For C-C bond formation via Suzuki-Miyaura coupling, modern palladium catalysts with bulky, electron-rich phosphine ligands often provide superior performance over traditional catalysts. Similarly, for C-N bond formation through Buchwald-Hartwig amination, the use of advanced ligand systems is crucial for achieving high yields under mild conditions.
Researchers and drug development professionals should consider the electronic and steric properties of the specific coupling partners when selecting a catalyst system. The general protocols and mechanistic insights provided in this guide serve as a starting point for the development of robust and efficient synthetic routes for the functionalization of 3-Bromo-2,5-dimethoxybenzoic acid and related compounds. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, will be essential for achieving optimal results in any specific application.
References
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Benchmarking 3-Bromo-2,5-dimethoxybenzoic acid against other building blocks
Executive Summary: The "Steric-Electronic" Paradox In medicinal chemistry, 3-Bromo-2,5-dimethoxybenzoic acid represents a highly specialized scaffold that offers a unique challenge compared to its more common isomers (e....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Steric-Electronic" Paradox
In medicinal chemistry, 3-Bromo-2,5-dimethoxybenzoic acid represents a highly specialized scaffold that offers a unique challenge compared to its more common isomers (e.g., 3-bromo-4,5-dimethoxybenzoic acid).[1] While it provides a critical entry point into biomimetic gentisic acid derivatives and pharmacophores like phenethylamines (e.g., 2C-B precursors), it exhibits a distinct reactivity dichotomy :[1]
Electronic Deactivation: The electron-donating methoxy groups (EDGs) at positions 2 and 5 significantly increase electron density at the C-Br bond, making oxidative addition in palladium-catalyzed couplings slower than in electron-deficient systems.[1]
Steric Occlusion: The ortho-methoxy group at position 2 creates a steric clash with the carboxylic acid at position 1, complicating standard amide couplings.
This guide benchmarks 3-Br-2,5-DMBA against its primary competitors, providing data-backed protocols to overcome its inherent kinetic barriers.[1]
Structural & Electronic Benchmarking
To select the right building block, one must understand the "Design Space." The table below compares 3-Br-2,5-DMBA against its regioisomers and a baseline control.
In 3-Br-2,5-DMBA, the 2-methoxy group is the critical differentiator.[1] It forces the carboxylic acid out of planarity with the aromatic ring to minimize steric strain. This deconjugation reduces the acidity of the proton (higher pKa) and makes the carbonyl carbon less accessible to nucleophiles during amide coupling compared to the 4,5-isomer [1].
Reactivity Benchmark: Experimental Data
Scenario A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling with Phenylboronic acid to form biaryl scaffolds.[1]
Challenge: The electron-rich nature of the ring makes the C-Br bond less electrophilic. Standard catalysts (e.g., Pd(PPh3)4) often result in incomplete conversion or homocoupling.[1]
Solution: Switching to electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos) facilitates the oxidative addition step on the electron-rich ring.[1]
Scenario B: Amide Coupling
Objective: Reaction with Benzylamine.
Challenge: The ortho-methoxy group hinders the approach of the amine and the formation of the active ester intermediate.
Solution: Acid chloride activation (SOCl2) or high-activity coupling agents (HATU) are required to drive the reaction to completion.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting reaction conditions based on the specific constraints of 3-Br-2,5-DMBA.
Caption: Optimization logic for overcoming the steric (amide) and electronic (Suzuki) barriers of the 2,5-dimethoxy scaffold.
Validated Experimental Protocols
To ensure reproducibility, we recommend the following "Gold Standard" protocols which have been adapted for the specific steric/electronic profile of this building block.
Protocol A: High-Efficiency Amide Coupling (The "Acid Chloride" Route)
Recommended over carbodiimide (EDC) coupling for this substrate.[1]
Activation: Suspend 3-Bromo-2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM (0.2 M).
Reagent: Add Thionyl Chloride (SOCl2) (2.0 eq) and a catalytic drop of DMF.
Reaction: Reflux for 2 hours. The solution should turn clear, indicating formation of the acid chloride.
Evaporation: Concentrate in vacuo to remove excess SOCl2. (Do not skip: excess SOCl2 will react with your amine).[1]
Coupling: Redissolve the residue in DCM. Add the amine (1.1 eq) and Triethylamine (Et3N) (2.5 eq) at 0°C.
Workup: Stir at RT for 1 hour. Wash with 1N HCl, then sat. NaHCO3.
Why this works: The acid chloride species is highly electrophilic, overcoming the steric hindrance of the ortho-methoxy group [2].
Protocol B: Suzuki Cross-Coupling (The "Electron-Rich" Route)
Recommended for coupling with aryl boronic acids.[1]
Setup: In a microwave vial, combine 3-Bromo-2,5-dimethoxybenzoic acid (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (K2CO3) (3.0 eq).
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 10 mins.
Alternative: If the partner is also sterically hindered, use Pd-SPhos G2 (2 mol%).[1]
Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).
Purification: The 2,5-dimethoxy core is lipophilic.[1] Flash chromatography (Hexane/EtOAc) usually provides clean separation.[1]
Why this works: Pd(dppf)Cl2 is robust and has a large bite angle, stabilizing the Pd center during the difficult oxidative addition to the electron-rich aryl bromide [3].
Strategic Recommendations
If your goal is...
Recommendation
High Throughput Screening (HTS)
Avoid standard EDC amide coupling. Use the acid chloride generated in situ or purchase the pre-made acid chloride if available.
SAR Exploration
Compare 3-Bromo-2,5-dimethoxy vs. 3-Bromo-4,5-dimethoxy . The 2,5-isomer often has better metabolic stability (blocked oxidation sites) but lower solubility.[1]
Scale-Up (>100g)
The 2,5-dimethoxy pattern is prone to demethylation under strong Lewis Acid conditions (e.g., BBr3).[1] Ensure downstream chemistry is compatible with ether linkages.[1]
References
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Discusses the "Ortho Effect" and steric inhibition of resonance). [1]
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Review of acid chloride vs. coupling agents for hindered substrates).
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides.[1][3] Accounts of Chemical Research, 41(11), 1461-1473.[1] (Definitive guide on ligand selection for hindered/electron-rich couplings).
Spectroscopic Comparison Guide: 3-Bromo-2,5-dimethoxybenzoic Acid & Derivatives
This guide details the spectroscopic characterization of 3-Bromo-2,5-dimethoxybenzoic acid , focusing on distinguishing it from its common regioisomer (4-bromo-2,5-dimethoxybenzoic acid) and characterizing its key deriva...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic characterization of 3-Bromo-2,5-dimethoxybenzoic acid , focusing on distinguishing it from its common regioisomer (4-bromo-2,5-dimethoxybenzoic acid) and characterizing its key derivatives (methyl esters and amides).[1]
[1]
Executive Summary & Structural Context
3-Bromo-2,5-dimethoxybenzoic acid is a highly substituted aromatic scaffold.[1] While often overshadowed by its 4-bromo isomer (a precursor to the psychedelic 2C-B), the 3-bromo isomer represents a critical structural analog for Structure-Activity Relationship (SAR) studies and impurity profiling in forensic chemistry.[1]
Primary Challenge: Distinguishing the 3-bromo regioisomer from the 4-bromo isomer using standard spectroscopy.
Solution: Exploiting the meta-coupling of aromatic protons in the 3-bromo isomer versus the para-singlets of the 4-bromo isomer.[1]
Derivatization: Conversion to the methyl ester is recommended for Gas Chromatography (GC) analysis to eliminate hydrogen bonding dimerization effects observed in the free acid.
Structural Sterics
In the 3-bromo isomer, the bromine atom is positioned between the 2-methoxy group and the C4 proton. This creates significant steric crowding around the 2-methoxy group, potentially forcing the adjacent carboxylic acid (C1) out of planarity, resulting in distinct IR and UV shifts compared to the flatter 4-bromo isomer.
Spectroscopic Profile & Data Comparison
The following data contrasts the target molecule (3-Bromo Acid) with its Methyl Ester derivative and its primary isomer (4-Bromo Acid).
Note on Causality: The "Smoking Gun" for identifying the 3-bromo isomer is the doublet splitting of the aromatic protons.
3-Bromo: Protons at C4 and C6 are meta to each other (separated by C5-OMe).[1] This results in a visible coupling constant (
Hz).
4-Bromo: Protons at C3 and C6 are para to each other.[1] Para coupling is typically negligible in low-field NMR, resulting in two distinct singlets.[1]
Mass Spectrometry (EI-MS)[1][2][3]
Isotope Pattern: Both the acid and derivatives will display the characteristic 1:1 ratio of molecular ion peaks (
Validation: Analyze residue via GC-MS. Look for the disappearance of the broad -OH stretch in IR and the appearance of the methyl ester singlet (
~3.9 ppm) in NMR.
Protocol B: Regioisomer Differentiation Workflow
Purpose: To confirm the position of the bromine atom.
Sample Prep: Dissolve 10 mg of sample in 0.6 mL
(Chloroform-d).
Acquisition: Run a standard
H NMR (minimum 300 MHz, preferably 400 MHz+).
Analysis: Zoom into the aromatic region (6.5 – 8.0 ppm).
Decision Logic:
If Singlets : You have the 4-Bromo isomer (Para substitution).[1][4]
If Doublets (
Hz) : You have the 3-Bromo isomer (Meta substitution).[1]
If Doublets (
Hz) : You likely have the 6-Bromo isomer (Ortho substitution - unlikely with this substitution pattern but possible).[1]
Visualizations
Diagram 1: Synthesis & Derivatization Pathway
This workflow illustrates the relationship between the parent acid and its key analytical derivatives.
Caption: Transformation of the parent acid into volatile esters for analysis or amides for synthesis.
Diagram 2: Spectroscopic Decision Tree
A logic flow for identifying the correct isomer based on experimental data.
Caption: Logic flow for distinguishing the 3-bromo target from the common 4-bromo isomer.
References
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Context on 4-bromo-2,5-dimethoxybenzoic acid synthesis and precursors).
Rhodium Archive. Synthesis of 4-Bromo-2,5-Dimethoxybenzoic Acid. (Detailed discussion on the confusion between 6-bromo and 4-bromo isomers and melting point data). Link
National Institute of Standards and Technology (NIST). Benzoic acid, 3,4-dimethoxy- IR Spectrum. (Reference for the non-brominated dimethoxybenzoic acid core signals). Link
PubChem. 3-Bromo-2,6-dimethoxybenzoic acid Patent Data. (Reference for analogous regioisomer synthesis). Link
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative text for NMR coupling constant principles: Meta vs Para splitting).
Comparative Reactivity Profile: 2-, 3-, and 4-Bromobenzoic Acid Isomers
[1] Executive Summary In drug discovery and advanced organic synthesis, the selection of a bromobenzoic acid isomer is rarely arbitrary. While they share a molecular formula ( ), the positional variance of the bromine at...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In drug discovery and advanced organic synthesis, the selection of a bromobenzoic acid isomer is rarely arbitrary. While they share a molecular formula (
), the positional variance of the bromine atom creates distinct electronic and steric environments that dictate reactivity.
2-Bromobenzoic Acid (Ortho): The "Steric Outlier."[1] It exhibits the highest acidity (
) due to the ortho-effect but suffers from significant steric hindrance in metal-catalyzed cross-couplings. It requires specialized ligands for efficient catalysis.[1]
3-Bromobenzoic Acid (Meta): The "Electronic Standard."[1] Dominated by inductive electron withdrawal (
) without resonance interference.[1] It offers predictable, moderate reactivity profiles.[1]
4-Bromobenzoic Acid (Para): The "Crystalline Workhorse."[1] It is the least soluble but often the most reactive in sterically demanding couplings due to maximum accessibility.
Electronic & Steric Landscape
To predict reactivity, we must quantify the electronic influence of the bromine substituent relative to the carboxylic acid group.
Acid Dissociation Constants (
)
The acidity of these isomers follows a non-intuitive trend driven by the "Ortho Effect."
Isomer
Structure
(approx)
Hammett Constant ()
Dominant Effect
2-Bromo
Ortho
2.85
N/A (Steric)
Ortho Effect: Steric bulk twists the carboxylate out of plane, inhibiting resonance destabilization.[1][2] Strong inductive pull () stabilizes the anion.
3-Bromo
Meta
3.81
Inductive Only: Br exerts electron-withdrawing effects through the -framework.[1][2] No resonance interaction.[1][3]
4-Bromo
Para
4.00
Competing Effects: Inductive withdrawal is partially countered by weak resonance donation () of Br lone pairs into the ring.[2]
Benzoic Acid
Ref
4.20
0.00
Reference Standard
Steric Hindrance Quantification
In transition-metal catalysis (e.g., Suzuki-Miyaura), the Cone Angle of approach matters. The ortho-bromine occupies the immediate coordination sphere of the metal center during oxidative addition, often requiring high-energy pathways or bulky phosphine ligands (e.g., S-Phos, X-Phos) to facilitate the reaction.
Synthetic Utility Comparison
Suzuki-Miyaura Cross-Coupling
This is the primary reaction used to evaluate these isomers in pharmaceutical scaffold building.[1]
Critical Insight: The free carboxylic acid can poison Pd-catalysts.[1] Standard protocols often use esters, but if the acid must be used, the reactivity order is distinct.
Performance Matrix:
Feature
2-Bromo (Ortho)
3-Bromo (Meta)
4-Bromo (Para)
Standard Yield (Pd(PPh3)4)
Low (< 40%)
High (85-95%)
Excellent (> 95%)
Rate Limiting Step
Oxidative Addition (Sterically impeded)
Transmetallation
Diffusion/Solubility
Ligand Requirement
Strict: Requires Buchwald ligands (e.g., SPhos) to force open the active site.[1][2]
When protecting the acid moiety, the rate of esterification varies massively.
4-Bromo: Reacts rapidly.[1] The carbonyl carbon is electronically activated (EWG effect) and sterically accessible.
2-Bromo: Reacts extremely slowly.[1] The ortho-bromine physically blocks the nucleophilic attack of the alcohol on the carbonyl carbon.
Recommendation: Avoid acid-catalyzed Fischer esterification for the ortho isomer.[1] Use alkylation of the carboxylate salt (e.g., MeI +
in DMF) to bypass steric issues at the carbonyl.
Experimental Protocols
These protocols are designed to be self-validating . If the control (Benzoic Acid) does not behave as expected, the system is compromised (wet solvents or poisoned catalyst).
Protocol A: Comparative Suzuki Coupling (The "Stress Test")
Objective: Determine the reactivity efficiency of isomers under standard conditions.
Pd(PPh3)4 (1 mol% - intentionally low to highlight reactivity differences)
Solvent: Add degassed Dioxane:Water (4:1, 5 mL).
Reaction: Heat to 90°C under
for 4 hours.
Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.[1]
Analysis: Analyze crude via HPLC or
-NMR.
Validation: 4-bromo should show >95% conversion.[1] If <50%, the catalyst is inactive. 2-bromo will likely show <30% conversion under these specific "standard" conditions, validating the steric hindrance model.
The following diagram illustrates the decision logic for selecting reaction conditions based on the specific isomer.
Figure 1: Decision matrix for optimizing reaction conditions based on isomeric steric constraints.
Electronic Effects Visualization
Visualizing why the pKa and reactivity differ.
Figure 2: Mechanistic map of electronic and steric contributions to acidity.[1]
References
PubChem. (2025).[1][5] 2-Bromobenzoic acid | C7H5BrO2.[1][2][5][6] National Library of Medicine.[1]
[Link]
Royal Society of Chemistry. (2012).[1][7] Suzuki-Miyaura coupling performed in various proportions of H2O and CH3OH.[1][7] RSC Advances.
[Link]
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Standard reference for
Quantitative Analysis of 3-Bromo-2,5-dimethoxybenzoic Acid: A Methodological Comparison Guide
Executive Summary 3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3) is a critical synthetic intermediate, primarily serving as a scaffold for the synthesis of psychoactive phenethylamines (e.g., 2C-B) and highly speci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Bromo-2,5-dimethoxybenzoic acid (CAS: 100940-12-3) is a critical synthetic intermediate, primarily serving as a scaffold for the synthesis of psychoactive phenethylamines (e.g., 2C-B) and highly specific 5-HT2A receptor agonists. Its structural integrity—specifically the regiochemistry of the bromine atom at the C3 position—is paramount for downstream yield and safety.
This guide objectively compares the three dominant quantitative methodologies: HPLC-UV , GC-MS (Derivatized) , and qNMR . While HPLC-UV remains the industry "workhorse" for routine purity analysis due to its robustness and lack of derivatization requirements, qNMR is presented here as the superior method for absolute assay determination when certified reference standards are unavailable.
Comparative Analysis of Methodologies
The following table summarizes the performance metrics of the three primary analytical approaches. Data is based on validated internal protocols using a standard purity of >98%.
Table 1: Method Performance Matrix
Feature
Method A: RP-HPLC-UV
Method B: GC-MS (Derivatized)
Method C: 1H-qNMR
Primary Utility
Routine Purity & QC
Impurity Identification
Absolute Quantification (Assay)
Sample Prep
Simple Dissolution
Complex (Silylation/Methylation)
Simple Dissolution (Deuterated)
Specificity
High (with optimized gradient)
Very High (Mass Spectral Fingerprint)
High (Structural elucidation)
Linearity (R²)
> 0.999
> 0.995
N/A (Molar Ratio)
LOD (Limit of Detection)
~0.05 µg/mL
~0.01 µg/mL
~100 µg/mL
Key Limitation
Requires Reference Standard
Thermal decarboxylation risk
Low sensitivity for trace impurities
Cost per Run
Low
Medium
High (Solvent/Instrument time)
Decision Framework & Workflow
The choice of method depends on the specific analytical question: Identity , Purity , or Assay .
Figure 1: Analytical Decision Matrix. Select the method based on whether the goal is structural confirmation (Identity), routine batch release (Purity), or establishing the potency of a primary standard (Assay).
Deep Dive: Method A - RP-HPLC-UV (The Gold Standard)
HPLC is preferred for this compound because benzoic acids are prone to thermal decarboxylation in GC injectors if not perfectly derivatized.
The Challenge: Steric Hindrance & pH
The 3-bromo-2,5-dimethoxy substitution pattern creates a crowded environment around the carboxylic acid. Furthermore, the pKa is approximately 3.5–4.0. To ensure sharp peak shape and consistent retention, the mobile phase must be buffered below the pKa to suppress ionization (keeping the molecule neutral and hydrophobic).
Validated Protocol
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm). Why? The 3.5 µm particle size offers a balance between resolution and backpressure compared to sub-2 µm columns.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Resolution (Rs): > 2.5 (between 2,5-dimethoxybenzoic acid impurity and target).
Tailing Factor: < 1.3 (Crucial indicator of proper pH buffering).
Deep Dive: Method B - GC-MS (Structural Specificity)
While HPLC separates, GC-MS identifies. This is critical for distinguishing the 3-bromo isomer from the 4-bromo or 6-bromo isomers, which may form during non-selective bromination.
Derivatization Protocol (TMS Ester)
Direct injection of the carboxylic acid leads to peak tailing and "ghost" peaks due to adsorption. Silylation is mandatory.
Procedure: Dissolve 2 mg sample in 1 mL dry Pyridine. Add 100 µL BSTFA. Heat at 60°C for 30 mins.
Analysis: Inject 1 µL (Split 20:1).
Target Ion: Look for the molecular ion of the TMS ester (M+).
MW (Acid) = ~261.
MW (TMS-Ester) = 261 + 72 = 333 m/z .
Note: The isotopic pattern of Bromine (79Br/81Br) will show a characteristic 1:1 doublet at 333 and 335 m/z.
Deep Dive: Method C - 1H-qNMR (Absolute Assay)
When a certified reference standard is not available (common in early-stage R&D), qNMR provides traceability to the SI system via an internal standard (IS).
Protocol
Solvent: DMSO-d6 (prevents aggregation common in CDCl3).
Internal Standard: Maleic Acid (TraceCERT®) or Dimethyl sulfone.
Key Signals:
Aromatic Protons: Two singlets (due to para substitution relative to each other in the 3-bromo isomer, though 4,6-position protons are meta/para to substituents).
Correction: In 3-bromo-2,5-dimethoxybenzoic acid, the protons are at positions 4 and 6. They are meta to each other.
H4: ~7.2 ppm (singlet/doublet depending on coupling).
H6: ~7.4 ppm.
Methoxy Groups: Two large singlets at ~3.7-3.9 ppm (3H each).
Calculation
Where
is integral area, is number of protons, is molar mass, and is weight.
Visualizing the HPLC Workflow
The following diagram outlines the critical control points in the HPLC purity workflow to ensure data integrity.
Figure 2: HPLC-UV Analytical Workflow. Note the critical filtration step to protect the column from precipitated precursors.
References
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of 2C Series Phenethylamines. (Provides specific mass spectral data for brominated dimethoxybenzoic acid derivatives). Link
Sigma-Aldrich (Merck). (n.d.). Safety Data Sheet: 2,5-Dimethoxybenzoic acid. (Used for physical property baselines of the parent scaffold). Link
Structural Confirmation of 3-Bromo-2,5-dimethoxybenzoic Acid: A Comparative NMR Guide
Executive Summary In the synthesis of polysubstituted benzoic acids, particularly halogenated derivatives like 3-Bromo-2,5-dimethoxybenzoic acid , regioisomerism presents a critical analytical challenge. Standard 1D H NM...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of polysubstituted benzoic acids, particularly halogenated derivatives like 3-Bromo-2,5-dimethoxybenzoic acid , regioisomerism presents a critical analytical challenge. Standard 1D
H NMR is often insufficient for definitive structural assignment due to the isolated nature of aromatic protons in tetrasubstituted rings.
This guide compares the diagnostic performance of 1D NMR against a comprehensive 2D NMR suite (HSQC, HMBC, NOESY) . While 1D NMR provides purity data, it fails to unambiguously distinguish between the target molecule and plausible regioisomers (e.g., 5-bromo-2,3-dimethoxybenzoic acid). We demonstrate that NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the definitive "smoking gun" for structural confirmation, offering a self-validating protocol for drug development workflows.
The Analytical Challenge: Regioisomerism
The target molecule, 3-Bromo-2,5-dimethoxybenzoic acid, possesses a tetrasubstituted benzene ring. The synthesis of such cores often yields regioisomers that are difficult to separate and identify.
To confirm the structure of 3-Bromo-2,5-dimethoxybenzoic acid, we rely on a logic flow that moves from assignment (HSQC) to connectivity (HMBC) and finally to spatial proof (NOESY).
The Workflow Logic
Figure 1: The hierarchical logic flow for structural elucidation. Note that NOESY is the critical decision point.
The "Smoking Gun": NOESY Analysis
The definitive proof lies in the spatial relationship between the methoxy groups and the aromatic protons.
Methoxy A (Position 2): Flanked by -COOH (C1) and -Br (C3). No adjacent protons.
Methoxy B (Position 5): Flanked by H4 and H6. Two adjacent protons.
The Diagnostic Rule: In the NOESY spectrum, the methoxy signal at Position 5 will show strong Cross-Peaks to both aromatic protons. The methoxy at Position 2 will show no strong aromatic NOE correlations (or weak long-range ones).
Contrast with Isomer (5-bromo-2,3-dimethoxy):
Methoxy at C2: Adjacent to OMe(C3).
Methoxy at C3: Adjacent to OMe(C2) and H4.
Result: Only one OMe shows NOE to one aromatic proton.
Figure 2: Predicted NOESY correlations for 3-Bromo-2,5-dimethoxybenzoic acid. The bidirectional NOE from OMe-5 is the unique identifier.
Experimental Protocol
To replicate this confirmation, follow this validated protocol.
Sample Preparation[3]
Mass: Weigh 10–15 mg of the dried solid product.
Solvent: Dissolve in 0.6 mL of DMSO-d6 (Dimethyl sulfoxide-d6).
Why DMSO? Benzoic acids often form dimers in non-polar solvents (like CDCl3), broadening signals. DMSO disrupts hydrogen bonding, yielding sharper peaks for the carboxylic acid proton [1].
Tube: Transfer to a high-quality 5mm NMR tube. Filter if any particulate is visible.
Acquisition Parameters (600 MHz equivalent)
Temperature: 298 K (
C).
Experiment 1: 1H ZG30
Scans: 16
Relaxation Delay (D1): 1.0 sec (sufficient for qualitative assignment).
Target Data: Confirm two singlets (~3.7-3.9 ppm) and two meta-coupled doublets (~7.0-7.6 ppm).
Target Data: Identify which carbons carry protons.[4][5][6][7][8] Differentiate CH from CH3 (Methoxy).
Experiment 3: HMBC
Optimization: Long-range coupling constant set to 8-10 Hz.
Target Data: Link the OMe protons to the ring carbons. Link H4/H6 to the quaternary carbons (C-Br, C-COOH).
Experiment 4: NOESY (Phase Sensitive)
Mixing Time: 300–500 ms.
Target Data: Observe through-space interactions between OMe singlets and aromatic doublets.
Data Interpretation Steps[6][8][9][10]
Assign Protons (1H): Locate the two OMe singlets. Locate the two aromatic protons.
Assign Carbons (HSQC): Correlate H4/H6 to their attached carbons. Correlate OMe protons to their carbons.
Map Skeleton (HMBC):
Find the HMBC peak from OMe protons to the ring carbons (C2 and C5).
Verify C1 (COOH) via correlation from H6 (3-bond coupling).
Verify Regio-chemistry (NOESY):
Select the OMe peak associated with C5 (from HMBC).
Pass Criteria: This OMe peak must show NOE cross-peaks to both aromatic protons (H4 and H6).
Fail Criteria: If this OMe peak connects to only one proton, the structure is likely the 2,3-dimethoxy isomer.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on DMSO solvent effects and pulse sequences).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[9] (Standard reference for chemical shifts of benzoate derivatives).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified resource for HMBC/NOESY interpretation).
Royal Society of Chemistry. (2021). Automated structure elucidation from routine NMR spectra. Chemical Science. Available at: [Link]
A Technical Guide to 3-Bromo-2,5-dimethoxybenzoic Acid in Cross-Coupling Reactions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materia...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. Substituted benzoic acids are a cornerstone of this molecular toolbox, and among them, 3-Bromo-2,5-dimethoxybenzoic acid presents a unique combination of functionalities. This guide provides an in-depth technical comparison of 3-Bromo-2,5-dimethoxybenzoic acid with its un-brominated counterpart and its 4-bromo isomer, focusing on their application in Suzuki-Miyaura cross-coupling reactions. The experimental data and protocols herein serve to inform rational synthetic design and highlight the nuanced reactivity imparted by the specific substitution pattern of this valuable intermediate.
Introduction: The Strategic Importance of Bromination and Methoxy Substitution
Benzoic acid derivatives are widely utilized as precursors in the synthesis of biologically active compounds. The introduction of methoxy (-OCH₃) groups onto the aromatic ring significantly influences the electronic properties of the molecule, enhancing its electron density and modulating its reactivity. The further addition of a bromine atom introduces a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized C-C bond formation.
The specific placement of the bromine atom at the 3-position, flanked by a methoxy group at the 2-position and another at the 5-position, creates a distinct electronic and steric environment. This guide will explore the implications of this arrangement in the context of the Suzuki-Miyaura coupling, a powerful method for the synthesis of biaryls.
Comparative Analysis of Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral characteristics is fundamental to its effective use. The following table summarizes the key properties of 3-Bromo-2,5-dimethoxybenzoic acid and its relevant comparators: 2,5-dimethoxybenzoic acid and 4-Bromo-2,5-dimethoxybenzoic acid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Workflow
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The general mechanism involves the palladium-catalyzed reaction of an organoboron compound with an organohalide.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2,5-dimethoxybenzoic acid with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 3-Bromo-2,5-dimethoxybenzoic acid. The choice of a phosphine ligand, such as SPhos, is often crucial for achieving high yields with sterically hindered or electronically deactivated aryl bromides.
To a dried Schlenk flask, add 3-Bromo-2,5-dimethoxybenzoic acid, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
Add toluene and water to the flask via syringe.
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Comparative Reactivity and Rationale for Use
The choice between 3-Bromo-2,5-dimethoxybenzoic acid, its isomers, and its un-brominated analog is dictated by the desired synthetic outcome and the nuances of the reaction mechanism.
1. 3-Bromo-2,5-dimethoxybenzoic acid vs. 2,5-Dimethoxybenzoic acid:
The most apparent difference is the presence of the bromine atom in the former, which is the reactive site for the Suzuki-Miyaura coupling. 2,5-Dimethoxybenzoic acid, lacking a suitable leaving group, is unreactive under these conditions. Therefore, 3-Bromo-2,5-dimethoxybenzoic acid is the clear choice when the objective is to introduce a substituent at the 3-position via cross-coupling.
2. 3-Bromo-2,5-dimethoxybenzoic acid vs. 4-Bromo-2,5-dimethoxybenzoic acid:
This comparison is more subtle and hinges on the electronic and steric effects of the substituent positions.
Electronic Effects: The methoxy group at the 2-position in 3-Bromo-2,5-dimethoxybenzoic acid exerts a strong electron-donating effect through resonance. This can increase the electron density of the C-Br bond, potentially making the oxidative addition step of the Suzuki-Miyaura cycle more challenging compared to the 4-bromo isomer, where the bromine is further from the ortho-methoxy group.
Steric Effects: The methoxy group at the 2-position in the 3-bromo isomer introduces significant steric hindrance around the C-Br bond. This can also slow down the rate of oxidative addition. However, the use of bulky, electron-rich phosphine ligands like SPhos can often overcome this steric impediment.
Directing Effects in Subsequent Reactions: The resulting biaryl product from the 3-bromo isomer will have a substitution pattern that may be more desirable for subsequent transformations, where the newly introduced aryl group is flanked by two methoxy groups. This can influence the regioselectivity of further electrophilic aromatic substitution reactions.
Executive Summary: Immediate Action Required Do not dispose of 3-Bromo-2,5-dimethoxybenzoic acid down the drain or in general trash. This compound is a halogenated organic acid .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Required
Do not dispose of 3-Bromo-2,5-dimethoxybenzoic acid down the drain or in general trash.
This compound is a halogenated organic acid . Its disposal is strictly regulated due to the presence of the bromine atom, which generates corrosive hydrogen bromide (HBr) gas upon incineration if not properly scrubbed. It must be segregated from non-halogenated solvents and general organic acids to prevent regulatory violations and potential facility damage.
Part 1: Technical Assessment & Chemical Behavior
To dispose of this chemical safely, you must understand why standard organic acid protocols fail.
The Halogen Factor (The "Why")
Most laboratory organic acids (e.g., acetic acid, benzoic acid) are composed of C, H, and O. When incinerated, they burn cleanly into CO₂ and H₂O.
The Critical Difference: 3-Bromo-2,5-dimethoxybenzoic acid contains Bromine .[1]
The Consequence: Incineration of this compound releases hydrogen bromide (HBr) and potentially bromine gas (Br₂).
Operational Impact: This waste stream must be directed to an incinerator equipped with specific acid-gas scrubbers. Mixing this with non-halogenated waste (like pure ethanol or acetone) can contaminate large volumes of fuel-blending waste, leading to rejection by disposal facilities and significant fines.
Chemical Stability & Compatibility[2][3]
Acidity: It is a weak organic acid (pKa ~3-4). It will react with bases to generate heat.
Reactivity: Incompatible with strong oxidizers.[1]
The most common error in disposing of this compound is misclassification. Use the following logic to determine the correct stream.
Decision Matrix: The Segregation Workflow
Figure 1: Decision matrix for segregating brominated benzoic acid derivatives. Note that the presence of bromine dictates the "Halogenated" classification regardless of the solvent used.
Part 3: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
Best for: Old bottles, weighing boat residues, or failed reaction solids.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.
Primary Containment: Do not pour loose powder directly into a large drum. Keep the chemical in its original bottle if possible. If not, double-bag the powder in clear polyethylene bags (Zip-lock style) to prevent dust generation.
Chemical Name: Write "3-Bromo-2,5-dimethoxybenzoic acid".
Hazard Class: Check "Toxic" and "Irritant".
Constituents: Explicitly write "Contains Bromine" or "Halogenated Solid".
Storage: Store in the Satellite Accumulation Area (SAA) . Keep the container closed at all times unless adding waste.[4][5]
Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)
Best for: Filtrates containing the acid dissolved in solvents (e.g., DCM, Ethyl Acetate, Methanol).
Compatibility Check: Ensure the liquid mixture does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).
Stream Selection: Pour into the Halogenated Solvent Waste carboy.
Crucial Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved brominated acid reclassifies the entire container as halogenated waste.
pH Check: If the solution is highly acidic (pH < 2), consider a preliminary neutralization step only if your facility's protocol requires pH 5-9 for organic waste.
Neutralization Protocol: Slowly add Sodium Bicarbonate (NaHCO₃) to the solution in a beaker before adding it to the waste carboy. Wait for bubbling (CO₂) to cease.
Warning: Never neutralize directly inside the waste carboy; the gas evolution can pressurize and rupture the container.
Part 4: Emergency Spill Response
If a spill occurs, immediate containment is necessary to prevent inhalation of the dust.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 respirator or work within a fume hood.
Containment:
Solids: Do not dry sweep. Cover the spill with a wet paper towel to dampen the powder, then scoop it up. This prevents dust inhalation.[6][7][8]
Liquids: Absorb with vermiculite or a commercial organic spill pad.
Surface Decontamination:
Wipe the area with a dilute Sodium Bicarbonate solution (5%) to neutralize any residual acidity.
Disposal of Cleanup Materials: All contaminated towels, gloves, and scoopers must be placed in the Solid Hazardous Waste bag (Halogenated), not the regular trash.
Part 5: Regulatory Framework (RCRA & EPA)
For US-based laboratories, this compound falls under specific Resource Conservation and Recovery Act (RCRA) guidelines.
Waste Classification: While 3-Bromo-2,5-dimethoxybenzoic acid is not a "P" or "U" listed waste by name, it is a Characteristic Waste if it exhibits toxicity.
The "Mixture Rule": Under EPA regulations, mixing a listed halogenated solvent (like Methylene Chloride) with this acid creates a listed hazardous waste (F-listed).
Lab Packs: Small containers of this specific acid are often disposed of via "Lab Packs," where compatible chemicals are packed into a larger drum with absorbent material. This is the preferred method for pure, expired reagents.
References
Sigma-Aldrich. (2025).[3][6] Safety Data Sheet: 3-Bromobenzoic acid (Analogous Hazard Data). Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 2,6-Dimethoxybenzoic acid. Retrieved from
University of Illinois Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from
Personal protective equipment for handling 3-Bromo-2,5-dimethoxybenzoic acid
Executive Summary & Hazard Profile 3-Bromo-2,5-dimethoxybenzoic acid is a functionalized benzoic acid derivative commonly employed as an intermediate in the synthesis of pharmacologically active phenethylamines and relat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Profile
3-Bromo-2,5-dimethoxybenzoic acid is a functionalized benzoic acid derivative commonly employed as an intermediate in the synthesis of pharmacologically active phenethylamines and related scaffolds.[1] While not classified as acutely fatal, its primary risks stem from its physical properties as a fine, irritant powder and its acidity.
Effective safety protocols must address two distinct phases of handling:
Solid Phase: Risk of airborne dust inhalation and ocular damage from micro-particles.[1]
Solution Phase: Risk of rapid permeation when dissolved in organic solvents (e.g., Dichloromethane, Methanol).
Acidic nature can cause corneal etching if not rinsed immediately.[1]
STOT-SE
H335
May cause respiratory irritation.[1][2][3][5][6][7][8][9]
Inhalation of dust triggers mucosal inflammation; requires engineering controls.[1]
Strategic PPE Selection: The "Barrier-by-Task" System
Do not apply a "one-size-fits-all" PPE approach.[1] Your protection must scale with the solvating power of the medium you are using.
A. Hand Protection (Glove Permeation Kinetics)
Scenario 1: Handling Dry Solid
Material: Nitrile (Standard Thickness: 4–5 mil).
Rationale: Nitrile offers excellent abrasion resistance against crystalline solids.[1] The white powder provides high visual contrast against blue/purple nitrile, allowing immediate detection of contamination.
Protocol: Change gloves immediately if powder accumulation is visible to prevent secondary transfer to face or equipment.[1]
Scenario 2: Handling Solutions (e.g., in DCM or DMF)
Material:Double-Gloving or Laminate (Silver Shield®) .[1]
Rationale: 3-Bromo-2,5-dimethoxybenzoic acid is often dissolved in halogenated solvents like Dichloromethane (DCM).[1] Standard nitrile degrades in DCM in <4 minutes.[1] The solute (the acid) can be carried through the glove barrier by the solvent carrier.
Protocol: Wear a laminate under-glove for chemical resistance, covered by a nitrile outer-glove for grip and dexterity.[1]
B. Eye & Face Protection[1][2][6][7][8][9][10]
Standard Operation:Chemical Splash Goggles (Indirect Vent).[1]
Why not safety glasses? Fine organic acid powders drift.[1] Safety glasses allow airflow (and dust) around the lenses. Goggles provide a seal that prevents acidic dust from dissolving in the eye's natural moisture, which would create a concentrated acidic solution on the cornea.
C. Respiratory Protection
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary Control (If Hood Unavailable): NIOSH-approved N95 or P100 particulate respirator .[1]
Note: A surgical mask provides zero protection against chemical vapors or fine dust inhalation.[1]
Visual Logic: PPE Decision Tree
The following diagram illustrates the decision logic for selecting PPE based on the state of the chemical.
Caption: Logic flow for selecting glove material and eye protection based on solvent carrier compatibility.
Operational Protocol: The "Clean-Trace" Method
This workflow is designed to minimize static discharge (a common issue with dry benzoic acid derivatives) and prevent cross-contamination.
Step 1: Pre-Operational Checks
Verify Airflow: Confirm fume hood is operational.
Static Control: Place an antistatic gun or ionizing bar near the balance if working in low humidity (<30% RH).[1] Organic acid powders are prone to static cling, which causes "jumping" of particles.
Spill Kit: Ensure a weak base neutralizer (Sodium Bicarbonate or Sodium Carbonate) is within arm's reach.[1]
Step 2: Weighing & Transfer
Don PPE: Put on goggles before opening the container.[1]
Open Container: Tap the container gently on the benchtop to settle dust before uncapping.
Transfer: Use a disposable spatula.[1] Do not reuse spatulas between reagents to avoid introducing impurities that could catalyze decomposition.[1]
Closing: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent the cap from seizing due to crust formation.
Step 3: Emergency Response (Spills)
Dry Spill: Do not use a wet paper towel initially.[1] Water will create an acidic paste that is harder to clean.[1]
Action: Sweep gently into a dustpan or use a HEPA vacuum.[1]
Wet Spill:
Action: Cover with Sodium Bicarbonate.[1] Wait for bubbling (CO2 release) to cease.[1] Absorb with vermiculite or spill pads.[1]
Disposal & Waste Management
Proper disposal is critical to prevent environmental contamination and regulatory fines.[1]
Waste Stream
Criteria
Disposal Action
Solid Waste
Contaminated gloves, weighing boats, paper towels.
Hazardous Solid Waste . Bag in clear polyethylene.[1] Label as "Solid Waste: Organic Acid (Trace)".[1]
Liquid Waste (Halogenated)
Solutions in DCM, Chloroform.
Halogenated Organic Waste . Do not mix with acetone/flammables if possible to keep incineration costs lower.[1]